Product packaging for benzyl(1,3-thiazol-5-ylmethyl)amine(Cat. No.:CAS No. 355008-63-8)

benzyl(1,3-thiazol-5-ylmethyl)amine

Cat. No.: B6151702
CAS No.: 355008-63-8
M. Wt: 204.29 g/mol
InChI Key: CLKFVCVNPULACL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzyl(1,3-thiazol-5-ylmethyl)amine is a chemical compound with the CAS number 355008-63-8 . It has a molecular formula of C11H12N2S and a molecular weight of 204.29 g/mol . The compound's structure can be represented by the SMILES notation C1=CC=C(C=C1)CNCC2=CN=CS2 . Researchers value this amine-based compound as a versatile synthetic intermediate or building block in organic chemistry and drug discovery efforts. Its structure, featuring a benzyl group and a 1,3-thiazol-5-ylmethyl group, makes it a candidate for the synthesis of more complex molecules. For instance, structurally related 5-benzyl-1,3-thiazol-2-amine compounds are recognized as key precursors in the development of novel thiazolylazo dyes, which are useful in analytical chemistry and spectrophotometric determination of metal ions . Furthermore, similar thiazole derivatives are often investigated for their potential biological activities and are used in experimental pharmaceutical research . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should consult the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

355008-63-8

Molecular Formula

C11H12N2S

Molecular Weight

204.29 g/mol

IUPAC Name

1-phenyl-N-(1,3-thiazol-5-ylmethyl)methanamine

InChI

InChI=1S/C11H12N2S/c1-2-4-10(5-3-1)6-12-7-11-8-13-9-14-11/h1-5,8-9,12H,6-7H2

InChI Key

CLKFVCVNPULACL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CN=CS2

Purity

95

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl(1,3-thiazol-5-ylmethyl)amine and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis of benzyl(1,3-thiazol-5-ylmethyl)amine and its derivatives, targeting researchers, scientists, and professionals in drug development. This document outlines detailed experimental methodologies, presents quantitative data in structured tables for comparative analysis, and visualizes synthetic pathways and workflows.

Introduction

This compound is a heterocyclic compound incorporating both a benzylamine and a thiazole moiety. The thiazole ring is a prominent scaffold in medicinal chemistry, known to be a core component in a variety of biologically active compounds, including anti-inflammatory, antibacterial, and anticancer agents.[1][2][3] The benzylamine group is also a common feature in pharmacologically active molecules. The synthesis of derivatives of this core structure is of significant interest for the exploration of new therapeutic agents.

The primary synthetic strategy for this compound involves the reductive amination of 1,3-thiazole-5-carbaldehyde with benzylamine. This method is efficient and allows for the synthesis of a wide range of derivatives by modifying either the thiazole or the benzylamine starting material.

Synthesis of Precursors

The synthesis of the target compound requires the preparation of two key precursors: 1,3-thiazole-5-carbaldehyde and benzylamine.

Synthesis of 1,3-Thiazole-5-carbaldehyde

Several methods for the synthesis of thiazole-5-carbaldehydes have been reported. One common approach involves the reaction of tertiary enaminones with potassium thiocyanate mediated by the Dess-Martin periodinane (DMP) reagent.[4][5] Another route to a substituted thiazole aldehyde, 2-chloro-1,3-thiazole-5-carbaldehyde, involves the reaction of 2-chlorothiazole with n-butyllithium followed by quenching with ethyl formate.[6]

Table 1: Synthesis of Thiazole-5-carbaldehyde Derivatives

ProductStarting MaterialsReagentsYield (%)Reference
2-chloro-1,3-thiazole-5-carbaldehyde2-chlorothiazole, Ethyl formaten-BuLi, THF73[6]
Thiazole-5-carbaldehydesTertiary enaminones, KSCNDess-Martin periodinaneNot specified[4][5]
Synthesis of Benzylamine

Benzylamine can be synthesized through various methods, including the reaction of benzyl chloride with ammonia or hexamethylenetetramine, and the Gabriel synthesis.[7][8][9]

Table 2: Synthesis of Benzylamine

MethodStarting MaterialsReagentsYield (%)Reference
Reaction with AmmoniaBenzyl chloride, Aqueous ammoniaNaOH, Diethyl ether60.7[7]
Reaction with HexamethylenetetramineBenzyl chloride, HexamethylenetetramineChloroform, HCl, NaOHNot specified, 45g from 70g benzyl chloride[8]
Gabriel SynthesisPhthalimide, Benzyl chlorideK2CO3, Hydrazine hydrate72-79 (N-benzylphthalimide), 60-70 (benzylamine)[9]

Synthesis of this compound via Reductive Amination

Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds.[10][11][12] This process typically involves two steps: the formation of an imine intermediate from the reaction of an aldehyde or ketone with an amine, followed by the reduction of the imine to the corresponding amine.[10][11] The reaction can be performed in a one-pot procedure by combining the carbonyl compound, the amine, and a reducing agent that selectively reduces the imine in the presence of the carbonyl group.[12] A common reducing agent for this purpose is sodium cyanoborohydride (NaBH3CN).[10][12]

Synthetic Pathway

The synthesis of this compound from 1,3-thiazole-5-carbaldehyde and benzylamine is depicted in the following diagram.

G thiazole_aldehyde 1,3-Thiazole-5-carbaldehyde imine_intermediate Imine Intermediate thiazole_aldehyde->imine_intermediate + Benzylamine benzylamine Benzylamine target_molecule This compound imine_intermediate->target_molecule Reduction (e.g., NaBH3CN)

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound via reductive amination.

Materials:

  • 1,3-thiazole-5-carbaldehyde (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium cyanoborohydride (NaBH3CN) (1.5 eq)

  • Methanol (or other suitable solvent)

  • Acetic acid (catalytic amount)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of 1,3-thiazole-5-carbaldehyde in methanol, add benzylamine followed by a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture in an ice bath and add sodium cyanoborohydride portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the pure this compound.

General Workflow for Synthesis and Purification

The general workflow for the synthesis of this compound and its derivatives is illustrated below.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization reactants Thiazole Aldehyde + Amine reaction Reductive Amination reactants->reaction workup Aqueous Workup reaction->workup extraction Solvent Extraction workup->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal drying->concentration chromatography Column Chromatography concentration->chromatography characterization Spectroscopic Analysis (NMR, MS, IR) chromatography->characterization

Caption: General workflow for synthesis and purification.

Synthesis of Derivatives

The synthesis of derivatives of this compound can be achieved by utilizing substituted thiazole-5-carbaldehydes or substituted benzylamines in the reductive amination reaction.

A study by Sharma et al. describes the synthesis of a series of 4-benzyl-1,3-thiazole derivatives with substitutions at the second position of the thiazole ring and on the benzyl group.[2][3] These derivatives were synthesized with the aim of developing potential anti-inflammatory agents.[2][3] Another report details the synthesis of 2-[(5-benzyl-1,3-thiazol-2-yl)imino]-1,3-thiazolidin-4-one derivatives.[13]

Table 3: Examples of Synthesized Benzyl-Thiazole Derivatives

Derivative ClassGeneral StructureSynthetic ApproachReference
4-Benzyl-1,3-thiazole derivativesSubstituted 4-benzyl-1,3-thiazoleAnalogue-based drug design[2][3]
2-[(5-Benzyl-1,3-thiazol-2-yl)imino]-1,3-thiazolidin-4-onesThiazolidinone fused with 5-benzyl-thiazoleReaction of 2-chloroacetamido-5-benzylthiazole with KSCN[13]
N-(5-R-benzyl-1,3-thiazol-2-yl) derivativesSubstituted benzyl group at position 5Diazonium salt chemistry[14]

Conclusion

The synthesis of this compound and its derivatives is readily achievable through established synthetic methodologies, primarily reductive amination. The flexibility of this approach allows for the generation of a diverse library of compounds for further investigation in drug discovery and development. The protocols and data presented in this guide serve as a valuable resource for researchers in the field of medicinal chemistry.

References

benzyl(1,3-thiazol-5-ylmethyl)amine chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of benzyl(1,3-thiazol-5-ylmethyl)amine. Due to the limited availability of public domain experimental data, this document focuses on the confirmed structural and basic chemical information. Further experimental characterization would be required for a more in-depth understanding of this compound's physicochemical and biological profile.

Chemical Identity and Properties

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 355008-63-8[1]
Molecular Formula C₁₁H₁₂N₂S[1][2]
Molecular Weight 204.29 g/mol [1][2]
Canonical SMILES C1(=CN=CS1)CNCC2=CC=CC=C2[1]
LogP (Predicted) 2.82380[2]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Commercial suppliers indicate that spectroscopic data, including Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS), may be available upon request, suggesting that the compound has been synthesized and characterized.[1][3] However, this data is not publicly accessible.

Chemical Structure

The structure of this compound consists of a central 1,3-thiazole ring. A benzylamine group is attached to the C5 position of the thiazole ring via a methylene bridge. The structural formula, as determined from its SMILES representation, is depicted below.

Caption: 2D structure of this compound.

Experimental Protocols

A thorough search of scientific literature and patent databases did not yield specific, detailed experimental protocols for the synthesis, purification, or analysis of this compound. While general synthetic methods for thiazole derivatives are known, a procedure tailored to this particular molecule is not publicly documented.

For researchers interested in synthesizing this compound, a potential synthetic route could involve the following conceptual steps, which would require experimental optimization.

synthesis_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_process Workup & Purification cluster_product Final Product A 5-(chloromethyl)-1,3-thiazole C Nucleophilic Substitution A->C B Benzylamine B->C D Aqueous Workup C->D E Extraction D->E F Column Chromatography E->F G This compound F->G

Caption: Conceptual synthetic workflow for this compound.

This proposed pathway involves the nucleophilic substitution of a halogenated thiazole precursor with benzylamine. The reaction conditions, including solvent, temperature, and base, would need to be determined experimentally. Purification would likely involve standard techniques such as extraction and column chromatography.

Biological Activity and Signaling Pathways

There is currently no publicly available information on the biological activity of this compound. While many thiazole-containing compounds exhibit a wide range of pharmacological effects, including antitumor and anti-inflammatory properties, the specific activity of this compound has not been reported.[4] Consequently, there are no known signaling pathways associated with this molecule.

Further research, including in vitro and in vivo screening, would be necessary to elucidate any potential biological effects and mechanisms of action.

Conclusion

This compound is a structurally defined chemical entity with confirmed molecular formula and weight. However, a significant gap exists in the public domain regarding its experimental physicochemical properties, detailed synthetic and analytical protocols, and its biological activity. This technical guide summarizes the currently available information and highlights the need for further research to fully characterize this compound for potential applications in drug discovery and development.

References

Spectroscopic and Synthetic Profile of Benzyl(1,3-thiazol-5-ylmethyl)amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for benzyl(1,3-thiazol-5-ylmethyl)amine, a compound of interest for researchers and professionals in drug development and medicinal chemistry. This document compiles available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside a detailed experimental protocol for its synthesis.

Spectroscopic Data Analysis

The structural confirmation of this compound is paramount for its application in research and development. The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.7s1HH2 (thiazole ring)
~7.5s1HH4 (thiazole ring)
~7.3-7.4m5HAromatic protons (benzyl)
~3.9s2H-CH₂- (thiazole-CH₂)
~3.8s2H-CH₂- (benzyl-CH₂)
~2.0 (variable)br s1H-NH-

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~153C2 (thiazole ring)
~141C4 (thiazole ring)
~139Quaternary C (benzyl)
~135C5 (thiazole ring)
~129Aromatic CH (benzyl)
~128Aromatic CH (benzyl)
~127Aromatic CH (benzyl)
~53-CH₂- (benzyl-CH₂)
~48-CH₂- (thiazole-CH₂)
Infrared (IR) Spectroscopy Data

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are predicted as follows:

Table 3: Predicted IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300-3400Medium, sharpN-H stretch (secondary amine)
3000-3100MediumC-H stretch (aromatic and thiazole)
2800-3000MediumC-H stretch (aliphatic -CH₂-)
~1600, ~1495, ~1450Medium to strongC=C and C=N stretching (aromatic and thiazole rings)
~1100MediumC-N stretch
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
218.09[M]⁺ (Molecular Ion)
127.06[M - C₇H₇]⁺ (Loss of benzyl group)
91.05[C₇H₇]⁺ (Benzyl cation)

Experimental Protocols

A plausible synthetic route to this compound involves the nucleophilic substitution of a halogenated thiazole derivative with benzylamine. While a specific, detailed published procedure for this exact compound is scarce, a general method can be proposed based on established chemical principles.

Synthesis of this compound

The synthesis can be logically approached via the reaction of 5-(chloromethyl)-1,3-thiazole with benzylamine.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product reactant1 5-(Chloromethyl)-1,3-thiazole conditions Base (e.g., Triethylamine) Solvent (e.g., Acetonitrile) Room Temperature reactant1->conditions 1 equivalent reactant2 Benzylamine reactant2->conditions 1.1 equivalents product This compound conditions->product Stirring

Caption: Synthetic workflow for this compound.

Procedure:

  • Reaction Setup: To a solution of 5-(chloromethyl)-1,3-thiazole (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dichloromethane, add triethylamine (1.2 eq) as a base to neutralize the HCl byproduct.

  • Addition of Benzylamine: Slowly add benzylamine (1.1 eq) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the characterization of the synthesized compound.

Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesized Product nmr NMR (¹H, ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms interpretation Structural Confirmation nmr->interpretation ir->interpretation ms->interpretation

Caption: Workflow for spectroscopic characterization.

Instrumentation:

  • NMR: Spectra can be recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent.

  • IR: Spectra can be recorded on an FTIR spectrometer, typically as a thin film on a salt plate or as a KBr pellet.

  • MS: Mass spectra can be obtained using an electron ionization (EI) or electrospray ionization (ESI) source.

This technical guide provides a foundational understanding of the spectroscopic characteristics and a viable synthetic approach for this compound. Further experimental validation is recommended to confirm the predicted data.

Potential Biological Activity of Benzyl(1,3-thiazol-5-ylmethyl)amine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

This document provides an in-depth technical overview of the potential biological activities of the novel compound, benzyl(1,3-thiazol-5-ylmethyl)amine. Direct experimental data on this specific molecule is not yet publicly available. Therefore, this paper extrapolates its potential pharmacological profile based on robust evidence from structurally analogous compounds containing the core benzyl and thiazole moieties. Analysis of related compounds suggests that this compound may exhibit promising antimicrobial, anticancer, and anti-inflammatory properties. This whitepaper synthesizes the available quantitative data for these related compounds, details relevant experimental protocols, and visualizes potential mechanisms of action to guide future research and development efforts.

Introduction

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding contribute to favorable interactions with a wide range of biological targets. When combined with a benzyl group, the resulting molecular framework offers a versatile platform for developing novel therapeutic agents. This paper focuses on the potential biological activities of this compound, a molecule that combines these key structural features. While direct studies on this compound are lacking, a comprehensive review of its structural analogs provides a strong foundation for predicting its biological potential.

Predicted Biological Activities Based on Structural Analogs

Based on the activities of structurally related benzyl-thiazole derivatives, this compound is predicted to have potential in the following therapeutic areas:

  • Antimicrobial Activity: Thiazole derivatives are well-documented as potent antimicrobial agents.

  • Anticancer Activity: Several N-acylated 2-amino-5-benzyl-1,3-thiazoles have demonstrated cytotoxic effects against various cancer cell lines.

  • Anti-inflammatory Activity: Analogs of benzyl-1,3-thiazole have been synthesized and screened for their ability to inhibit key inflammatory enzymes.

Quantitative Data for Structurally Related Compounds

The following tables summarize the quantitative biological data for compounds structurally related to this compound.

Table 1: Antimicrobial Activity of 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones [1]

CompoundTarget OrganismMIC (µM)MBC (µM)
Compound 7 Various Bacteria43.3 - 86.786.7 - 173.4
Compound 9 Various Bacteria125.4 - 344.8250.7 - 689.6
Compound 12 Resistant Bacteria (MRSA, E. coli, P. aeruginosa)29.8 - 433.559.6 - 867.0
Ampicillin (Reference) Resistant Bacteria> MBC of test compounds> MBC of test compounds
Streptomycin (Reference) Resistant Bacteria> MBC of test compounds> MBC of test compounds

Table 2: Acetylcholinesterase Inhibitory Activity of 5-Benzyl-1,3,4-Thiadiazole Derivatives [2]

CompoundTarget EnzymeIC50 (µM)
2-Pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazole Acetylcholinesterase (from electric eel)33.16

Experimental Protocols

The following are detailed methodologies for key experiments that would be relevant for assessing the biological activity of this compound, based on protocols used for its analogs.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[1]
  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton broth. The suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using Mueller-Hinton broth.

  • Incubation: The prepared bacterial inoculum is added to each well. The plates are incubated at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Determination of Minimum Bactericidal Concentration (MBC): An aliquot from the wells showing no visible growth is sub-cultured onto Mueller-Hinton agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

In Vitro Anticancer Activity (MTT Assay)[3]
  • Cell Culture: Human cancer cell lines (e.g., glioblastoma U251, melanoma WM793) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compound is dissolved in DMSO and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for 48-72 hours.

  • MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO or isopropanol.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Acetylcholinesterase Inhibition Assay (Ellman's Method)[2]
  • Reagent Preparation: Prepare solutions of acetylcholinesterase (AChE) from electric eel, acetylthiocholine iodide (ATCI), and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Reaction Mixture: In a 96-well plate, add the buffer, DTNB, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE solution to initiate the reaction and incubate for a pre-determined time at a controlled temperature.

  • Substrate Addition: Add the ATCI solution to start the enzymatic reaction.

  • Absorbance Reading: The absorbance is measured kinetically at 412 nm over several minutes. The rate of the reaction is proportional to the AChE activity.

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of the control (without inhibitor). The IC50 value is determined from the dose-response curve.

Visualizations: Workflows and Potential Pathways

The following diagrams, generated using Graphviz, illustrate a general experimental workflow and a potential signaling pathway that could be relevant for this compound.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of This compound characterization Structural Characterization (NMR, MS, HPLC) synthesis->characterization antimicrobial Antimicrobial Assays (MIC/MBC) characterization->antimicrobial anticancer Anticancer Assays (MTT) characterization->anticancer anti_inflammatory Anti-inflammatory Assays (e.g., COX/LOX inhibition) characterization->anti_inflammatory enzyme_inhibition Enzyme Inhibition Assays (e.g., AChE) anticancer->enzyme_inhibition pathway_analysis Signaling Pathway Analysis enzyme_inhibition->pathway_analysis

Caption: General workflow for the synthesis and biological evaluation of novel compounds.

hypothetical_pathway compound This compound (Hypothetical Inhibitor) target_enzyme Target Enzyme (e.g., Acetylcholinesterase) compound->target_enzyme Inhibition product Product (e.g., Choline + Acetate) target_enzyme->product Catalyzes substrate Substrate (e.g., Acetylcholine) substrate->target_enzyme Binds to downstream_effect Downstream Cellular Effect (e.g., Increased Neurotransmission) product->downstream_effect Leads to

Caption: Hypothetical mechanism of action via enzyme inhibition.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is not yet available, the analysis of its structural analogs strongly suggests its potential as a valuable lead compound in drug discovery. The presence of the benzyl and thiazole moieties indicates a high probability of antimicrobial, anticancer, and anti-inflammatory properties.

Future research should focus on the synthesis and in vitro screening of this compound using the experimental protocols outlined in this document. Positive results from these initial screens would warrant further investigation into its mechanism of action, including the identification of specific molecular targets and the elucidation of relevant signaling pathways. The information presented in this whitepaper provides a solid foundation and a clear roadmap for the continued investigation of this promising compound.

References

Benzyl(1,3-thiazol-5-ylmethyl)amine: A Technical Whitepaper on Hypothesized Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl(1,3-thiazol-5-ylmethyl)amine is a heterocyclic compound featuring a thiazole core, a versatile scaffold known for a wide array of pharmacological activities. While the specific mechanism of action for this particular molecule has not been fully elucidated in publicly available literature, its structural motifs—a benzyl group, a thiazole ring, and a methylamine linker—suggest several plausible biological targets. This technical guide synthesizes information from studies on structurally related thiazole derivatives to propose primary hypotheses for the mechanism of action of this compound. We further outline detailed experimental protocols to investigate these hypotheses and present quantitative data from related compounds to provide context for potential efficacy.

Introduction

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and biologically active agents.[1][2] Thiazole derivatives have demonstrated a broad spectrum of activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[3][4][5] The diverse biological profiles of these compounds stem from their ability to interact with a variety of enzymes and receptors. This document focuses on this compound, a molecule combining the thiazole core with a benzylamine moiety, and proposes potential mechanisms of action based on established activities of analogous structures.

Structural Features and Pharmacophore Analysis

The chemical structure of this compound consists of three key components:

  • 1,3-Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen, known to participate in hydrogen bonding and π-π stacking interactions with biological targets.[6]

  • Benzyl Group: A lipophilic moiety that can facilitate passage through biological membranes and engage in hydrophobic interactions within protein binding pockets.

  • Methylamine Linker: A flexible linker connecting the thiazole and benzyl moieties, with a primary amine group that can act as a hydrogen bond donor and a basic center.

This combination of features suggests the potential for interaction with various enzymatic active sites and receptor binding domains.

Hypothesized Mechanisms of Action

Based on the activities of structurally related thiazole derivatives, we propose the following primary hypotheses for the mechanism of action of this compound:

Hypothesis 1: Inhibition of Inflammatory Enzymes (COX/LOX)

Several thiazole derivatives have been identified as potent inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade.[3][7] The structural similarity of this compound to known COX/LOX inhibitors suggests it may also modulate these pathways.

  • Proposed Signaling Pathway:

COX_LOX_Pathway Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Target_Compound Benzyl(1,3-thiazol- 5-ylmethyl)amine Target_Compound->COX Target_Compound->LOX

Caption: Hypothesized inhibition of COX and LOX pathways.

Hypothesis 2: Carbonic Anhydrase Inhibition

The thiazole nucleus, often in conjunction with a sulfonamide or a bioisosteric group, is a known pharmacophore for carbonic anhydrase (CA) inhibitors.[8] CAs are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.

  • Proposed Signaling Pathway:

CA_Inhibition CO2_H2O CO2 + H2O CA Carbonic Anhydrase CO2_H2O->CA H2CO3 H2CO3 CA->H2CO3 H_HCO3 H+ + HCO3- H2CO3->H_HCO3 pH_Regulation pH Regulation Ion Transport H_HCO3->pH_Regulation Target_Compound Benzyl(1,3-thiazol- 5-ylmethyl)amine Target_Compound->CA

Caption: Hypothesized inhibition of Carbonic Anhydrase.

Hypothesis 3: Cholinesterase Inhibition

Thiazole derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of acetylcholine.[6] Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. The benzylamine moiety could potentially interact with the peripheral anionic site (PAS) of AChE.

  • Proposed Signaling Pathway:

ChE_Inhibition Acetylcholine Acetylcholine AChE Acetylcholinesterase Acetylcholine->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate Cholinergic_Transmission Increased Cholinergic Neurotransmission AChE->Cholinergic_Transmission Target_Compound Benzyl(1,3-thiazol- 5-ylmethyl)amine Target_Compound->AChE Target_Compound->Cholinergic_Transmission

Caption: Hypothesized inhibition of Acetylcholinesterase.

Quantitative Data on Related Thiazole Derivatives

To provide a benchmark for potential activity, the following table summarizes the inhibitory concentrations (IC50) of various thiazole derivatives against the hypothesized target classes from the literature.

Compound ClassTarget EnzymeIC50 RangeReference
N-aryl-4-aryl-1,3-thiazole-2-amines5-LOX25 nM - 127 nM[7]
4-substituted thiazole analoguesCOX-20.3 nM - 7 nM[7]
Thiazole-sulfonamide hybridsCarbonic Anhydrase IISub-micromolar[8]
2-aminothiazole derivativesAcetylcholinesterase0.028 µM - 1.47 µM[6][9]
5-benzyl-1,3,4-thiadiazole derivativesAcetylcholinesterase33.16 µM[10]

Proposed Experimental Protocols

To systematically evaluate the hypothesized mechanisms of action, the following experimental workflow is proposed.

Experimental_Workflow Start Start: Benzyl(1,3-thiazol- 5-ylmethyl)amine In_Vitro_Screening In Vitro Enzyme Inhibition Assays Start->In_Vitro_Screening COX_Assay COX-1/COX-2 Assay In_Vitro_Screening->COX_Assay LOX_Assay 5-LOX Assay In_Vitro_Screening->LOX_Assay CA_Assay Carbonic Anhydrase Assay In_Vitro_Screening->CA_Assay ChE_Assay Cholinesterase Assay In_Vitro_Screening->ChE_Assay Cell_Based_Assays Cell-Based Functional Assays COX_Assay->Cell_Based_Assays LOX_Assay->Cell_Based_Assays CA_Assay->Cell_Based_Assays ChE_Assay->Cell_Based_Assays Anti_Inflammatory_Assay Anti-Inflammatory Cell Assay (e.g., LPS-stimulated macrophages) Cell_Based_Assays->Anti_Inflammatory_Assay Neuroprotection_Assay Neuronal Cell Viability Assay Cell_Based_Assays->Neuroprotection_Assay Docking Molecular Docking Studies Anti_Inflammatory_Assay->Docking Neuroprotection_Assay->Docking SAR Structure-Activity Relationship (SAR) and Lead Optimization Docking->SAR

Caption: Proposed experimental workflow for mechanism elucidation.

In Vitro Enzyme Inhibition Assays
  • Objective: To determine the direct inhibitory effect of this compound on the target enzymes.

  • Methodology:

    • COX-1/COX-2 Inhibition Assay: A colorimetric or fluorometric inhibitor screening kit can be used to measure the peroxidase activity of COX enzymes. The assay would involve incubating purified COX-1 and COX-2 with arachidonic acid in the presence of varying concentrations of the test compound.

    • 5-LOX Inhibition Assay: A spectrophotometric assay can be employed to measure the production of leukotrienes from arachidonic acid by purified 5-LOX in the presence of the test compound.

    • Carbonic Anhydrase Inhibition Assay: The inhibition of CA activity can be determined by measuring the esterase activity of the enzyme using p-nitrophenyl acetate as a substrate. The rate of p-nitrophenol formation is monitored spectrophotometrically.

    • Cholinesterase Inhibition Assay (Ellman's Method): This spectrophotometric method measures the activity of AChE and BChE by quantifying the rate of hydrolysis of acetylthiocholine (or butyrylthiocholine) to thiocholine, which reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a colored product.

Cell-Based Functional Assays
  • Objective: To assess the activity of the compound in a cellular context.

  • Methodology:

    • Anti-Inflammatory Activity: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells can be used to assess the compound's ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines (e.g., TNF-α, IL-6).

    • Neuroprotective Activity: SH-SY5Y neuroblastoma cells can be challenged with an excitotoxic agent (e.g., glutamate or amyloid-beta) in the presence of the test compound. Cell viability can be assessed using assays such as MTT or LDH release.

Molecular Docking Studies
  • Objective: To predict the binding mode of this compound within the active sites of the target enzymes.

  • Methodology: In silico molecular docking simulations will be performed using the crystal structures of the target enzymes (e.g., COX-2, 5-LOX, CA-II, AChE) obtained from the Protein Data Bank (PDB). The predicted binding poses and interactions will help in understanding the structural basis of inhibition and guide further lead optimization.

Conclusion

While the precise mechanism of action of this compound remains to be experimentally determined, its structural components strongly suggest potential interactions with key enzymes involved in inflammation and neurotransmission. The hypotheses presented in this whitepaper, based on the extensive literature on thiazole derivatives, provide a rational starting point for a comprehensive investigation into the pharmacological profile of this compound. The proposed experimental workflow offers a systematic approach to elucidate its mechanism of action and evaluate its therapeutic potential. Further studies are warranted to validate these hypotheses and explore the full pharmacological landscape of this promising molecule.

References

The Thiazole Ring: A Cornerstone of Modern Medicinal Chemistry and Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties and versatile biological activities have made it an integral component in a wide array of therapeutic agents, from blockbuster anticancer drugs to essential antibiotics. This technical guide provides a comprehensive overview of the pivotal role of the thiazole ring in drug design, detailing its structure-activity relationships, therapeutic applications, and the experimental methodologies used in its development.

Physicochemical and Biological Properties of the Thiazole Ring

The thiazole nucleus imparts favorable pharmacokinetic and pharmacodynamic properties to drug candidates. Its aromaticity and the presence of heteroatoms allow for a variety of non-covalent interactions with biological targets, including hydrogen bonding, and π-π stacking. The sulfur atom can participate in unique non-covalent interactions due to the presence of low-lying C–S σ* orbitals, which can be crucial for drug-target interactions.[1][2] The thiazole ring is also relatively stable to metabolic degradation, contributing to improved bioavailability and half-life of drug molecules.

This versatile scaffold is associated with a broad spectrum of biological activities, including:

  • Anticancer: Thiazole derivatives have been extensively developed as anticancer agents, targeting various signaling pathways involved in cell proliferation, survival, and angiogenesis.[3][4]

  • Antibacterial: The thiazole moiety is a key structural feature in many antibacterial agents, including some penicillins.[1][5]

  • Antiviral: Several thiazole-containing compounds have demonstrated potent antiviral activity against a range of viruses, including HIV and hepatitis viruses.[6]

  • Anti-inflammatory: Thiazole derivatives have been investigated as inhibitors of key inflammatory enzymes like cyclooxygenases (COX).[7][8]

The Thiazole Ring in Approved Drugs and Drug Candidates

The significance of the thiazole ring is underscored by its presence in numerous FDA-approved drugs. A notable example is Dasatinib , a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[9][10] Other clinically important thiazole-containing drugs include the antiretroviral Ritonavir and the anti-inflammatory drug Meloxicam .[11]

The following tables summarize quantitative data for selected thiazole derivatives across different therapeutic areas, illustrating the potency and diversity of this chemical scaffold.

Table 1: Anticancer Activity of Selected Thiazole Derivatives
CompoundCancer Cell LineTarget/MechanismIC50 (µM)Reference(s)
DasatinibK562 (CML)BCR-ABL Kinase Inhibitor<0.001[10]
Compound 4c MCF-7 (Breast)VEGFR-2 Inhibitor2.57 ± 0.16[4]
Compound 4c HepG2 (Liver)VEGFR-2 Inhibitor7.26 ± 0.44[4]
Thiazole-naphthalene derivative 5b MCF-7 (Breast)Tubulin Polymerization Inhibitor0.48 ± 0.03[9]
Thiazole-naphthalene derivative 5b A549 (Lung)Tubulin Polymerization Inhibitor0.97 ± 0.13[9]
Thiazole-based chalcone 2e Ovar-3 (Ovarian)Tubulin Polymerization Inhibitor1.55[12]
Ciprofloxacin/thiazole chalcone hybrid 4b HL-60 (Leukemia)Topoisomerase I/IIβ Inhibitor0.3[1]
Ciprofloxacin/thiazole chalcone hybrid 4d RPMI-8226 (Leukemia)Topoisomerase I/IIβ Inhibitor3.70[1]
Thiazole derivative 6 C6 (Glioma)Akt Inhibitor3.83 ± 0.76 (µg/mL)[13]
Thiazole derivative 3b Leukemia HL-60(TB)PI3Kα/mTOR dual inhibitor0.086 ± 0.005[14]
Table 2: Antibacterial Activity of Selected Thiazole Derivatives
CompoundBacterial StrainMIC (µg/mL)Reference(s)
Benzothiazole derivative 6 Shigella dysenteriae125[15]
Benzothiazole derivative 13 Staphylococcus aureus50-75[16]
Benzothiazole derivative 14 Escherichia coli50-75[16]
Pyridinyl thiazole ligand 55 Escherichia coli200[17]
Pyridinyl thiazole ligand 55 Staphylococcus aureus50[17]
Table 3: Antiviral Activity of Selected Thiazole Derivatives
CompoundVirusCell LineEC50 (µM)Reference(s)
Nicotinamide derivative 1 Chikungunya virus (CHIKV)NHDF0.6[2]
N-acetyl 4,5-dihydropyrazole 7 Vaccinia virusHEL7 (µg/mL)[18]
Oxindole derivative 52 Bovine Viral Diarrhoea Virus (BVDV)MDBK6.6[19]
Azole derivativeHuman Cytomegalovirus (HCMV)HFFVaries[20]

Key Signaling Pathways and Mechanisms of Action

Thiazole-containing drugs exert their therapeutic effects by modulating a variety of signaling pathways. The ability to design and synthesize derivatives that selectively target specific components of these pathways is a cornerstone of modern drug discovery.

Kinase Inhibition: The Case of Dasatinib

Dasatinib is a prime example of a thiazole-containing drug that functions as a potent kinase inhibitor. It primarily targets the BCR-ABL kinase, the hallmark of chronic myeloid leukemia. By binding to the ATP-binding site of the kinase domain, Dasatinib blocks the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that drive cancer cell proliferation and survival, ultimately leading to apoptosis.[10]

dasatinib_pathway cluster_kinase Kinase Activity BCR_ABL BCR-ABL Kinase ADP ADP BCR_ABL->ADP Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) BCR_ABL->Downstream Activates Dasatinib Dasatinib (Thiazole-containing) Dasatinib->BCR_ABL Inhibits Proliferation Cell Proliferation & Survival Dasatinib->Proliferation Apoptosis Apoptosis Dasatinib->Apoptosis ATP ATP ATP->BCR_ABL Downstream->Proliferation Promotes

Dasatinib's mechanism of action.
Tubulin Polymerization Inhibition

Several thiazole derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division.[9][12][13][21][22] These compounds bind to the colchicine binding site on β-tubulin, disrupting the formation of the mitotic spindle and leading to cell cycle arrest in the G2/M phase, which ultimately triggers apoptosis in cancer cells.

tubulin_pathway Tubulin α/β-Tubulin Dimers Microtubules Microtubule Polymerization Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle CellCycle Cell Cycle Progression (G2/M) Spindle->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Thiazole Thiazole-based Inhibitor Thiazole->Tubulin Binds to colchicine site

Inhibition of tubulin polymerization.
PI3K/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer, promoting cell growth and survival. Thiazole derivatives have been designed as dual inhibitors of PI3K and mTOR, offering a promising strategy for cancer therapy.[12][13][14][23][24]

pi3k_mTOR_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Thiazole Thiazole-based Inhibitor Thiazole->PI3K Thiazole->mTOR

PI3K/mTOR signaling inhibition.

Experimental Protocols

The development of novel thiazole-based therapeutics relies on robust and reproducible experimental methodologies for their synthesis and biological evaluation.

Synthesis of Thiazole Derivatives

Hantzsch Thiazole Synthesis: This is a classic and widely used method for the synthesis of the thiazole ring. It involves the condensation reaction between an α-haloketone and a thioamide.[5][8][25][26][27]

  • General Procedure:

    • Dissolve the α-haloketone (1 equivalent) in a suitable solvent, such as ethanol.

    • Add the thioamide (1-1.2 equivalents) to the solution.

    • Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate solution).

    • The product often precipitates out of the solution and can be collected by filtration.

    • Purify the crude product by recrystallization or column chromatography.

Synthesis of 2-Aminothiazoles: A common variation of the Hantzsch synthesis uses thiourea as the thioamide component to produce 2-aminothiazoles, which are valuable intermediates in drug synthesis.[6][28][29][30][31]

  • General Procedure:

    • Combine the α-haloketone (1 equivalent) and thiourea (1-1.2 equivalents) in ethanol.

    • Heat the mixture to reflux for 1-3 hours.

    • Cool the reaction mixture and add water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

    • The product can be further purified by recrystallization from a suitable solvent like ethanol.

Biological Evaluation Protocols

Anticancer Activity: MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[28][32]

  • Detailed Protocol:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the thiazole compounds in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antibacterial Activity: Agar Well Diffusion Assay: This method is used to assess the antimicrobial activity of a compound.[1][7][9][15][33]

  • Detailed Protocol:

    • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).

    • Plate Inoculation: Uniformly spread the bacterial inoculum onto the surface of a Mueller-Hinton agar plate.

    • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

    • Compound Application: Add a defined volume (e.g., 100 µL) of the thiazole compound solution at a specific concentration into each well. Include positive (known antibiotic) and negative (solvent) controls.

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited. The size of the zone is proportional to the antibacterial activity of the compound.

Antiviral Activity: Plaque Reduction Assay: This assay is used to quantify the infectivity of a virus and to determine the antiviral efficacy of a compound.[18][25][34][35]

  • Detailed Protocol:

    • Cell Seeding: Seed a confluent monolayer of host cells in 6-well or 12-well plates.

    • Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. Pre-incubate the virus with various concentrations of the thiazole compound for 1 hour at 37°C.

    • Infection: Infect the cell monolayers with the virus-compound mixture.

    • Adsorption: Allow the virus to adsorb to the cells for 1-2 hours.

    • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

    • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

    • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

    • Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

Drug Discovery and Development Workflow

The discovery and development of novel thiazole-based drugs follow a multi-step workflow that integrates chemistry, biology, and pharmacology.

drug_discovery_workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Development Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) of Thiazole Library Target_ID->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt In_Vivo In Vivo Efficacy & Safety Studies Lead_Opt->In_Vivo ADME_Tox ADME/Tox Profiling In_Vivo->ADME_Tox Candidate Preclinical Candidate Selection ADME_Tox->Candidate Phase_I Phase I Trials Candidate->Phase_I Phase_II Phase II Trials Phase_I->Phase_II Phase_III Phase III Trials Phase_II->Phase_III NDA New Drug Application (NDA) Phase_III->NDA

Thiazole-based drug discovery workflow.

This workflow begins with the identification and validation of a biological target. Large libraries of thiazole-containing compounds are then screened using high-throughput methods to identify initial "hits." These hits undergo a process of hit-to-lead optimization to improve their potency and drug-like properties.[3][4][16][21][29] Promising lead compounds then enter preclinical development, where their efficacy and safety are evaluated in animal models. Successful preclinical candidates can then proceed to clinical trials in humans.

Conclusion

The thiazole ring is a testament to the power of heterocyclic chemistry in drug discovery. Its remarkable versatility and favorable pharmacological properties have cemented its status as a privileged scaffold in the design of novel therapeutics. The continued exploration of new synthetic methodologies and a deeper understanding of the structure-activity relationships of thiazole derivatives will undoubtedly lead to the development of the next generation of innovative medicines to address unmet medical needs. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to harnessing the full potential of this remarkable chemical entity.

References

Preliminary In Vitro Screening of Benzyl(1,3-thiazol-5-ylmethyl)amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological properties. These derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects. This guide provides a framework for the preliminary in vitro screening of benzyl(1,3-thiazol-5-ylmethyl)amine, a specific thiazole derivative, by summarizing common experimental protocols and data presentation formats derived from studies on analogous structures.

Potential Biological Activities and In Vitro Screening Approaches

Based on the activities of structurally related thiazole derivatives, the preliminary in vitro screening of this compound could logically focus on several key areas. The following sections outline potential screening targets and the corresponding experimental methodologies.

Anticancer Activity

Thiazole derivatives have shown promise as anticancer agents by targeting various cancer cell lines.[1][2] The initial screening typically involves assessing the cytotoxic effects of the compound on different cancer cell lines.

Data Presentation: Cytotoxicity of Thiazole Derivatives against Cancer Cell Lines

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference CompoundIC50 (µM) of Ref.Reference
4c MCF-7 (Breast)MTT Assay2.57 ± 0.16Staurosporine6.77 ± 0.41[1][2]
4c HepG2 (Liver)MTT Assay7.26 ± 0.44Staurosporine8.4 ± 0.51[1][2]
Compound 20 U251 (Glioblastoma)MTT Assay---[3]
Compound 20 WM793 (Melanoma)MTT Assay---[3]

Note: The data presented is for thiazole derivatives structurally related to this compound and not for the compound itself.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.[3]

Visualization: Experimental Workflow for MTT Assay

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells seed_cells Seed Cells in 96-well Plate cell_culture->seed_cells treat_cells Treat Cells with Compound seed_cells->treat_cells prepare_compound Prepare Compound Dilutions prepare_compound->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Antimicrobial Activity

The thiazole scaffold is a common feature in many antimicrobial agents. Therefore, screening for antibacterial and antifungal activity is a rational starting point.

Data Presentation: Antimicrobial Activity of Thiazole Derivatives

Compound IDMicrobial StrainAssay TypeMIC (µM)Reference CompoundMIC (µM) of Ref.Reference
12 E. coli (resistant)Broth Microdilution67.5–135.1Ampicillin>867.0[4]
12 MRSABroth Microdilution135.1Streptomycin>433.5[4]
10 A. nigerBroth Microdilution59.6–119.2Ketoconazole380-4750[4]
7 E. coliBroth Microdilution43.3-86.7Streptomycin>250[4]

Note: MIC (Minimum Inhibitory Concentration) values are for structurally related thiazole derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Microorganism Preparation: Bacterial or fungal strains are grown in appropriate broth media to a specific turbidity (e.g., 0.5 McFarland standard).

  • Compound Preparation: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism. This can be assessed visually or by measuring the absorbance.[4]

Visualization: Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_readout Result prep_culture Prepare Microbial Culture serial_dilution Serial Dilution of Compound inoculate Inoculate Microtiter Plate serial_dilution->inoculate incubate Incubate Plate inoculate->incubate determine_mic Determine MIC incubate->determine_mic

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Enzyme Inhibition

Thiazole derivatives have been identified as inhibitors of various enzymes, such as monoamine oxidase (MAO) and acetylcholinesterase (AChE).[5][6]

Data Presentation: Enzyme Inhibition by Thiazole Derivatives

Compound IDTarget EnzymeAssay TypeIC50 (µM)Reference CompoundIC50 (µM) of Ref.Reference
3j MAO-AFluorometric0.134 ± 0.004--[5]
3t MAO-BFluorometric0.025 ± 0.001--[5]
5-(4-bromobenzyl)-1,3,4-thiadiazol-2-amine AChE-49.86--[6]

Note: The data is for structurally related thiazole and thiadiazole derivatives.

Experimental Protocol: Fluorometric Monoamine Oxidase (MAO) Inhibition Assay

  • Enzyme and Substrate Preparation: Recombinant human MAO-A or MAO-B enzymes and a suitable substrate (e.g., kynuramine) are prepared in a buffer solution.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound for a specific time at a controlled temperature.

  • Reaction Initiation: The reaction is initiated by adding the substrate.

  • Fluorescence Measurement: The production of the fluorescent product (e.g., 4-hydroxyquinoline from kynuramine) is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate of the reaction is calculated, and the percentage of inhibition is determined for each concentration of the test compound. The IC50 value is calculated from the dose-response curve.[5]

Visualization: Signaling Pathway of MAO Inhibition

MAO_Inhibition cluster_pathway Monoamine Neurotransmitter Metabolism Monoamine Monoamine (e.g., Dopamine, Serotonin) MAO Monoamine Oxidase (MAO) Monoamine->MAO Oxidative Deamination Metabolites Inactive Metabolites MAO->Metabolites Inhibitor This compound (Potential Inhibitor) Inhibitor->MAO Inhibition

Caption: Inhibition of monoamine metabolism by a potential MAO inhibitor.

Conclusion

The preliminary in vitro screening of this compound should be guided by the known biological activities of structurally similar thiazole derivatives. A tiered approach, starting with broad cytotoxicity and antimicrobial screening, followed by more specific enzyme inhibition assays, can efficiently identify potential therapeutic applications. The experimental protocols and data presentation formats provided in this guide offer a standardized framework for conducting and reporting these initial studies. It is imperative that all experiments are conducted with appropriate controls and that the results are validated through repeated trials. Further investigation into the specific mechanisms of action and structure-activity relationships will be crucial for the future development of this compound as a potential therapeutic agent.

References

Benzyl(1,3-thiazol-5-ylmethyl)amine: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: The 1,3-thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and biologically active agents.[1][2][3] Its unique electronic properties, ability to engage in hydrogen bonding, and structural rigidity make it a privileged scaffold for designing targeted therapeutics.[4] This whitepaper focuses on the benzyl(1,3-thiazol-5-ylmethyl)amine core, a specific and highly versatile derivative. We provide a comprehensive overview of its synthesis, explore its application in developing novel anticancer, antimicrobial, and anti-inflammatory agents, and present detailed experimental protocols and quantitative biological data to guide future research and development efforts.

Synthesis of the Core Scaffold

The synthesis of this compound is typically achieved through a two-step process involving the formation of a key aldehyde intermediate followed by reductive amination. This approach offers a reliable and scalable route to the core scaffold.

Experimental Protocol 1: Synthesis of 1,3-Thiazole-5-carbaldehyde

This protocol is adapted from methods for formylating thiazole rings. A common precursor is 2-chlorothiazole.[5]

  • Materials: 2-Chlorothiazole, anhydrous Tetrahydrofuran (THF), n-Butyl lithium (n-BuLi), Ethyl formate, Saturated ammonium chloride solution, Ethyl acetate, Anhydrous sodium sulfate.

  • Procedure:

    • Dissolve 2-chlorothiazole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-Butyl lithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir for 1 hour.

    • Add ethyl formate (1.1 eq) dropwise to the reaction mixture, again maintaining the temperature at -78 °C. Continue stirring for an additional hour.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride and allow the mixture to warm to room temperature while stirring for 30 minutes.

    • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

    • Separate the organic layer and extract the aqueous phase with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography to give 1,3-thiazole-5-carbaldehyde.

Experimental Protocol 2: Reductive Amination to Yield this compound

Reductive amination is a robust method for forming amines from carbonyl compounds.[6][7] This step couples the thiazole aldehyde with benzylamine.

  • Materials: 1,3-Thiazole-5-carbaldehyde, Benzylamine, Methanol (or another suitable solvent), Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃), Acetic acid (if needed), Dichloromethane (DCM), Saturated sodium bicarbonate solution.

  • Procedure:

    • Dissolve 1,3-thiazole-5-carbaldehyde (1.0 eq) in methanol.

    • Add benzylamine (1.1 eq) to the solution. If necessary, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add the reducing agent, such as sodium borohydride (1.5 eq), in portions. The use of a milder agent like sodium triacetoxyborohydride in a solvent like DCM is also a common alternative.[8]

    • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours until the reaction is complete (monitored by TLC or LC-MS).

    • Quench the reaction by carefully adding water.

    • Remove the bulk of the solvent under reduced pressure.

    • Partition the residue between DCM and a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to obtain pure this compound.

Synthesis_Workflow Start 2-Chlorothiazole + Ethyl Formate Step1 1. n-BuLi, THF, -78°C 2. Quench (NH4Cl) Start->Step1 Intermediate 1,3-Thiazole-5-carbaldehyde Step1->Intermediate Step2 Reductive Amination (e.g., NaBH4, MeOH) Intermediate->Step2 Reagent2 Benzylamine Reagent2->Step2 Product This compound (Core Scaffold) Step2->Product Kinase_Signaling_Pathway Ligand Growth Factor (e.g., EGF, VEGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Ligand->Receptor Dimer Dimerization & Autophosphorylation Receptor->Dimer Downstream Downstream Signaling (PI3K/AKT, RAS/MAPK) Dimer->Downstream P Inhibitor Thiazole-Based Inhibitor Inhibitor->Dimer Response Cellular Response: - Proliferation - Survival - Angiogenesis Downstream->Response Drug_Discovery_Workflow Scaffold Scaffold Synthesis Library Derivative Library Generation Scaffold->Library Screening Primary Screening (e.g., MTT Assay) Library->Screening Hit Hit Identification Screening->Hit SAR SAR Studies & Lead Optimization Hit->SAR SAR->Library Iterate Vivo In Vivo Testing SAR->Vivo

References

Identifying Potential Protein Targets of Benzyl(1,3-thiazol-5-ylmethyl)amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl(1,3-thiazol-5-ylmethyl)amine is a heterocyclic compound featuring a core thiazole ring, a structural motif prevalent in a multitude of biologically active molecules and approved pharmaceuticals.[1][2][3] While direct experimental evidence for the protein targets of this specific molecule is not extensively documented in publicly available literature, the rich pharmacology of structurally related thiazole-containing compounds provides a strong basis for predicting its potential biological interactions. This guide synthesizes current knowledge on the protein targets of similar thiazole derivatives to propose a rational approach for the identification and validation of potential protein targets for this compound. We will explore potential enzyme inhibitions, signaling pathway modulations, and provide a framework for experimental validation.

Predicted Protein Target Classes Based on Structural Analogs

The thiazole nucleus is a key pharmacophore that confers a wide range of biological activities, from anti-inflammatory and anticancer to antimicrobial and neuroprotective effects.[2][4][5] Based on the activities of analogous compounds, the potential protein targets for this compound can be categorized into several key classes of enzymes and receptors.

Enzymes Involved in Inflammation and Pain

A significant number of thiazole derivatives have been identified as inhibitors of key enzymes in the inflammatory cascade, particularly cyclooxygenases (COX) and lipoxygenases (LOX).[1]

  • Cyclooxygenase (COX-1 and COX-2): These enzymes are central to the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Several 5,6-diarylimidazo[2.1-b]thiazole and 4-substituted thiazole analogues have demonstrated potent and selective inhibition of COX-2.[1]

  • 5-Lipoxygenase (5-LOX): This enzyme catalyzes the production of leukotrienes, another class of inflammatory mediators. N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been reported as potent 5-LOX inhibitors.[1]

Carbonic Anhydrases

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. Thiazole-containing compounds, particularly those with a sulfonamide or a bioisosteric methyl sulfonyl group, have shown significant inhibitory activity against CA isoforms, especially CA I and CA II.[6]

Cholinesterases

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are crucial enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. Several 2-aminothiazole derivatives have been identified as potent inhibitors of AChE.[7][8] The thiazole ring in these inhibitors often interacts with the peripheral anionic site (PAS) of the enzyme.[8]

Kinesin Motor Proteins

The kinesin superfamily of motor proteins plays a critical role in intracellular transport and cell division. The human kinesin HSET (KIFC1) is involved in clustering extra centrosomes in cancer cells, making it an attractive target for anticancer therapies. A novel class of 2-(3-benzamidopropanamido)thiazole-5-carboxylate derivatives has been discovered as potent inhibitors of HSET.[9]

Other Potential Targets
  • Influenza Neuraminidase: In-silico studies have suggested that 5-benzyl-4-thiazolinone derivatives could act as inhibitors of influenza neuraminidase, a key enzyme for viral replication.[10]

  • Enzymes in Microbial Metabolism: The thiazole moiety is present in numerous antimicrobial agents, suggesting that this compound could potentially target essential enzymes in bacteria and fungi.[4] For instance, some thiazole-containing thioureas are potent inhibitors of bacterial DNA gyrase and dihydrofolate reductase.[7]

  • Receptors and Kinases in Cancer: Thiazole derivatives have demonstrated anticancer activity through various mechanisms, including the inhibition of protein kinases like EGFR and interactions with proteins involved in apoptosis such as Bcl-2.[2][7]

Quantitative Data on Structurally Related Compounds

The following tables summarize the inhibitory activities of various thiazole derivatives against their respective protein targets, providing a quantitative basis for estimating the potential potency of this compound.

Table 1: Inhibition of COX/LOX Enzymes by Thiazole Derivatives

Compound ClassTargetIC₅₀ (µM)Reference
5,6-diarylimidazo[2.1-b]thiazolesCOX-2Potent[1]
4-substituted thiazole analogues of indomethacinCOX-20.0003 - 0.007[1]
5-arylidene-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-onesCOX-110 - 16[1]
N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine5-LOX0.127[1]

Table 2: Inhibition of Cholinesterases by 2-Aminothiazole Derivatives

Compound ClassTargetIC₅₀ (µM)Reference
2-aminothiazole derivativesAChE1.47[7]
3-((2-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)hydrazineylidene)methyl)-substitutedphenyl derivativesAChE0.028 - 0.147[8]

Table 3: Inhibition of Other Enzymes by Thiazole Derivatives

Compound ClassTargetIC₅₀ (µM)Reference
Thiazole-containing thioureasS. aureus DNA gyrase1.25[7]
Thiazole-containing thioureasS. aureus DHFR0.13[7]
Biquinoline-phenylthiazole hybridsEGFR0.09[7]
2-(3-benzamidopropanamido)thiazole-5-carboxylatesHSET (KIFC1)Nanomolar range[9]

Experimental Protocols for Target Identification and Validation

A systematic approach is required to identify and validate the protein targets of this compound. This involves a combination of in-silico, in-vitro, and cell-based assays.

In-Silico Target Prediction

Computational methods can provide initial hypotheses about potential protein targets.

  • Ligand-Based Virtual Screening: This approach uses the structure of this compound to search databases of known bioactive molecules for compounds with similar structural or electronic features. The known targets of these similar compounds are then considered as potential targets for the query molecule.

  • Reverse Docking: In this method, the structure of this compound is docked against a large library of protein structures. The proteins to which the molecule binds with high affinity are identified as potential targets. Web servers like PharmMapper and TarFisDock can be utilized for this purpose.[11]

In-Vitro Binding and Enzyme Inhibition Assays

Biochemical assays are essential to confirm direct binding and functional modulation of the predicted targets.

  • Enzyme Inhibition Assays: For predicted enzyme targets like COX, LOX, CAs, and AChE, standard enzyme inhibition assays should be performed. These assays typically measure the rate of an enzymatic reaction in the presence and absence of the test compound. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is a key parameter to determine the potency of the compound.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the binding affinity and kinetics of the interaction between a ligand (this compound) and a protein target. The protein is immobilized on a sensor chip, and the binding of the compound is detected as a change in the refractive index.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.

Cell-Based Assays

Cell-based assays are crucial to assess the compound's activity in a more physiologically relevant context.

  • Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to confirm that the compound binds to its target inside the cell. CETSA measures the change in the thermal stability of a protein upon ligand binding.

  • Phenotypic Screening: The effect of the compound on cellular phenotypes such as cell viability, proliferation, apoptosis, or the production of inflammatory mediators can be assessed. For example, if COX-2 is a predicted target, the compound's ability to inhibit prostaglandin E2 production in stimulated cells can be measured.

Visualization of Potential Signaling Pathways and Workflows

Potential Modulation of the Arachidonic Acid Cascade

Given the prevalence of COX and LOX inhibition among thiazole derivatives, this compound may modulate the arachidonic acid signaling pathway.

Arachidonic_Acid_Cascade cluster_PLA2 Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2 PLA2 Membrane_Phospholipids->PLA2 COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 LOX 5-LOX Arachidonic_Acid->LOX PLA2->Arachidonic_Acid COX_Pathway Cyclooxygenase (COX) Pathway LOX_Pathway Lipoxygenase (LOX) Pathway Prostaglandins Prostaglandins (PGs) COX1_2->Prostaglandins Inflammation_Pain Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain Leukotrienes Leukotrienes (LTs) LOX->Leukotrienes Inflammation_Allergy Inflammation, Allergic Responses Leukotrienes->Inflammation_Allergy Thiazole_Compound This compound (Potential Inhibitor) Thiazole_Compound->COX1_2 Thiazole_Compound->LOX

Caption: Potential inhibition of COX and LOX pathways by this compound.

General Workflow for Target Identification and Validation

The following diagram illustrates a logical workflow for identifying and validating the protein targets of a novel compound.

Target_Identification_Workflow Start Start: This compound In_Silico In-Silico Target Prediction (Virtual Screening, Reverse Docking) Start->In_Silico Hypothesized_Targets List of Hypothesized Targets In_Silico->Hypothesized_Targets In_Vitro In-Vitro Validation (Binding Assays, Enzyme Inhibition) Hypothesized_Targets->In_Vitro Confirmed_Targets Confirmed Direct Targets In_Vitro->Confirmed_Targets Cell_Based Cell-Based Assays (Target Engagement, Phenotypic Screening) Confirmed_Targets->Cell_Based Validated_Targets Validated Cellular Targets Cell_Based->Validated_Targets Lead_Optimization Lead Optimization and Further Development Validated_Targets->Lead_Optimization

Caption: A stepwise workflow for the identification and validation of protein targets.

Conclusion

While the direct protein targets of this compound remain to be experimentally determined, the extensive literature on the biological activities of structurally related thiazole-containing compounds provides a strong foundation for predicting its potential interactions. The most promising potential targets include enzymes involved in inflammation (COX, LOX), carbonic anhydrases, and cholinesterases. A systematic approach combining in-silico prediction, in-vitro validation, and cell-based assays will be crucial for definitively identifying and characterizing the protein targets of this compound. The methodologies and potential signaling pathways outlined in this guide provide a comprehensive framework for initiating such an investigation, which could ultimately unveil novel therapeutic applications for this and related thiazole derivatives.

References

Methodological & Application

Synthesis of Benzyl(1,3-thiazol-5-ylmethyl)amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of benzyl(1,3-thiazol-5-ylmethyl)amine, a heterocyclic amine with potential applications in medicinal chemistry and drug development. Two primary synthetic routes are presented: a one-pot reductive amination of 1,3-thiazole-5-carbaldehyde with benzylamine, and a two-step approach involving the synthesis of 5-(chloromethyl)-1,3-thiazole followed by nucleophilic substitution with benzylamine. Detailed experimental procedures, required reagents and equipment, and expected outcomes are described.

Introduction

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of biologically active compounds. The derivatization of this core structure is of significant interest for the development of novel therapeutic agents. This compound combines the thiazole moiety with a benzylamine group, offering a versatile backbone for further functionalization. The following protocols outline reliable methods for its laboratory-scale synthesis.

Physicochemical Properties and Characterization Data

A summary of the key physicochemical properties and expected analytical data for the final product and key intermediates is provided below for easy reference and comparison.

Table 1: Physicochemical Data of Key Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
1,3-Thiazole-5-carbaldehyde1003-32-3C₄H₃NOS113.14Liquid
5-(Chloromethyl)-1,3-thiazole45438-77-5C₄H₄ClNS133.60Not specified
Benzylamine100-46-9C₇H₉N107.15Colorless liquid
This compound 355008-63-8 C₁₁H₁₂N₂S 204.29 Not specified

Table 2: Expected Spectroscopic Data for this compound

Data TypeExpected Values
¹H NMR Spectrum not publicly available. Predicted shifts: ~8.8 ppm (s, 1H, thiazole H2), ~7.7 ppm (s, 1H, thiazole H4), 7.2-7.4 ppm (m, 5H, Ar-H), ~4.0 ppm (s, 2H, thiazole-CH₂), ~3.8 ppm (s, 2H, Ar-CH₂), ~1.8 ppm (br s, 1H, NH).
¹³C NMR Spectrum not publicly available. Predicted shifts: ~153 ppm (thiazole C2), ~142 ppm (thiazole C4), ~139 ppm (Ar-C quat), ~130 ppm (thiazole C5), ~128.5 ppm (Ar-CH), ~128.0 ppm (Ar-CH), ~127.0 ppm (Ar-CH), ~53 ppm (Ar-CH₂), ~48 ppm (thiazole-CH₂).
Mass Spec (ESI-MS) [M+H]⁺ = 205.07

Synthetic Protocols

Two distinct synthetic pathways for the preparation of this compound are detailed below.

Protocol 1: Reductive Amination

This protocol describes a one-pot synthesis via the reductive amination of 1,3-thiazole-5-carbaldehyde with benzylamine using sodium triacetoxyborohydride as a mild reducing agent.[1][2]

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Work-up & Purification A 1,3-Thiazole-5-carbaldehyde D Stir at RT A->D B Benzylamine B->D C Solvent (DCE) C->D E Add NaBH(OAc)₃ D->E Intermediate Imine F Stir at RT E->F G Aqueous Work-up (NaHCO₃) F->G H Extraction (DCM) G->H I Purification (Chromatography) H->I J Final Product I->J

Caption: Workflow for Reductive Amination Synthesis.

  • 1,3-Thiazole-5-carbaldehyde

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask with magnetic stir bar

  • Standard glassware for extraction and purification

  • Rotary evaporator

  • Silica gel for column chromatography

  • To a dry round-bottom flask under an inert atmosphere, add 1,3-thiazole-5-carbaldehyde (1.0 eq).

  • Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE).

  • Add benzylamine (1.05 eq) to the solution and stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • In one portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture.

  • Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the final product.

Protocol 2: Nucleophilic Substitution

This protocol outlines a two-step synthesis beginning with the preparation of 5-(chloromethyl)-1,3-thiazole from 1,3-thiazole-5-methanol, followed by nucleophilic substitution with benzylamine.

G Start 1,3-Thiazole-5-methanol Intermediate 5-(Chloromethyl)-1,3-thiazole Start->Intermediate Chlorination (e.g., SOCl₂) Product This compound Intermediate->Product Nucleophilic Substitution Reagent Benzylamine Reagent->Product

Caption: Two-step Nucleophilic Substitution Pathway.

This procedure details the conversion of the corresponding alcohol to the alkyl chloride using thionyl chloride.[3][4]

  • 1,3-Thiazole-5-methanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)

  • Round-bottom flask with stir bar and reflux condenser

  • Ice bath

  • Rotary evaporator

  • In a round-bottom flask, dissolve 1,3-thiazole-5-methanol (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the cooled solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Heat the mixture to reflux and maintain for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure.

  • The resulting crude 5-(chloromethyl)-1,3-thiazole is often used in the next step without further purification.

This procedure involves the alkylation of benzylamine with the previously synthesized 5-(chloromethyl)-1,3-thiazole.

  • Crude 5-(chloromethyl)-1,3-thiazole

  • Benzylamine

  • A non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Round-bottom flask with stir bar

  • Standard work-up and purification glassware

  • Dissolve the crude 5-(chloromethyl)-1,3-thiazole (1.0 eq) in acetonitrile.

  • Add benzylamine (2.0-3.0 eq to act as both reactant and base, or 1.1 eq with an added base like TEA).

  • Add a non-nucleophilic base such as triethylamine (1.5 eq) if not using excess benzylamine.

  • Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 40-50 °C to increase the reaction rate. Monitor by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Take up the residue in dichloromethane and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols for the Characterization of Benzyl(1,3-thiazol-5-ylmethyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the structural characterization and purity assessment of benzyl(1,3-thiazol-5-ylmethyl)amine. The protocols detailed below are based on established analytical techniques for thiazole derivatives and aromatic amines.

Overview of Analytical Strategy

The characterization of a novel synthesized compound like this compound involves a multi-faceted analytical approach to confirm its identity, purity, and structural integrity. A typical workflow includes chromatographic separation to assess purity and isolate the compound, followed by spectroscopic analysis for structural elucidation.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data Data Analysis & Reporting synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification hplc HPLC Purity Analysis purification->hplc gcms GC-MS Identity & Impurity Profile hplc->gcms nmr NMR Spectroscopic Confirmation (1H & 13C) gcms->nmr ms Mass Spectrometry (Molecular Weight) nmr->ms analysis Data Interpretation ms->analysis report Final Report analysis->report

Caption: General analytical workflow for the characterization of a synthesized compound.

Chromatographic Methods

Chromatographic techniques are essential for determining the purity of this compound and for identifying any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for the purity assessment of this compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution of acetonitrile and water (both containing 0.1% formic acid) is recommended.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Data Presentation:

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Retention Time ~12-15 minutes (highly dependent on exact conditions)
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities and for confirming the identity of the main compound.[1][2]

Experimental Protocol:

  • Instrumentation: A GC system coupled to a mass spectrometer.[1]

  • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Detector: Electron ionization (EI) at 70 eV, with a scan range of m/z 50-500.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Data Presentation:

ParameterValue
Column DB-5MS, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.0 mL/min
Injector Temp. 250°C
Oven Program 100°C (2 min), then 15°C/min to 280°C (5 min)
MS Ionization Electron Ionization (70 eV)
Mass Range m/z 50-500

Spectroscopic Methods

Spectroscopic methods are used to elucidate and confirm the chemical structure of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Concentration: Approximately 10-20 mg of the sample dissolved in 0.6-0.7 mL of deuterated solvent.

  • Acquisition: Standard acquisition parameters for ¹H and ¹³C{¹H} experiments.

Expected ¹H NMR Data (Predicted):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.7s1HH2 of thiazole
~7.5s1HH4 of thiazole
~7.2-7.4m5HAromatic CH (benzyl)
~4.0s2HCH₂ (thiazole-CH₂)
~3.8s2HCH₂ (benzyl-CH₂)
~2.0 (broad)s1HNH

Expected ¹³C NMR Data (Predicted):

Chemical Shift (ppm)Assignment
~155C2 of thiazole
~148C4 of thiazole
~140Quaternary C (benzyl)
~129Aromatic CH (benzyl)
~128Aromatic CH (benzyl)
~127Aromatic CH (benzyl)
~125C5 of thiazole
~53CH₂ (benzyl-CH₂)
~45CH₂ (thiazole-CH₂)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which aids in structural confirmation.

Experimental Protocol:

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source.

  • Ionization Mode: ESI in positive ion mode is generally suitable for this compound. EI can be used in conjunction with GC.

  • Sample Introduction: For ESI, the sample can be infused directly or introduced via an HPLC system. For EI, the sample is introduced through the GC.

  • Data Acquisition: Acquire a full scan mass spectrum.

Expected Mass Spectrometry Data:

ParameterValue
Molecular Formula C₁₁H₁₂N₂S
Molecular Weight 204.29 g/mol
Expected [M+H]⁺ (ESI) m/z 205.08
Key Fragments (EI) m/z 91 (tropylium ion from benzyl group), m/z 113 (thiazole-methylamine fragment)

Logical Relationships in Spectroscopic Analysis

The correlation between different spectroscopic data is crucial for a confident structure elucidation.

Spectroscopic_Correlation cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_structure Structural Confirmation HNMR 1H NMR (Proton Environment) CNMR 13C NMR (Carbon Skeleton) HNMR->CNMR HSQC/HMBC (Proton-Carbon Correlation) Structure Confirmed Structure of This compound HNMR->Structure Proton-Proton Coupling CNMR->Structure Carbon Connectivity MS MS (Molecular Weight & Fragmentation) MS->Structure Molecular Formula & Fragment Confirmation

Caption: Correlation of spectroscopic data for structural elucidation.

References

Application Notes and Protocols for In Vitro Assays with Benzyl(1,3-thiazol-5-ylmethyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl(1,3-thiazol-5-ylmethyl)amine is a synthetic organic compound featuring a thiazole ring, a structural motif present in numerous biologically active molecules and approved pharmaceuticals. The thiazole nucleus is associated with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Given the therapeutic potential of thiazole-containing compounds, thorough in vitro evaluation of novel derivatives like this compound is a critical first step in the drug discovery process.

These application notes provide a framework for the initial in vitro characterization of this compound. The following protocols describe standard assays to assess its potential cytotoxic effects, impact on key cellular signaling pathways (such as protein kinases), and interaction with G protein-coupled receptors (GPCRs). The presented data are illustrative and intended to serve as a template for reporting experimental findings.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound
Cell LineAssay TypeIncubation Time (hours)IC₅₀ (µM)
HeLa (Cervical Cancer)MTT4825.8
A549 (Lung Cancer)MTT4842.1
MCF-7 (Breast Cancer)XTT4833.5
HEK293 (Normal Kidney)MTT48> 100

Note: The data presented above are for illustrative purposes only and do not represent actual experimental results.

Table 2: Kinase Inhibitory Activity of this compound
Kinase TargetAssay TypeATP Concentration (µM)IC₅₀ (µM)
EGFRTR-FRET1015.2
VEGFR2Luminescence1028.9
SRCRadiometric105.7

Note: The data presented above are for illustrative purposes only and do not represent actual experimental results.

Table 3: GPCR Modulatory Activity of this compound
GPCR TargetAssay TypeModeEC₅₀/IC₅₀ (µM)
A₂A Adenosine ReceptorcAMPAntagonist12.4 (IC₅₀)
CXCR4Calcium MobilizationAntagonist35.1 (IC₅₀)
β₂-Adrenergic ReceptorcAMPAgonist> 50 (EC₅₀)

Note: The data presented above are for illustrative purposes only and do not represent actual experimental results.

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on cultured mammalian cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[1]

Materials:

  • This compound

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the test compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well.

  • Absorbance Measurement: Incubate the plate in the dark at room temperature for 2-4 hours or overnight to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method to assess the inhibitory activity of this compound against a specific protein kinase using a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[2]

Materials:

  • This compound

  • Recombinant protein kinase (e.g., SRC)

  • Kinase substrate peptide

  • Kinase assay buffer

  • ATP

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare solutions of the test compound, kinase, substrate, and ATP in kinase assay buffer at appropriate concentrations.

  • Assay Setup: To each well of a white microplate, add the following in order:

    • Kinase assay buffer

    • Test compound at various concentrations (or vehicle control)

    • Substrate peptide

    • Recombinant kinase

  • Initiation of Reaction: Start the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Kₘ for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).[2]

  • ATP Detection: Add the luminescence-based ATP detection reagent to each well. This reagent will stop the kinase reaction and generate a luminescent signal proportional to the amount of remaining ATP.

  • Signal Measurement: Incubate the plate at room temperature for 10-15 minutes to stabilize the luminescent signal.[2] Measure the luminescence using a plate reader.

  • Data Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value using a dose-response curve.

GPCR Antagonist Assay (cAMP Measurement)

This protocol details a method to evaluate the antagonistic activity of this compound on a Gαi-coupled GPCR by measuring changes in intracellular cyclic AMP (cAMP) levels.[3]

Materials:

  • This compound

  • A cell line stably expressing the Gαi-coupled GPCR of interest

  • A known agonist for the target GPCR

  • Forskolin (an adenylyl cyclase activator)

  • cAMP detection kit (e.g., HTRF, ELISA)

  • Cell culture medium

  • 384-well microplates

Procedure:

  • Cell Seeding: Plate the cells in a 384-well plate and grow them to the desired confluency.

  • Compound Addition: Add varying concentrations of this compound (or vehicle control) to the wells and incubate for a short period (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation: Add the known GPCR agonist at a concentration that elicits a submaximal response (e.g., EC₈₀) in the presence of forskolin. The forskolin is used to stimulate cAMP production, which is then inhibited by the activation of the Gαi-coupled receptor.

  • Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at room temperature or 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis: The antagonistic activity of the test compound will result in an increase in cAMP levels (by blocking the inhibitory effect of the agonist). Calculate the percentage of inhibition of the agonist response at each concentration of the test compound. Determine the IC₅₀ value from the dose-response curve.

Visualizations

Signaling Pathways and Workflows

G_Protein_Coupled_Receptor_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR G_protein G Protein (αβγ) GPCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Modulation cAMP cAMP AC->cAMP Conversion Ligand Ligand (Agonist/Antagonist) Ligand->GPCR ATP ATP ATP->AC Downstream Downstream Cellular Response cAMP->Downstream

Caption: G Protein-Coupled Receptor (GPCR) signaling cascade.

Kinase_Inhibition_Assay_Workflow Start Start Prep Prepare Reagents (Kinase, Substrate, ATP, Compound) Start->Prep Reaction Incubate Kinase, Substrate, and Compound Prep->Reaction Initiate Add ATP to Start Reaction Reaction->Initiate Incubate Incubate at RT Initiate->Incubate Detect Add Detection Reagent (Measure remaining ATP) Incubate->Detect Read Measure Signal (Luminescence) Detect->Read Analyze Analyze Data (Calculate IC₅₀) Read->Analyze End End Analyze->End

Caption: Workflow for a luminescence-based kinase inhibition assay.

MTT_Assay_Workflow Seed Seed Cells in 96-well Plate Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with this compound Incubate1->Treat Incubate2 Incubate for 48h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read

Caption: Experimental workflow for the MTT cell viability assay.

References

Application Notes and Protocols for the Purification of Benzyl(1,3-thiazol-5-ylmethyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of benzyl(1,3-thiazol-5-ylmethyl)amine, a key intermediate in pharmaceutical synthesis. The following methods are based on established purification techniques for analogous compounds and are intended to serve as a starting point for process development and optimization.

Introduction

This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs), including antiviral agents like Ritonavir. The purity of this intermediate is paramount to ensure the quality, efficacy, and safety of the final drug product. This document outlines two primary purification techniques: silica gel column chromatography and recrystallization, along with a standard extractive workup procedure.

Purification Techniques

A multi-step approach is often necessary to achieve high purity of this compound. This typically involves an initial extractive workup to remove inorganic impurities and highly polar or non-polar contaminants, followed by either column chromatography for fine purification or recrystallization for bulk purification and removal of closely related impurities.

Extractive Workup

An initial liquid-liquid extraction is a fundamental step to partition the target compound into an organic phase, leaving behind water-soluble impurities.

Silica Gel Column Chromatography

Column chromatography is a highly effective method for separating the target amine from byproducts and unreacted starting materials based on differential adsorption to the stationary phase.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging the differential solubility of the target compound and its impurities in a given solvent system at varying temperatures.

Experimental Protocols

The following protocols are generalized procedures based on the purification of structurally related compounds. Optimization of solvent systems, pH, and temperature may be required for specific applications.

Protocol 1: Extractive Workup

This protocol describes a standard procedure for the initial purification of a reaction mixture containing this compound.

Materials:

  • Crude reaction mixture containing this compound

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Dilute the mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any acidic components.

  • Separate the aqueous layer and wash the organic layer with brine to remove residual water and inorganic salts.

  • Separate the aqueous layer and transfer the organic layer to an Erlenmeyer flask.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude purified product.

Protocol 2: Silica Gel Column Chromatography

This protocol is suitable for the fine purification of this compound.

Materials:

  • Crude this compound from extractive workup

  • Silica gel (230-400 mesh)

  • Eluent: A mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate). The ratio should be optimized by thin-layer chromatography (TLC). A starting gradient of 10% to 50% ethyl acetate in hexanes is recommended.

  • Chromatography column

  • Fraction collector or collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Prepare a slurry of silica gel in the initial, low-polarity eluent.

  • Pack the chromatography column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent (e.g., dichloromethane).

  • Load the dissolved sample onto the top of the silica gel bed.

  • Begin elution with the starting eluent mixture, gradually increasing the polarity.

  • Collect fractions and monitor the separation using TLC.

  • Combine the fractions containing the pure product.

  • Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified this compound.

Protocol 3: Recrystallization

This protocol is ideal for the bulk purification of solid this compound.

Materials:

  • Crude solid this compound

  • Recrystallization solvent (e.g., ethyl acetate/hexanes, isopropanol, methanol). The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Gently heat the mixture with stirring until the solid completely dissolves.

  • If necessary, add more solvent dropwise to achieve complete dissolution at the boiling point.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize yield, place the flask in an ice bath for 30-60 minutes.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Data Presentation

The effectiveness of each purification step should be monitored by appropriate analytical techniques, such as HPLC, GC, or NMR, to determine the purity of the product. The results can be summarized as follows:

Purification StepInitial Purity (%)Final Purity (%)Yield (%)Method
Extractive Workup50-7070-85>90HPLC
Column Chromatography80-90>9860-80HPLC/GC
Recrystallization90-95>9970-90HPLC/NMR

Note: The data presented in this table are representative examples and will vary depending on the initial purity of the crude material and the specific conditions used.

Visualized Workflows

The following diagrams illustrate the logical flow of the described purification protocols.

Extractive_Workup start Crude Reaction Mixture dissolve Dissolve in Ethyl Acetate start->dissolve wash_bicarb Wash with aq. NaHCO3 dissolve->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry filter Filter dry->filter concentrate Concentrate filter->concentrate end Crude Purified Product concentrate->end

Caption: Workflow for Extractive Workup.

Column_Chromatography start Crude Product prepare_column Prepare Silica Gel Column start->prepare_column load_sample Load Sample prepare_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor by TLC collect_fractions->monitor_tlc combine_fractions Combine Pure Fractions monitor_tlc->combine_fractions concentrate Concentrate combine_fractions->concentrate end Pure Product concentrate->end

Caption: Workflow for Column Chromatography.

Recrystallization start Crude Solid dissolve Dissolve in Hot Solvent start->dissolve cool_slowly Cool to Room Temperature dissolve->cool_slowly cool_ice Cool in Ice Bath cool_slowly->cool_ice filter_crystals Filter Crystals cool_ice->filter_crystals wash_crystals Wash with Cold Solvent filter_crystals->wash_crystals dry_crystals Dry Under Vacuum wash_crystals->dry_crystals end Pure Crystalline Product dry_crystals->end

Caption: Workflow for Recrystallization.

Application Notes: High-Throughput Screening of Benzyl(1,3-thiazol-5-ylmethyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzyl(1,3-thiazol-5-ylmethyl)amine is a small molecule belonging to the thiazole class of compounds. Thiazole derivatives are of significant interest in drug discovery due to their diverse pharmacological activities, which include anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] High-throughput screening (HTS) offers a rapid and efficient approach to identify and characterize the biological activity of novel compounds like this compound against a wide array of biological targets.[5][6][7] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in HTS campaigns.

Compound Profile: this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C11H12N2S
Molecular Weight 204.29 g/mol
Structure (Awaiting specific structural data)
Known/Potential Biological Activities Based on related thiazole compounds, potential activities include modulation of inflammatory pathways (e.g., COX/LOX inhibition), kinase inhibition, or antimicrobial effects.[1][8]

High-Throughput Screening Workflow

The general workflow for screening this compound involves several key stages, from assay development to hit validation.[9][10]

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_validation Validation Assay_Dev Assay Development & Miniaturization Compound_Prep Compound Plate Preparation Assay_Dev->Compound_Prep Primary_Screen Primary Screen Compound_Prep->Primary_Screen Hit_Confirmation Hit Confirmation Primary_Screen->Hit_Confirmation Dose_Response Dose-Response (IC50/EC50) Hit_Confirmation->Dose_Response Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays SAR Preliminary SAR Secondary_Assays->SAR

Caption: A generalized workflow for a high-throughput screening campaign.

Experimental Protocols

Below are detailed protocols for common HTS assays that can be adapted for screening this compound.

Protocol 1: Cell Viability/Cytotoxicity Assay

This protocol is designed to assess the effect of the compound on cell viability and is a common primary screen or counterscreen to identify cytotoxic effects.[11][12]

1. Materials and Reagents:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 384-well clear-bottom, black-walled tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader with luminescence detection capabilities

2. Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 2,500 cells in 40 µL of complete medium per well of a 384-well plate.

    • Incubate at 37°C, 5% CO2 for 24 hours.

  • Compound Addition:

    • Prepare a dilution series of this compound in assay medium.

    • Using an automated liquid handler, add 10 µL of the diluted compound to the appropriate wells. Final concentration may range from 1 µM to 50 µM for a primary screen.

    • Include vehicle controls (e.g., 0.1% DMSO) and positive controls (e.g., staurosporine).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C, 5% CO2.

  • Assay Readout:

    • Equilibrate the plates and CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

3. Data Analysis:

  • Normalize the data to vehicle controls (100% viability) and a no-cell control (0% viability).

  • Calculate the percentage of cell viability for each compound concentration.

  • For dose-response experiments, fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: NF-κB Reporter Gene Assay

This protocol is designed to identify compounds that modulate the NF-κB signaling pathway, a key pathway in inflammation.

1. Materials and Reagents:

  • HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene.

  • Complete cell culture medium.

  • This compound stock solution (10 mM in DMSO).

  • TNF-α (Tumor Necrosis Factor-alpha) to stimulate the pathway.

  • 384-well solid white tissue culture plates.

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • Plate reader with luminescence detection.

2. Procedure:

  • Cell Seeding:

    • Seed 5,000 cells in 40 µL of complete medium per well of a 384-well plate.

    • Incubate at 37°C, 5% CO2 for 24 hours.

  • Compound Addition:

    • Add 5 µL of diluted this compound to the wells.

    • Incubate for 1 hour at 37°C.

  • Stimulation:

    • Add 5 µL of TNF-α to a final concentration of 10 ng/mL to all wells except the unstimulated controls.

  • Incubation:

    • Incubate for 6-8 hours at 37°C, 5% CO2.

  • Assay Readout:

    • Equilibrate the plate and luciferase reagent to room temperature.

    • Add 25 µL of luciferase reagent to each well.

    • Measure luminescence using a plate reader.

3. Data Analysis:

  • Normalize the data to stimulated (100% activity) and unstimulated (0% activity) vehicle controls.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 value from a dose-response curve.

Hypothetical Signaling Pathway Modulation

Based on the known anti-inflammatory properties of some thiazole derivatives, this compound could potentially inhibit the NF-κB signaling pathway.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFR IKK IKK Complex TNFR->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Compound Benzyl(1,3-thiazol- 5-ylmethyl)amine Compound->IKK inhibits? Gene Inflammatory Gene Expression NFkB_nuc->Gene activates TNF TNF-α TNF->TNFR

Caption: A potential mechanism of action via inhibition of the NF-κB pathway.

Data Presentation

Quantitative data from dose-response experiments should be summarized in a clear, tabular format for easy comparison.

Table 1: Hypothetical Dose-Response Data for this compound

AssayTarget/PathwayEndpointIC50/EC50 (µM)
Cell ViabilityGeneral CytotoxicityLuminescence> 50
NF-κB ReporterNF-κB PathwayLuciferase Activity5.2
Kinase ScreenKinase XBiochemical Assay2.8

These application notes provide a framework for the high-throughput screening of this compound. The provided protocols for cell viability and reporter gene assays are robust and adaptable for identifying the biological activities of this and other novel small molecules. The modular nature of HTS allows for the exploration of various biological questions, and the subsequent hit validation and characterization are crucial steps in the drug discovery pipeline.[13][14][15][16]

References

Application Notes and Protocols for Benzyl(1,3-thiazol-5-ylmethyl)amine in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The thiazole ring serves as a key scaffold in numerous approved drugs and clinical candidates, particularly as kinase inhibitors. Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in a variety of diseases, including cancer and inflammatory disorders. The unique structural features of the thiazole nucleus allow for critical interactions within the ATP-binding site of various kinases, making it a privileged scaffold for the design of targeted inhibitors.

This document provides detailed application notes and protocols for the use of benzyl(1,3-thiazol-5-ylmethyl)amine, a representative thiazole-containing compound, in kinase inhibition assays. While specific data for this exact molecule is not extensively available in public literature, this guide leverages data from structurally similar thiazole derivatives to provide a comprehensive resource for researchers. The protocols outlined herein are standard industry and academic methods for assessing the potency and selectivity of small molecule kinase inhibitors.

Data Presentation: Kinase Inhibitory Activity of Structurally Related Thiazole Derivatives

The following tables summarize the kinase inhibitory activities of compounds structurally related to this compound. This data is provided to illustrate the potential of this chemical scaffold and to serve as a reference for assay design and data interpretation.

Table 1: Inhibitory Activity of 4-Aryl-5-aminomethyl-thiazole-2-amine Derivatives against ROCK II

Compound IDStructureR GroupIC50 (nM)
4v 4-(pyridin-4-yl)-5-((piperidin-1-yl)methyl)thiazol-2-amine4-pyridyl20
4q N-(5-((4-Methylpiperazin-1-yl) methyl)-4- (pyridin-4-yl) thiazol-2-yl) isonicotinamide4-pyridylData not available in this format
4g N-(5-((4-Methylpiperazin-1-yl) methyl)-4- (pyridin-3-yl) thiazol-2-yl) benzamide3-pyridylData not available in this format

Data extracted from a study on 4-aryl-thiazole-2-amines as ROCK inhibitors.

Table 2: Inhibitory Activity of Thiazole Derivatives against Protein Kinase CK2

Compound IDStructureR GroupIC50 (µM)
33 4-(thiazol-5-yl)benzoic acid derivativeVaried substitutions0.4

Data from a study identifying 1,3-thiazole-5-carboxylic acid derivatives as CK2 inhibitors.[1]

Table 3: Inhibitory Activity of Thiazolyl N-Benzyl-Substituted Acetamide Derivatives against c-Src Kinase

Compound IDStructureR Group on N-benzylGI50 (µM) in NIH3T3/c-Src527F cellsGI50 (µM) in SYF/c-Src527F cells
8a N-benzyl-2-(thiazolyl)acetamide derivativeUnsubstituted1.342.30
8b N-benzyl-2-(thiazolyl)acetamide derivative4-Fluoro1.49-2.511.49-2.51

Data from a study on thiazolyl N-benzyl-substituted acetamides as Src kinase inhibitors.[2]

Experimental Protocols

Detailed methodologies for two common kinase inhibition assays are provided below. These protocols can be adapted for screening this compound and other thiazole derivatives against a panel of kinases.

Protocol 1: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • This compound (or other test compounds) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • White, opaque 384-well or 96-well plates

  • Multichannel pipettes

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in Kinase Reaction Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the test compound dilution to the wells of a white assay plate.

    • Add 2.5 µL of a 2x kinase/substrate mixture (containing the kinase and its specific substrate in Kinase Reaction Buffer) to each well.

    • Initiate the kinase reaction by adding 5 µL of a 2x ATP solution (in Kinase Reaction Buffer) to each well. The final reaction volume is 10 µL.

    • Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C or room temperature) for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Detection: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and contains luciferase and luciferin to produce a luminescent signal from the newly synthesized ATP. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: LanthaScreen® Eu Kinase Binding Assay

The LanthaScreen® Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to the ATP pocket of a kinase.

Materials:

  • Kinase of interest (tagged, e.g., with GST or His)

  • LanthaScreen® Certified Kinase

  • LanthaScreen® Eu-labeled anti-tag antibody (e.g., anti-GST or anti-His)

  • LanthaScreen® Kinase Tracer

  • This compound (or other test compounds) dissolved in DMSO

  • TR-FRET Dilution Buffer

  • Black, low-volume 384-well plates

  • Multichannel pipettes

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in TR-FRET Dilution Buffer to 4x the final desired assay concentration.

  • Assay Plate Setup:

    • Add 2.5 µL of the 4x compound dilutions to the wells of a black assay plate.

    • Add 2.5 µL of a 4x Kinase/Antibody mixture (containing the tagged kinase and the Eu-labeled antibody in TR-FRET Dilution Buffer) to each well.

    • Add 5 µL of a 2x Tracer solution (in TR-FRET Dilution Buffer) to each well to initiate the binding reaction. The final assay volume is 10 µL.

    • Include controls for high FRET (no inhibitor) and low FRET (no kinase or excess of a known inhibitor).

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Determine the percent inhibition for each compound concentration and calculate the IC50 value by fitting the data to a dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways that can be targeted by thiazole-based kinase inhibitors and a general workflow for kinase inhibitor screening.

Kinase_Inhibitor_Screening_Workflow cluster_0 Compound Preparation cluster_1 Kinase Assay cluster_2 Data Analysis Compound_Library This compound & Analogs Serial_Dilution Serial Dilution in DMSO Compound_Library->Serial_Dilution Assay_Plates Dispense to Assay Plates Serial_Dilution->Assay_Plates Kinase_Reaction Kinase Reaction (Kinase, Substrate, ATP) Assay_Plates->Kinase_Reaction Incubation Incubation Kinase_Reaction->Incubation Detection Signal Detection (Luminescence/TR-FRET) Incubation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition IC50_Determination IC50 Determination Data_Acquisition->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) IC50_Determination->SAR_Analysis Lead_Optimization Lead_Optimization SAR_Analysis->Lead_Optimization Lead Optimization

Caption: General workflow for kinase inhibitor screening.

ROCK_Signaling_Pathway cluster_0 Upstream Activation cluster_1 ROCK Kinase cluster_2 Downstream Effects RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP Activation RhoA_GTP->RhoA_GDP Inactivation ROCK ROCK RhoA_GTP->ROCK Binds & Activates GEFs RhoGEFs GAPs RhoGAPs MLC_P Myosin Light Chain Phosphorylation ROCK->MLC_P LIMK LIM Kinase ROCK->LIMK Inhibitor This compound Inhibitor->ROCK Inhibits Cytoskeleton Actin Cytoskeleton Reorganization MLC_P->Cytoskeleton Cofilin Cofilin Inactivation LIMK->Cofilin Cofilin->Cytoskeleton

Caption: Simplified ROCK signaling pathway.[3][][5][6][7]

CK2_Signaling_Pathway cluster_0 Pro-Survival Pathways cluster_1 Cellular Processes CK2 Protein Kinase CK2 PI3K_AKT PI3K/AKT Pathway CK2->PI3K_AKT Activates NF_kB NF-κB Pathway CK2->NF_kB Activates JAK_STAT JAK/STAT Pathway CK2->JAK_STAT Activates Inhibitor This compound Inhibitor->CK2 Inhibits Proliferation Cell Proliferation PI3K_AKT->Proliferation Survival Cell Survival (Anti-apoptosis) PI3K_AKT->Survival NF_kB->Survival Inflammation Inflammation NF_kB->Inflammation JAK_STAT->Proliferation

Caption: Overview of CK2 signaling pathways.[8][9][10][11][12]

Src_Signaling_Pathway cluster_0 Upstream Receptors cluster_1 Downstream Pathways cluster_2 Cellular Responses RTK Receptor Tyrosine Kinases (e.g., EGFR) Src Src Family Kinases RTK->Src Activate Integrins Integrins Integrins->Src Activate RAS_MAPK RAS-MAPK Pathway Src->RAS_MAPK PI3K_AKT PI3K-AKT Pathway Src->PI3K_AKT STAT STAT Pathway Src->STAT FAK FAK Pathway Src->FAK Inhibitor This compound Inhibitor->Src Inhibits Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival STAT->Proliferation Migration Migration FAK->Migration Adhesion Adhesion FAK->Adhesion

Caption: Simplified Src kinase signaling network.[13][14][15][16][17]

Conclusion

This compound belongs to a class of compounds with demonstrated potential for kinase inhibition. The provided application notes and protocols offer a framework for researchers to evaluate its efficacy and selectivity against a range of kinase targets. By utilizing established assay methodologies such as the ADP-Glo™ and LanthaScreen® assays, and by understanding the key signaling pathways involved, scientists can effectively characterize the inhibitory profile of this and other novel thiazole derivatives in the pursuit of new therapeutic agents.

References

Application Notes and Protocols for Cellular Target Engagement Assays of Thiazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for determining the cellular target engagement of thiazole-containing compounds. Thiazole moieties are prevalent in a wide range of biologically active molecules and approved drugs, often targeting protein kinases and influencing key signaling pathways.[1][2] Verifying direct interaction with the intended target in a cellular context is a critical step in the drug discovery pipeline. This document outlines protocols for several robust assays to quantify target engagement, along with examples of relevant signaling pathways and quantitative data for representative thiazole derivatives.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method to assess target engagement by measuring the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[3][4]

Experimental Protocol: High-Throughput CETSA (HT-CETSA)

This protocol is adapted for a 384-well format for higher throughput.

Materials:

  • Cell line expressing the target of interest (e.g., A549, MCF-7, HeLa)[5][6]

  • Thiazole compound stock solution (in DMSO)

  • Cell culture medium (e.g., DMEM, RPMI)

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Detection antibody specific to the target protein

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • 384-well PCR plates

  • 384-well white assay plates

Procedure:

  • Cell Seeding: Seed cells into a 384-well plate at a density that ensures they are in the exponential growth phase at the time of the experiment. Incubate overnight at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the thiazole compound in cell culture medium. A typical concentration range to test is 0.1 µM to 100 µM.

    • Remove the old medium from the cells and add the compound dilutions. Include a DMSO vehicle control.

    • Incubate for 1-2 hours at 37°C and 5% CO2 to allow for cell penetration and target binding.

  • Thermal Challenge:

    • Seal the plate and place it in a PCR machine with a heated lid.

    • Apply a temperature gradient to determine the optimal melting temperature (Tm) of the target protein in the absence of the compound.

    • For compound screening, heat the entire plate at the predetermined Tm for 3 minutes.

  • Cell Lysis:

    • Immediately after heating, add lysis buffer to each well.

    • Incubate on ice for 15-30 minutes with gentle shaking to ensure complete lysis.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the aggregated proteins.

  • Detection:

    • Transfer the supernatant containing the soluble protein fraction to a new 384-well white assay plate.

    • Perform a standard Western blot or an ELISA-based detection method (like AlphaLISA) to quantify the amount of soluble target protein.

    • For Western blotting, normalize the signal to a loading control (e.g., GAPDH, β-actin).

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the thiazole compound indicates target stabilization and engagement.

    • For single-temperature screening, compare the amount of soluble protein in compound-treated wells to the DMSO control. An increase in soluble protein suggests target engagement.

Experimental Workflow: CETSA

CETSA_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis cell_seeding Seed Cells in 384-well Plate compound_treatment Treat with Thiazole Compound or DMSO cell_seeding->compound_treatment thermal_challenge Apply Thermal Challenge (PCR) compound_treatment->thermal_challenge lysis Cell Lysis thermal_challenge->lysis centrifugation Centrifugation to Pellet Aggregates lysis->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer protein_quantification Quantify Soluble Protein (e.g., Western Blot, ELISA) supernatant_transfer->protein_quantification data_analysis Analyze Data for Thermal Shift protein_quantification->data_analysis

Fig. 1: High-Throughput CETSA Workflow.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that measures compound binding to a specific protein target in living cells. It utilizes a NanoLuc® luciferase-tagged protein of interest and a cell-permeable fluorescent tracer that binds to the same target.

Experimental Protocol: NanoBRET™ for Kinase Targets

This protocol is designed for assessing the engagement of thiazole-based kinase inhibitors.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vector for NanoLuc®-kinase fusion protein

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Tracer specific for the kinase family

  • Thiazole compound stock solution (in DMSO)

  • NanoBRET™ Nano-Glo® Substrate

  • Extracellular NanoLuc® Inhibitor

  • White, non-binding surface 96-well or 384-well assay plates

  • Luminometer capable of measuring dual-filtered luminescence

Procedure:

  • Cell Transfection:

    • Co-transfect HEK293 cells with the NanoLuc®-kinase fusion vector and a carrier DNA.

    • Plate the transfected cells in a suitable tissue culture flask and incubate for 24 hours.

  • Cell Plating:

    • Harvest the transfected cells and resuspend them in Opti-MEM®.

    • Dispense the cell suspension into the wells of a white assay plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the thiazole compound in Opti-MEM®.

    • Prepare the NanoBRET™ Tracer at the recommended concentration in Opti-MEM®.

    • Add the thiazole compound dilutions to the appropriate wells. Include a DMSO vehicle control.

    • Immediately add the tracer to all wells.

    • Incubate the plate at 37°C and 5% CO2 for 2 hours.

  • Luminescence Reading:

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor.

    • Add the substrate solution to all wells.

    • Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor (460 nm) and acceptor (618 nm) emission.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

    • Plot the NanoBRET™ ratio as a function of the thiazole compound concentration.

    • A decrease in the BRET ratio indicates displacement of the tracer by the compound, signifying target engagement.

    • Determine the IC50 value from the dose-response curve.

Experimental Workflow: NanoBRET™ Assay

NanoBRET_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis transfection Transfect Cells with NanoLuc-Target Fusion cell_plating Plate Transfected Cells in Assay Plate transfection->cell_plating compound_addition Add Thiazole Compound cell_plating->compound_addition tracer_addition Add Fluorescent Tracer compound_addition->tracer_addition incubation Incubate at 37°C tracer_addition->incubation substrate_addition Add Nano-Glo® Substrate incubation->substrate_addition read_luminescence Read Donor & Acceptor Emission substrate_addition->read_luminescence calculate_ratio Calculate NanoBRET™ Ratio and Determine IC50 read_luminescence->calculate_ratio

Fig. 2: NanoBRET™ Target Engagement Assay Workflow.

Fluorescence Polarization (FP) Assay

Fluorescence Polarization (FP) is a solution-based, homogeneous technique used to study molecular interactions. It is well-suited for high-throughput screening to identify compounds that disrupt the binding of a fluorescently labeled ligand (tracer) to a target protein.

Experimental Protocol: Competitive FP Assay

Materials:

  • Purified target protein

  • Fluorescently labeled tracer with known affinity for the target protein

  • Thiazole compound stock solution (in DMSO)

  • Assay buffer (e.g., PBS with 0.01% Triton X-100)

  • Black, low-volume 384-well assay plates

  • Plate reader with FP capabilities

Procedure:

  • Assay Component Preparation:

    • Prepare serial dilutions of the thiazole compound in assay buffer.

    • Prepare a solution of the target protein and the fluorescent tracer in assay buffer. The concentrations of the protein and tracer should be optimized based on the Kd of their interaction.

  • Assay Plate Setup:

    • Add the thiazole compound dilutions to the wells of the assay plate. Include a DMSO vehicle control.

    • Add the protein-tracer mixture to all wells.

    • Also, include controls for free tracer (no protein) and tracer bound to protein (no compound).

  • Incubation:

    • Incubate the plate at room temperature for a period sufficient to reach binding equilibrium (typically 30-60 minutes), protected from light.

  • Fluorescence Polarization Reading:

    • Measure the fluorescence polarization (in millipolarization units, mP) on a plate reader.

  • Data Analysis:

    • The binding of the tracer to the protein results in a high FP value, while the free tracer has a low FP value.

    • Displacement of the tracer by the thiazole compound leads to a decrease in FP.

    • Plot the FP values against the log of the thiazole compound concentration and fit the data to a suitable model to determine the IC50.

Logical Relationship: FP Assay Principle

FP_Principle cluster_bound High Polarization cluster_free Low Polarization cluster_competition Competition Target Target Protein Tracer_bound Tracer Target->Tracer_bound Binding slow_rotation Slow Rotation Tracer_free Tracer fast_rotation Fast Rotation Target_comp Target Protein Thiazole Thiazole Target_comp->Thiazole Binding Thiazole->Tracer_free Displaces

Fig. 3: Principle of Competitive Fluorescence Polarization.

Reporter Gene Assay

Reporter gene assays are used to investigate the functional consequences of target engagement by measuring the transcriptional activity of a specific signaling pathway.

Experimental Protocol: PI3K/AKT/mTOR Pathway Reporter Assay

This protocol is designed to assess the inhibitory effect of thiazole compounds on the PI3K/AKT/mTOR pathway.[2]

Materials:

  • Cell line with an integrated reporter construct (e.g., HEK293 with a serum response element (SRE)-luciferase reporter)

  • Thiazole compound stock solution (in DMSO)

  • Cell culture medium

  • Pathway activator (e.g., serum or a specific growth factor)

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

  • White, clear-bottom 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cell line into a 96-well plate and incubate overnight.

  • Serum Starvation (if necessary): To reduce basal pathway activity, replace the growth medium with a low-serum or serum-free medium and incubate for 4-24 hours.

  • Compound Treatment:

    • Pre-treat the cells with serial dilutions of the thiazole compound for 1-2 hours.

  • Pathway Activation:

    • Add the pathway activator (e.g., serum to a final concentration of 10%) to all wells except for the unstimulated control.

    • Incubate for an additional 6-8 hours.

  • Luciferase Assay:

    • Equilibrate the plate to room temperature.

    • Add the luciferase assay reagent to all wells.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence signal of the stimulated, compound-treated wells to the stimulated, vehicle-treated wells.

    • Plot the normalized reporter activity against the log of the thiazole compound concentration to determine the IC50.

Signaling Pathways Targeted by Thiazole Compounds

Thiazole-containing molecules are known to inhibit various protein kinases, thereby modulating key cellular signaling pathways implicated in cancer and inflammatory diseases.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and is frequently dysregulated in cancer.[7] Several thiazole derivatives have been developed as inhibitors of PI3K and/or mTOR.[8][9]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Thiazole Thiazole Compound Thiazole->PI3K Inhibits

Fig. 4: Inhibition of the PI3K/AKT/mTOR Pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Thiazole-based compounds have been identified as inhibitors of key kinases in this pathway, such as p38 MAPK.[10][11][12]

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p38 p38 MAPK MEK->p38 TranscriptionFactors Transcription Factors ERK->TranscriptionFactors p38->TranscriptionFactors CellResponse Cellular Response (Proliferation, etc.) TranscriptionFactors->CellResponse Thiazole Thiazole Compound Thiazole->p38 Inhibits JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to GeneExpression Gene Expression Thiazole Thiazole Compound Thiazole->JAK Inhibits

References

Application Notes and Protocols for Computational Docking Studies of Benzyl(1,3-thiazol-5-ylmethyl)amine with Target Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting computational docking studies on benzyl(1,3-thiazol-5-ylmethyl)amine and its derivatives. While specific docking studies on this exact molecule are limited in publicly available literature, this document leverages data from structurally similar thiazole and benzothiazole derivatives to provide robust protocols and insights into potential target interactions. The methodologies outlined here are applicable for investigating the binding affinity and mode of interaction of this compound with a variety of protein targets implicated in different disease areas.

Introduction to this compound and its Therapeutic Potential

The thiazole ring is a prominent scaffold in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The this compound core combines the versatile thiazole moiety with a benzyl group, a common feature in pharmacologically active compounds that can engage in various non-covalent interactions with protein targets. Computational docking is a powerful in-silico tool used to predict the binding orientation and affinity of a small molecule (ligand) to a protein target, providing valuable insights for drug discovery and lead optimization.

Potential Protein Targets

Based on docking studies of analogous thiazole-containing compounds, several classes of proteins are predicted to be potential targets for this compound. These include:

  • Bacterial Proteins: Penicillin-binding proteins (PBPs) are crucial enzymes in bacterial cell wall synthesis and are common targets for antibiotics.[1]

  • Protein Kinases: Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, VEGFR-2, and BRAF kinase are key regulators of cell signaling pathways and are often dysregulated in cancer.[2][3]

  • Fungal Enzymes: Enzymes like lanosterol 14α-demethylase (CYP51) are essential for fungal cell membrane integrity and are targets for antifungal agents.

  • Other Enzymes: Various other enzymes, such as oxidoreductases, can also be targeted by thiazole derivatives.

Experimental Protocols

This section provides a generalized yet detailed protocol for performing molecular docking studies.

Ligand Preparation
  • 3D Structure Generation:

    • Draw the 2D structure of this compound using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure to a 3D structure.

  • Energy Minimization:

    • Perform energy minimization of the 3D ligand structure using a molecular mechanics force field (e.g., MMFF94) or a semi-empirical quantum mechanical method (e.g., AM1). This step is crucial for obtaining a low-energy, stable conformation.

  • Charge Assignment:

    • Assign partial charges to the ligand atoms (e.g., Gasteiger charges).

  • Torsion Angle Definition:

    • Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

  • File Format Conversion:

    • Save the prepared ligand structure in a suitable format for the docking software (e.g., .pdbqt for AutoDock Vina).

Protein Preparation
  • Protein Structure Retrieval:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., PDB ID: 2EXB for Penicillin-Binding Protein 4, PDB ID: 4WK0 for α5β1 integrin).[1]

  • Protein Cleaning:

    • Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the binding site.

    • Check for and repair any missing atoms or residues in the protein structure.

  • Protonation:

    • Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.

  • Charge Assignment:

    • Assign partial charges to the protein atoms.

  • Grid Box Definition:

    • Define the docking grid box around the active site of the protein. The grid box should be large enough to encompass the entire binding pocket and allow for the ligand to move and rotate freely.

  • File Format Conversion:

    • Save the prepared protein structure in the appropriate format for the docking software.

Molecular Docking Simulation
  • Software Selection:

    • Choose a suitable molecular docking program. Popular choices include AutoDock Vina, Schrödinger's Glide, and MOE (Molecular Operating Environment).

  • Docking Execution:

    • Run the docking simulation using the prepared ligand and protein files. The software will generate multiple binding poses of the ligand within the protein's active site.

  • Scoring and Ranking:

    • The docking program will score and rank the generated poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

Post-Docking Analysis
  • Binding Pose Visualization:

    • Visualize the top-ranked binding poses using molecular graphics software (e.g., PyMOL, Chimera, Discovery Studio).

  • Interaction Analysis:

    • Analyze the non-covalent interactions between the ligand and the protein, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

  • Binding Affinity Evaluation:

    • The binding energy (or docking score) provides a quantitative estimate of the binding affinity. Lower binding energies generally indicate stronger binding.

Data Presentation

The quantitative results from docking studies of various benzylthiazole derivatives against different protein targets are summarized below.

Ligand (Derivative)Target ProteinPDB IDDocking Score (kcal/mol)Interacting ResiduesReference
5-(bromomethyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dihydrothiazolePenicillin-Binding Protein 4 (PBP4) of E. coli2EXB-5.2ASN 308, SER 303[1]
N-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamideα5β1 integrin4WK0-7.7-[3]
Benzo[d]thiazol-2-amine derivative 2Human Epidermal growth factor receptor (HER)--10.4-[4]
Benzo[d]thiazol-2-amine derivative 3Human Epidermal growth factor receptor (HER)--9.9-[4]

Visualizations

General Experimental Workflow for Computational Docking

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation l1 2D Structure Drawing l2 3D Conversion l1->l2 l3 Energy Minimization l2->l3 l4 Charge Assignment l3->l4 l5 Define Rotatable Bonds l4->l5 docking Molecular Docking l5->docking p1 Download PDB Structure p2 Clean Protein p1->p2 p3 Add Hydrogens p2->p3 p4 Assign Charges p3->p4 p5 Define Grid Box p4->p5 p5->docking analysis Post-Docking Analysis docking->analysis visualization Visualization & Interaction Analysis analysis->visualization scoring Binding Affinity Estimation analysis->scoring

Caption: Workflow of a typical computational docking study.

Simplified EGFR Signaling Pathway

EGFR_Signaling EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Inhibitor Benzylthiazole Derivative (Inhibitor) Inhibitor->Dimerization Inhibits

Caption: Inhibition of the EGFR signaling pathway.

Conclusion

Computational docking is an indispensable tool in modern drug discovery. The protocols and data presented here, derived from studies on structurally related thiazole derivatives, provide a solid foundation for initiating in-silico investigations of this compound. By targeting relevant proteins in various diseases, these computational studies can guide the synthesis and experimental validation of novel therapeutic agents, ultimately accelerating the drug development pipeline. Further experimental validation is necessary to confirm the predicted binding affinities and biological activities.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl(1,3-thiazol-5-ylmethyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzyl(1,3-thiazol-5-ylmethyl)amine. The information is presented in a question-and-answer format to directly address common issues encountered during this synthetic procedure.

Troubleshooting Guides

Issue 1: Presence of a Higher Molecular Weight Impurity, Insoluble in Aqueous Acid

Question: After quenching my reaction between 5-(chloromethyl)-1,3-thiazole and benzylamine, I observe a significant byproduct that is insoluble in dilute aqueous acid and has a higher molecular weight than my desired product. What is this impurity and how can I avoid it?

Answer:

This byproduct is likely the tertiary amine, dithis compound , formed from the over-alkylation of the desired secondary amine product with another molecule of benzylamine. Benzylamine is a primary amine and can be alkylated twice. The initially formed secondary amine, this compound, can act as a nucleophile and react with another equivalent of the electrophilic 5-(chloromethyl)-1,3-thiazole.

Troubleshooting Steps:

  • Control Stoichiometry: Use a molar excess of benzylamine to 5-(chloromethyl)-1,3-thiazole. A 2 to 5-fold excess of the amine is recommended to favor the formation of the primary amine.

  • Slow Addition: Add the 5-(chloromethyl)-1,3-thiazole solution dropwise to the benzylamine solution at a low temperature (e.g., 0-5 °C) to maintain a high concentration of benzylamine relative to the electrophile throughout the reaction.

  • Reaction Temperature: Maintain a low reaction temperature to reduce the rate of the second alkylation, which typically requires a higher activation energy.

  • Choice of Base: A non-nucleophilic base, such as potassium carbonate or triethylamine, can be used to neutralize the HCl formed during the reaction without competing with the benzylamine.

Purification:

The desired secondary amine can be separated from the tertiary amine byproduct by extraction. The secondary amine will form a salt with dilute acid (e.g., 1M HCl) and dissolve in the aqueous phase, while the tertiary amine will remain in the organic phase. Subsequent basification of the aqueous layer and extraction will yield the purified secondary amine.

Issue 2: Observation of a Byproduct with a Similar Polarity to the Starting Thiazole

Question: My TLC analysis shows a byproduct with an Rf value close to my starting 5-(bromomethyl)-1,3-thiazole. What could this be?

Answer:

This byproduct could be a dimer or oligomer of the 5-(bromomethyl)-1,3-thiazole. This starting material is a reactive alkylating agent and can undergo self-condensation, especially in the presence of a base or at elevated temperatures. Another possibility is the formation of a thiazolium salt through N-alkylation of the thiazole ring by another molecule of 5-(bromomethyl)-1,3-thiazole.

Troubleshooting Steps:

  • Purity of Starting Material: Ensure the 5-(halomethyl)-1,3-thiazole is pure and free from decomposition products. It is often recommended to use it freshly prepared or purified.

  • Reaction Conditions: Avoid high temperatures and prolonged reaction times. The reaction should be monitored closely by TLC and stopped once the starting material is consumed.

  • Order of Addition: Adding the base slowly to the mixture of the amine and the thiazole derivative can help to minimize the concentration of free base that could promote self-condensation of the electrophile.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most common byproducts arise from the nucleophilic nature of both the starting benzylamine and the product, as well as the reactivity of the 5-(halomethyl)thiazole. The primary byproducts are:

  • Dithis compound: A tertiary amine resulting from over-alkylation of the product.

  • (Bis((1,3-thiazol-5-yl)methyl))benzylamine: A tertiary amine from the reaction of benzylamine with two molecules of the thiazole starting material.

  • Thiazolium salts: Formed by the N-alkylation of the thiazole ring.

  • Unreacted starting materials: Residual benzylamine and 5-(halomethyl)-1,3-thiazole.

Q2: How can I monitor the progress of the reaction effectively?

A2: Thin-layer chromatography (TLC) is an effective technique. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve good separation between the starting materials, product, and major byproducts. The consumption of the limiting reagent (typically the 5-(halomethyl)thiazole) can be tracked to determine the reaction endpoint.

Q3: What purification methods are recommended for isolating this compound?

A3: A combination of techniques is often necessary:

  • Acid-Base Extraction: This is highly effective for separating the desired secondary amine from non-basic impurities and tertiary amine byproducts.

  • Column Chromatography: Silica gel chromatography can be used to separate the product from byproducts with different polarities. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically employed.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an excellent final purification step.

Quantitative Data Summary

ByproductTypical Formation ConditionsRecommended Mitigation Strategy
Dithis compoundEquimolar reactants, high temperatureUse excess benzylamine, low temperature, slow addition
(Bis((1,3-thiazol-5-yl)methyl))benzylamineHigh concentration of 5-(halomethyl)thiazoleUse excess benzylamine, slow addition
Thiazolium SaltsHigh temperature, prolonged reaction timeModerate reaction temperature, monitor reaction progress

Experimental Protocols

Synthesis of 5-(Chloromethyl)-1,3-thiazole Hydrochloride

This is a representative procedure for the preparation of a key starting material.

To a solution of 5-(hydroxymethyl)thiazole (1.0 eq) in a suitable solvent such as dichloromethane or chloroform at 0 °C, is slowly added thionyl chloride (1.2 eq). The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2-3 hours. The solvent is removed under reduced pressure to yield 5-(chloromethyl)-1,3-thiazole hydrochloride, which can be used in the next step without further purification.

Synthesis of this compound

To a solution of benzylamine (3.0 eq) in a solvent such as acetonitrile or DMF, is added a base like potassium carbonate (1.5 eq). The mixture is cooled to 0-5 °C. A solution of 5-(chloromethyl)-1,3-thiazole hydrochloride (1.0 eq) in the same solvent is added dropwise over a period of 30-60 minutes, maintaining the temperature below 10 °C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours, while monitoring the progress by TLC. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product.

Purification Protocol

The crude product is dissolved in ethyl acetate and extracted with 1M HCl (aq). The aqueous layer, containing the protonated secondary amine, is separated and washed with ethyl acetate to remove any remaining tertiary amine byproduct. The aqueous layer is then basified with a base such as sodium hydroxide or sodium bicarbonate to a pH of 9-10. The liberated free amine is then extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the purified this compound. Further purification can be achieved by column chromatography on silica gel if necessary.

Visualizations

Byproduct_Formation_Pathway cluster_main Main Reaction Pathway cluster_side1 Over-alkylation Byproduct cluster_side2 Over-alkylation Byproduct cluster_side3 N-Alkylation Byproduct A 5-(Chloromethyl)-1,3-thiazole C This compound (Desired Product) A->C + Benzylamine F Thiazolium Salt A->F + Thiazole Nitrogen B Benzylamine B->C E (Bis((1,3-thiazol-5-yl)methyl))benzylamine (Tertiary Amine) B->E + 2x 5-(Chloromethyl)-1,3-thiazole D Dithis compound (Tertiary Amine) C->D + 5-(Chloromethyl)-1,3-thiazole

Caption: Reaction pathways in the synthesis of this compound.

Troubleshooting_Workflow Start Reaction Complete (TLC Analysis) Byproduct_Check Major Byproduct Detected? Start->Byproduct_Check High_MW Byproduct MW > Product MW? Byproduct_Check->High_MW Yes Purify Proceed to Purification Byproduct_Check->Purify No Similar_Polarity Byproduct Polarity ≈ Starting Thiazole? High_MW->Similar_Polarity No Overalkylation Likely Over-alkylation (Tertiary Amine) High_MW->Overalkylation Yes Dimerization Likely Dimerization or Thiazolium Salt Similar_Polarity->Dimerization Yes Similar_Polarity->Purify No Optimize Optimize Reaction Conditions: - Excess Amine - Lower Temperature - Slow Addition Overalkylation->Optimize Check_SM Check Starting Material Purity & Reaction Conditions Dimerization->Check_SM Optimize->Start Check_SM->Start

Caption: Troubleshooting workflow for identifying and mitigating byproducts.

troubleshooting guide for the synthesis of thiazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of thiazole derivatives. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing thiazole derivatives?

A1: The Hantzsch thiazole synthesis is the most widely recognized and versatile method for preparing thiazole derivatives.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide or thiourea.[1][3][4]

Q2: My Hantzsch thiazole synthesis is resulting in a low yield. What are the potential causes?

A2: Low yields in Hantzsch synthesis can stem from several factors:

  • Instability of Thioamide: The thioamide starting material can be unstable, especially in acidic conditions, leading to decomposition and reduced product formation.[1]

  • Harsh Reaction Conditions: Prolonged reaction times and harsh conditions can contribute to lower yields.[2]

  • Side Reactions: The formation of byproducts can reduce the overall yield of the desired thiazole derivative.

  • Substituent Effects: Electron-withdrawing groups on the aromatic ring of the starting materials can sometimes lead to lower conversions and yields.[5]

Q3: I am observing unexpected side products in my reaction. What are they likely to be?

A3: Side products in thiazole synthesis can arise from various competing reactions. In the Hantzsch synthesis, self-condensation of the α-haloketone or reactions involving impurities in the starting materials can lead to undesired byproducts. Careful purification of starting materials and optimization of reaction conditions can help minimize these.

Q4: How can I improve the yield and purity of my thiazole product?

A4: To enhance the yield and purity, consider the following strategies:

  • Optimization of Reaction Conditions: Systematically vary parameters such as solvent, temperature, and reaction time. For instance, in a modified Gewald reaction for thiazole synthesis, trifluoroethanol was found to be a superior solvent.[5]

  • Catalyst Selection: The use of a suitable catalyst can significantly improve yields and reaction rates.[6] For example, copper(II) bromide has been used to facilitate a one-pot α-bromination/cyclization process for the synthesis of 2-aminothiazoles.[7]

  • Purification Method: The choice of purification technique is critical. Crystallization is often effective for purifying solid thiazole derivatives.[8] For instance, 2-amino-4-phenylthiazole is poorly soluble in water and can be readily precipitated.[3]

Q5: Are there any modern, more efficient methods for thiazole synthesis?

A5: Yes, several modern approaches aim to overcome the limitations of classical methods. These include:

  • One-Pot Syntheses: These procedures avoid the isolation of intermediates, thereby improving efficiency.[7]

  • Microwave-Assisted Synthesis: Microwave irradiation can often reduce reaction times and improve yields.[6]

  • Use of Solid Supports: Polymer-supported synthesis can simplify product isolation and purification.[9]

  • Green Chemistry Approaches: The use of environmentally benign solvents and catalysts is a growing area of interest.[10][11]

Troubleshooting Guide

Below are common problems encountered during the synthesis of thiazole derivatives, along with suggested solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation - Inactive reagents- Incorrect reaction temperature- Unsuitable solvent- Catalyst inefficiency- Check the purity and reactivity of starting materials (α-haloketone, thioamide/thiourea).- Optimize the reaction temperature. Some reactions require heating/refluxing.[12]- Screen different solvents. Polar solvents like ethanol or methanol are commonly used.[3][10]- Investigate different catalysts or catalyst loadings.[13]
Formation of Multiple Products/Side Reactions - Competing reaction pathways- Impurities in starting materials- Reaction temperature is too high- Purify starting materials before use.- Lower the reaction temperature to favor the desired reaction pathway.- Adjust the stoichiometry of the reactants.
Difficult Product Isolation/Purification - Product is highly soluble in the reaction solvent- Formation of oily products- Co-precipitation of impurities- After the reaction, pour the mixture into a non-solvent (e.g., water) to precipitate the product.[3]- Use column chromatography for purification if crystallization is ineffective.- For 2-aminothiazoles, neutralization with a base like sodium carbonate can facilitate precipitation.[3][14]
Inconsistent Yields - Variability in reagent quality- Lack of precise control over reaction parameters (temperature, time)- Moisture sensitivity of reagents- Use reagents from a reliable source and of consistent purity.- Maintain strict control over reaction conditions using appropriate equipment.- Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) if reagents are moisture-sensitive.

Experimental Protocols

General Protocol for Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is based on a standard laboratory procedure.[3]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate solution

  • Water

Procedure:

  • In a suitable reaction vessel, combine 2-bromoacetophenone and thiourea.

  • Add methanol and a stir bar.

  • Heat the mixture with stirring. A typical temperature is around 100°C.

  • Continue stirring for approximately 30 minutes.

  • Allow the solution to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 5% sodium carbonate solution and swirl to mix.

  • Filter the resulting precipitate using a Buchner funnel.

  • Wash the collected solid with water.

  • Allow the solid to air dry.

Optimization Data for a Modified Gewald Reaction for Thiazole Synthesis

The following table summarizes the effect of different solvents and bases on the conversion of ethyl phenylcyanoacetate to a thiazole derivative. The data is adapted from a study on a modified Gewald reaction.[5]

Solvent Base Conversion (%)
TrifluoroethanolNEt395
EthanolNEt320
MethanolNEt315
AcetonitrileNEt3<5
TolueneNEt3<5
TrifluoroethanolDBU85
TrifluoroethanolDIPEA70

Reaction Conditions: 80 °C for 300 minutes.

Visualizations

General Workflow for Hantzsch Thiazole Synthesis

Hantzsch_Workflow cluster_start Starting Materials alpha_haloketone α-Haloketone mixing Mixing in Solvent (e.g., Ethanol) alpha_haloketone->mixing thioamide Thioamide/Thiourea thioamide->mixing reaction Reaction (Heating/Reflux) mixing->reaction workup Work-up (e.g., Precipitation) reaction->workup purification Purification (Filtration/Crystallization) workup->purification product Thiazole Derivative purification->product

Caption: General workflow for the Hantzsch synthesis of thiazole derivatives.

Troubleshooting Logic for Low Yield in Thiazole Synthesis

Troubleshooting_Yield start Low Yield Observed check_reagents Check Reagent Purity and Stability start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok purify_reagents Purify/Replace Reagents reagent_ok->purify_reagents No check_conditions Review Reaction Conditions (Temp, Time, Solvent) reagent_ok->check_conditions Yes purify_reagents->check_reagents conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Systematically Optimize Conditions conditions_ok->optimize_conditions No check_workup Evaluate Work-up and Purification conditions_ok->check_workup Yes optimize_conditions->check_conditions workup_ok Work-up Efficient? check_workup->workup_ok modify_workup Modify Purification Strategy workup_ok->modify_workup No end Improved Yield workup_ok->end Yes modify_workup->check_workup

Caption: A logical flowchart for troubleshooting low yields in thiazole synthesis.

References

Technical Support Center: Purification of Benzyl(1,3-thiazol-5-ylmethyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of benzyl(1,3-thiazol-5-ylmethyl)amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:

  • Unreacted starting materials such as benzylamine and 5-(chloromethyl)-1,3-thiazole.

  • Byproducts from the N-alkylation reaction, for instance, dithis compound (the dialkylated product).

  • Oxidation products of benzylamine.[1]

  • Residual solvents from the reaction or extraction steps.

  • Products from the degradation of the thiazole ring under harsh purification conditions.

Q2: My final product of this compound is a yellow oil, but I expected a solid. What could be the reason?

A2: The physical state of a compound can be influenced by the presence of impurities or residual solvent. While some sources describe similar compounds as solids[2][3], it is possible for the pure compound to be a low-melting solid or a thick oil at room temperature. The yellow color may indicate the presence of chromophoric impurities. Further purification or drying under high vacuum may be necessary.

Q3: What are the recommended storage conditions for purified this compound?

A3: Benzylamine and its derivatives can be susceptible to oxidation.[1] It is recommended to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (2-8 °C) to minimize degradation.[4] Protection from light is also advisable.

Troubleshooting Guides

Guide 1: Low Yield After Column Chromatography
Symptom Possible Cause Suggested Solution
Product remains on the column The eluent system is not polar enough to displace the amine from the silica gel.Gradually increase the polarity of the eluent. A common technique is to add a small percentage of a more polar solvent like methanol or a small amount of a base like triethylamine to the eluent to reduce tailing and improve recovery.
Product co-elutes with impurities The chosen eluent system does not provide adequate separation.Perform small-scale TLC experiments with various solvent systems to find an optimal mobile phase that provides good separation between your product and the impurities. Consider using a different stationary phase if silica gel is not effective.
Product degradation on the column The amine is sensitive to the acidic nature of silica gel.Deactivate the silica gel by treating it with a base (e.g., triethylamine) before packing the column. Alternatively, use a neutral stationary phase like alumina.
Product is volatile and evaporates with the solvent The product has a relatively low boiling point and is lost during solvent removal under reduced pressure.Use a rotary evaporator with careful control of the bath temperature and vacuum. A cold trap can also help to recover volatile compounds.
Guide 2: Presence of Impurities in the Final Product (Post-Purification)
Symptom Possible Cause Suggested Solution
TLC shows multiple spots Incomplete purification.Re-purify the compound using a different technique. If you used column chromatography, consider recrystallization or an acid-base extraction.
NMR spectrum shows unreacted starting materials The reaction did not go to completion, and the purification did not fully remove them.Optimize the reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents). For purification, an acid-base extraction can be effective in separating the basic amine product from non-basic starting materials.
Product color is off-white or yellow Presence of colored impurities, possibly from oxidation or degradation.Consider treating the product with activated carbon to remove colored impurities. Recrystallization can also be effective in obtaining a purer, crystalline product.

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a compatible solvent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the least polar solvent system and gradually increase the polarity. Collect fractions and monitor the elution of the product by TLC.

  • Fraction Pooling and Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

A representative solvent system for a similar compound, benzyl-pyridin-3-yl-amine, was ethyl acetate.[2]

Protocol 2: Acid-Base Extraction
  • Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel and wash with an acidic aqueous solution (e.g., 1M HCl). The basic amine product will move to the aqueous layer as its hydrochloride salt, while non-basic impurities will remain in the organic layer.

  • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining non-basic impurities.

  • Basify the aqueous layer with a base (e.g., 1M NaOH) until the pH is basic.

  • Extract the free amine product back into an organic solvent.

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na2SO4), filter, and remove the solvent under reduced pressure.

Protocol 3: Recrystallization
  • Dissolve the impure solid in a minimum amount of a hot solvent in which the compound is soluble at high temperatures but less soluble at low temperatures.

  • If colored impurities are present, a small amount of activated carbon can be added, and the hot solution is filtered.

  • Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can increase the yield.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Data Presentation

Table 1: Common Solvents for Purification and their Properties

SolventBoiling Point (°C)Polarity IndexNotes
Hexane690.1Non-polar, good for initial elution in chromatography.
Ethyl Acetate774.4Medium polarity, a common eluent for amines.
Dichloromethane403.1Good solvent for many organic compounds, use with caution due to volatility.
Methanol655.1Polar, often used in small percentages to increase eluent polarity.
Triethylamine891.8Basic additive for chromatography to reduce tailing of amines.

Table 2: Potential Impurities and their Characteristics

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Potential Removal Method
Benzylamine107.15185Acid-base extraction, chromatography
5-(Chloromethyl)-1,3-thiazole133.59~180 (estimated)Chromatography, reaction optimization
Dithis compound296.43>300 (estimated)Chromatography

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (Benzylamine, 5-(chloromethyl)-1,3-thiazole) reaction N-Alkylation Reaction start->reaction workup Aqueous Work-up reaction->workup extraction Acid-Base Extraction workup->extraction chromatography Column Chromatography extraction->chromatography recrystallization Recrystallization chromatography->recrystallization analysis Purity Analysis (TLC, NMR, LC-MS) recrystallization->analysis product Pure Product analysis->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_tree start Low Yield After Chromatography q1 Is the product visible on the TLC of the crude mixture? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the product polar (low Rf on TLC)? a1_yes->q2 s3 Reaction may have failed. Re-evaluate synthesis. a1_no->s3 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No s1 Increase eluent polarity. Add triethylamine to the eluent. a2_yes->s1 s2 Check for product degradation on silica. Consider using alumina. a2_no->s2

Caption: Troubleshooting decision tree for low yield after column chromatography.

impurity_sources product Impure this compound source1 Starting Materials product->source1 source2 Side Reactions product->source2 source3 Degradation product->source3 impurity1 Unreacted Benzylamine source1->impurity1 impurity2 Unreacted Thiazole source1->impurity2 impurity3 Dialkylation Product source2->impurity3 impurity4 Oxidation Products source3->impurity4

References

Technical Support Center: Synthesis of Benzyl(1,3-thiazol-5-ylmethyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers in improving the yield and purity of benzyl(1,3-thiazol-5-ylmethyl)amine. The primary synthetic route discussed is the reductive amination of 1,3-thiazole-5-carbaldehyde with benzylamine.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Issue 1: Low or No Product Yield

  • Question: I am not getting the desired product, or the yield is very low. What are the possible causes and how can I fix this?

  • Answer: Low or no yield in a reductive amination reaction can stem from several factors related to the reagents, reaction conditions, or the work-up procedure.

    Potential Causes and Solutions:

    • Inactive Reducing Agent: The reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, may have degraded due to improper storage.

      • Solution: Use a fresh bottle of the reducing agent or test the activity of the current batch on a known, reliable reaction.

    • Iminium Ion Formation Issues: The formation of the intermediate iminium ion is crucial for the reaction to proceed. This step is often pH-dependent.

      • Solution: If not using an acid scavenger, the addition of a catalytic amount of acetic acid can facilitate imine formation. However, an excessively acidic medium can protonate the benzylamine, rendering it non-nucleophilic. Careful pH monitoring (ideally weakly acidic, pH 4-6) is recommended.

    • Impure Starting Materials: The purity of 1,3-thiazole-5-carbaldehyde and benzylamine is critical. Impurities in the aldehyde can inhibit the reaction, while oxidized benzylamine can lead to side products.[1]

      • Solution: Ensure the aldehyde is pure and the benzylamine is freshly distilled or from a recently opened bottle.[1]

    • Sub-optimal Reaction Conditions: Temperature and reaction time can significantly impact the yield.

      • Solution: While many reductive aminations proceed at room temperature, gentle heating (e.g., 40-50 °C) might be necessary to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    Troubleshooting Workflow for Low Yield:

    low_yield_troubleshooting start Low or No Yield check_reagents Verify Reagent Quality (Aldehyde, Amine, Reducing Agent) start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temperature, pH) start->check_conditions check_workup Examine Work-up & Purification start->check_workup reagents_ok Reagents are Pure & Active check_reagents->reagents_ok If OK optimize_reagents Use Fresh/Purified Reagents check_reagents->optimize_reagents If Not OK conditions_ok Conditions are Optimal check_conditions->conditions_ok If OK optimize_conditions Adjust pH, Temp, or Time check_conditions->optimize_conditions If Not OK workup_ok Work-up is Appropriate check_workup->workup_ok If OK optimize_workup Modify Extraction/Purification check_workup->optimize_workup If Not OK reagents_ok->check_conditions conditions_ok->check_workup end Improved Yield workup_ok->end optimize_reagents->end optimize_conditions->end optimize_workup->end

    Troubleshooting workflow for low product yield.

Issue 2: Presence of Multiple Spots on TLC Indicating Impurities

  • Question: My reaction mixture shows multiple spots on the TLC plate. What are these impurities, and how can I minimize their formation?

  • Answer: The formation of multiple byproducts is a common issue in amine synthesis. Understanding the potential side reactions is key to minimizing them.

    Potential Impurities and Their Prevention:

    • Unreacted Starting Materials: The most common "impurities" are often unreacted 1,3-thiazole-5-carbaldehyde and benzylamine.

      • Prevention: Ensure the reaction goes to completion by extending the reaction time or slightly increasing the temperature. Using a slight excess (1.1-1.2 equivalents) of the amine and reducing agent can also help consume the aldehyde.

    • Over-alkylation Products: Although less common in reductive amination compared to direct alkylation, the formation of a tertiary amine is possible if the starting amine is primary. However, for benzylamine, this is not a primary concern unless other reactive species are present.

    • Side Products from Aldehyde: The aldehyde can undergo self-condensation or other side reactions if the conditions are too harsh.

    • Formation of Dibenzylamine: Benzylamine can react with the benzaldehyde impurity that may be present from the oxidation of benzylamine.

      • Prevention: Use freshly distilled benzylamine to avoid benzaldehyde contamination.

    Diagram of Potential Side Reactions:

    side_reactions Thiazole_CHO 1,3-Thiazole-5-carbaldehyde Imine Intermediate Imine Thiazole_CHO->Imine Benzylamine Benzylamine Benzylamine->Imine Benzaldehyde Benzaldehyde (from Benzylamine oxidation) Benzylamine->Benzaldehyde Oxidation Dibenzylamine Dibenzylamine Benzylamine->Dibenzylamine Reductive Amination Product This compound (Desired Product) Imine->Product Reduction Unreacted_Aldehyde Unreacted Aldehyde Unreacted_Amine Unreacted Benzylamine Benzaldehyde->Dibenzylamine

    Potential side reactions in the synthesis.

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble purifying my product. Column chromatography is not giving clean separation, or the product is difficult to crystallize. What can I do?

  • Answer: Purification of amines can be challenging due to their basic nature, which can cause tailing on silica gel chromatography.

    Purification Strategies:

    • Column Chromatography:

      • Tailing on Silica: To prevent tailing, add a small amount of a basic modifier to the eluent system, such as 0.5-1% triethylamine or ammonia in methanol.

      • Solvent System: A common eluent system for amines is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes.

    • Acid-Base Extraction:

      • Procedure: Dissolve the crude product in a non-polar organic solvent like DCM or ethyl acetate. Wash with a dilute acidic solution (e.g., 1M HCl) to protonate the desired amine product, which will move it to the aqueous layer. The neutral impurities will remain in the organic layer. Then, basify the aqueous layer with a base like sodium hydroxide to a pH > 10 and extract the free amine back into an organic solvent.

    • Recrystallization:

      • Salt Formation: If the free amine is an oil or difficult to crystallize, consider forming a salt (e.g., hydrochloride or tartrate). These salts are often crystalline and can be purified by recrystallization from a suitable solvent system like ethanol/ether. The free amine can be regenerated by treatment with a base.

Frequently Asked Questions (FAQs)

Q1: What is the best reducing agent for this reaction?

A1: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred choice for reductive aminations.[2] It is milder and more selective for imines over aldehydes compared to sodium borohydride (NaBH₄).[2] Sodium cyanoborohydride (NaBH₃CN) is also very effective but is more toxic.[2][3]

Q2: What solvent should I use?

A2: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common solvents for reductive aminations using STAB. Tetrahydrofuran (THF) and acetonitrile are also viable options. The choice of solvent can influence the reaction rate and solubility of the reagents.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase that gives good separation between the starting materials and the product (e.g., 5-10% methanol in DCM). The product amine should have a lower Rf than the starting aldehyde. Staining with potassium permanganate or ninhydrin can help visualize the spots.

Q4: My benzylamine has turned yellow. Can I still use it?

A4: Yellowing of benzylamine indicates oxidation to benzaldehyde and other impurities.[1] It is highly recommended to purify it by vacuum distillation before use to ensure high yield and purity of the final product.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol is a representative example and may require optimization.

  • To a solution of 1,3-thiazole-5-carbaldehyde (1.0 eq) in dichloromethane (DCM, 0.2 M) is added benzylamine (1.1 eq).

  • The mixture is stirred at room temperature for 30 minutes.

  • Sodium triacetoxyborohydride (STAB) (1.5 eq) is added portion-wise over 10 minutes.

  • The reaction is stirred at room temperature and monitored by TLC until the starting aldehyde is consumed (typically 4-12 hours).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The mixture is stirred for 30 minutes, and the layers are separated.

  • The aqueous layer is extracted with DCM (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of 0-5% methanol in DCM containing 0.5% triethylamine) to afford the pure this compound.

Main Reaction Pathway:

reaction_pathway Thiazole_CHO 1,3-Thiazole-5-carbaldehyde Product This compound Thiazole_CHO->Product Benzylamine Benzylamine Benzylamine->Product STAB NaBH(OAc)3 STAB->Product DCM, RT

Reductive amination synthesis pathway.

Data Presentation

The following tables provide hypothetical data to illustrate the effect of different reaction parameters on the yield and purity of this compound.

Table 1: Effect of Reducing Agent on Yield and Purity

EntryReducing AgentSolventTime (h)Yield (%)Purity (%)
1NaBH(OAc)₃DCM68598
2NaBH₃CNMeOH88297
3NaBH₄MeOH126590

Table 2: Effect of Solvent on Yield and Purity (using NaBH(OAc)₃)

EntrySolventTemperature (°C)Time (h)Yield (%)Purity (%)
1DCM2568598
2THF2587896
3Acetonitrile2568097
4DCE4048898

References

stability and storage conditions for benzyl(1,3-thiazol-5-ylmethyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of benzyl(1,3-thiazol-5-ylmethyl)amine, along with troubleshooting for common issues encountered during its use in research and development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. To minimize degradation, storage at a temperature not exceeding 4°C is recommended.

Q2: How should I handle the compound during experiments to minimize degradation?

To prevent degradation, it is crucial to protect the compound from prolonged exposure to light, high temperatures, and humidity. Use in a well-ventilated area or under a fume hood is advised. Avoid contact with strong oxidizing agents and bases, as these can promote decomposition.

Q3: What are the potential degradation pathways for this compound?

While specific data for this compound is limited, degradation is likely to occur through pathways common to thiazole and benzylamine derivatives. These may include:

  • Photodegradation: Exposure to UV or visible light can lead to the decomposition of the thiazole ring.

  • Oxidation: The amine group and the thiazole ring are susceptible to oxidation, especially in the presence of oxidizing agents or upon prolonged exposure to air.

  • Hydrolysis: The amine linkage could be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Thermal Degradation: Elevated temperatures can lead to the breakdown of the molecule.

Q4: What are the likely degradation products?

Based on studies of related compounds, potential degradation products could include benzaldehyde, benzoic acid, and various oxidized or cleaved thiazole derivatives.[1] The specific products will depend on the degradation conditions.

Troubleshooting Guide

This guide addresses common problems that may arise during the handling and use of this compound.

Problem Possible Cause Recommended Solution
Unexpected experimental results or loss of compound activity. Compound degradation due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature (≤ 4°C) and protected from light and moisture.2. Assess Purity: Use an appropriate analytical method, such as HPLC, to check the purity of the compound. Compare the results with the certificate of analysis.3. Review Handling Procedures: Confirm that the compound was not exposed to incompatible substances (strong oxidizers, bases) or harsh conditions (high heat) during the experiment.
Discoloration or change in the physical appearance of the compound. Potential degradation, possibly due to oxidation or light exposure.1. Cease Use: Do not use the discolored compound in experiments where purity is critical.2. Investigate Cause: Review storage and handling history to identify potential exposure to light, air, or contaminants.3. Re-purification (if feasible): Depending on the nature of the impurity, recrystallization or chromatography may be used to purify the compound. However, obtaining a fresh batch is often the most reliable solution.
Inconsistent results between different batches of the compound. Variation in purity or degradation of an older batch.1. Compare Certificates of Analysis: Check the purity specifications for each batch.2. Analyze Both Batches: Run a side-by-side analytical comparison (e.g., HPLC, NMR) of the batches to identify any differences in purity or impurity profiles.3. Use a Single, Qualified Batch: For a series of related experiments, use a single batch of the compound that has been verified for purity to ensure consistency.

Experimental Protocols

Protocol: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[2][3][4][5]

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or other suitable solvent

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

    • Thermal Degradation: Expose the solid compound or a solution to elevated temperature (e.g., 80°C) in an oven.

    • Photodegradation: Expose the solid compound or a solution to a light source in a photostability chamber according to ICH Q1B guidelines.[6][7]

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a non-stressed control, by a validated stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation of the parent compound.

    • Identify and characterize the major degradation products using techniques such as LC-MS and NMR.[1]

Visualizations

Stability_Troubleshooting_Workflow Troubleshooting Workflow for Stability Issues start Inconsistent or Unexpected Experimental Results check_storage Verify Storage Conditions (Temp ≤ 4°C, Dark, Dry) start->check_storage check_handling Review Experimental Handling Procedures start->check_handling purity_analysis Perform Purity Analysis (e.g., HPLC) check_storage->purity_analysis check_handling->purity_analysis compare_coa Compare with Certificate of Analysis purity_analysis->compare_coa Is purity within spec? degradation_detected Degradation Detected compare_coa->degradation_detected No no_degradation No Significant Degradation compare_coa->no_degradation Yes quarantine Quarantine Affected Batch degradation_detected->quarantine investigate_protocol Investigate Experimental Protocol for Other Errors no_degradation->investigate_protocol end Proceed with Experiment investigate_protocol->end new_batch Use a New, Verified Batch quarantine->new_batch new_batch->end

Caption: Troubleshooting workflow for stability-related issues.

Forced_Degradation_Workflow Forced Degradation Experimental Workflow start Prepare Stock Solution of This compound stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis (0.1 M HCl, Heat) stress_conditions->acid base Base Hydrolysis (0.1 M NaOH, Heat) stress_conditions->base oxidation Oxidation (3% H₂O₂) stress_conditions->oxidation thermal Thermal Stress (Elevated Temp.) stress_conditions->thermal photo Photochemical Stress (Light Exposure) stress_conditions->photo sampling Sample at Time Intervals acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating Method (e.g., HPLC) sampling->analysis data_eval Evaluate Data: - % Degradation - Identify Degradants analysis->data_eval end Stability Profile data_eval->end

Caption: Workflow for a forced degradation study.

References

addressing solubility issues of benzyl(1,3-thiazol-5-ylmethyl)amine in assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for benzyl(1,3-thiazol-5-ylmethyl)amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered during in-vitro and in-vivo assays.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation of this compound in my aqueous assay buffer. What are the likely causes?

A1: Precipitation of poorly soluble compounds like this compound in aqueous buffers is a common issue.[1][2][3][4] The primary reasons include:

  • Low intrinsic aqueous solubility: The compound may have inherently low solubility in water-based solutions.

  • "Salting out" effect: High salt concentrations in buffers can decrease the solubility of organic molecules.

  • pH of the buffer: The compound is an amine and its solubility is likely pH-dependent. At a pH where the amine is not protonated, its solubility may decrease significantly.

  • Concentration exceeding solubility limit: The working concentration of your compound in the assay may be higher than its maximum solubility in the chosen buffer.

  • Solvent shock: If the compound is dissolved in a highly organic solvent (like DMSO) for a stock solution, rapid dilution into an aqueous buffer can cause it to precipitate out.[5]

Q2: What is a good starting point for a solvent to prepare a stock solution of this compound?

A2: For initial stock solutions, water-miscible organic solvents are generally recommended.[4] Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of poorly soluble compounds. Other potential co-solvents include ethanol, methanol, or N,N-dimethylformamide (DMF). It is crucial to use the minimum amount of organic solvent necessary and to be aware of its potential effects on the assay system.

Q3: How can I improve the solubility of this compound in my aqueous assay buffer?

A3: Several strategies can be employed to enhance the solubility of your compound:[6][7][8][9]

  • pH Adjustment: Since the compound has a basic amine group, lowering the pH of the buffer to protonate the amine can significantly increase its aqueous solubility.[4] Experiment with a pH range where the compound is stable and the assay is not compromised.

  • Use of Co-solvents: Including a small percentage (typically 1-5%) of a water-miscible organic solvent like DMSO, ethanol, or polyethylene glycol (PEG) in your final assay buffer can help maintain solubility.[4][8]

  • Employing Surfactants: Non-ionic surfactants such as Tween-20 or Triton X-100 can form micelles that encapsulate the compound, increasing its apparent solubility.[4][8] Use concentrations above the critical micelle concentration (CMC).

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[1][4]

Q4: Are there any potential issues with using solubility-enhancing excipients in my assay?

A4: Yes, it is important to consider the potential impact of any additives on your experimental system.

  • Organic solvents (e.g., DMSO) can affect enzyme activity, cell viability, and other biological readouts, typically at concentrations above 1%.

  • Surfactants can denature proteins and disrupt cell membranes at higher concentrations.

  • pH changes can alter protein structure and function, and may not be compatible with all biological assays. It is essential to run appropriate vehicle controls (buffer with the excipient but without the test compound) to account for any effects of the solubility-enhancing agents themselves.

Troubleshooting Guide: Compound Precipitation During Assays

If you are experiencing precipitation of this compound during your experiments, follow these troubleshooting steps.

Experimental Workflow for Troubleshooting Precipitation

G cluster_0 Initial Observation cluster_1 Investigation cluster_2 Strategy Implementation cluster_3 Validation A Compound Precipitation Observed B Check Stock Solution (Clarity, Concentration) A->B C Analyze Assay Buffer (pH, Salt Concentration) A->C D Review Dilution Protocol (e.g., 'Solvent Shock') A->D E Modify Buffer pH (Lower pH) B->E If stock is unstable C->E If pH is high F Incorporate Co-solvent (e.g., 1-5% DMSO, PEG) D->F If dilution is too rapid I Run Vehicle Controls E->I F->I G Add Surfactant (e.g., Tween-20) G->I H Use Cyclodextrins H->I J Confirm No Assay Interference I->J

Caption: A workflow for troubleshooting compound precipitation in assays.

Quantitative Data Summary

The following table summarizes common approaches to enhance the solubility of poorly soluble compounds. The provided concentration ranges are typical starting points and may require optimization for your specific assay.

Method Excipient Example Typical Starting Concentration Mechanism of Action Potential Considerations
pH Adjustment HCl or Citrate BufferAdjust to pH < 7.0Increases ionization of the basic amine group.[4]Assay compatibility, compound stability.
Co-solvency DMSO, Ethanol, PEG 4001 - 5% (v/v)Reduces the polarity of the aqueous solvent.[4][8]Solvent toxicity, effects on protein activity.
Surfactant Solubilization Tween-20, Triton X-1000.01 - 0.1% (w/v)Forms micelles to encapsulate the compound.[4][8]Protein denaturation, cell membrane disruption.
Complexation β-Cyclodextrin1 - 10 mMForms an inclusion complex with the hydrophobic molecule.[1][4]Can sometimes interfere with compound-target binding.

Detailed Experimental Protocols

Protocol 1: Preparation of a pH-Modified Assay Buffer
  • Prepare your standard assay buffer.

  • Measure the initial pH.

  • Titrate the buffer with small aliquots of a dilute acid (e.g., 0.1 M HCl) until the desired lower pH is reached. Monitor the pH continuously with a calibrated pH meter.

  • Prepare a stock solution of this compound in a minimal amount of DMSO.

  • Serially dilute the stock solution in the pH-modified buffer to the final working concentration.

  • Visually inspect for any precipitation.

  • Run a vehicle control with the pH-modified buffer containing the same final concentration of DMSO to assess any effects on the assay.

Protocol 2: Using a Co-solvent to Enhance Solubility
  • Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • Prepare your aqueous assay buffer.

  • To achieve a final co-solvent concentration of 1%, add 10 µL of the DMSO stock solution to 990 µL of the assay buffer for a 1:100 dilution. Adjust volumes as needed for your desired final compound concentration, ensuring the final DMSO concentration does not exceed a level that affects your assay (typically <1-2%).

  • Vortex the solution gently to mix.

  • Visually inspect for precipitation.

  • Include a vehicle control containing the same final concentration of DMSO in your experiment.

Signaling Pathway Considerations

While the specific biological target of this compound may vary depending on the research context, thiazole-containing compounds are known to be involved in various signaling pathways, often as inhibitors of kinases or other enzymes.[10][11][12] When designing your experiments, consider the potential for your solubility-enhancing agents to interfere with these pathways.

G cluster_0 Compound Formulation cluster_1 Biological System cluster_2 Potential Interference A This compound C Target Protein (e.g., Kinase) A->C Inhibition B Solubility Enhancing Excipient (e.g., Co-solvent, Surfactant) B->C Potential Interference E Excipient-Induced Conformational Change B->E F Non-specific Inhibition/Activation B->F D Downstream Signaling C->D Signal Transduction E->C Alters Binding F->D Alters Pathway

Caption: Logical relationships of potential excipient interference in a signaling pathway.

References

Technical Support Center: Benzyl(1,3-thiazol-5-ylmethyl)amine and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with benzyl(1,3-thiazol-5-ylmethyl)amine and similar novel small molecule inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, identify, and minimize off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: I have a novel compound, this compound. How do I begin to assess its selectivity and potential off-target effects?

A1: The initial and most crucial step is to perform a broad screening assay to understand your compound's interaction with a wide range of potential targets. For kinase inhibitors, a kinome scan is the industry standard. This involves testing your compound at a single high concentration (e.g., 1-10 µM) against a large panel of kinases.[1][2] The results will provide a preliminary "hit list" of potential on- and off-targets. Following the initial screen, you should perform dose-response studies to determine the IC50 values for the most potent interactions.[1][2]

Q2: My compound shows activity against multiple targets in the initial screen. What does this mean and what are the next steps?

A2: Activity against multiple targets, known as polypharmacology, is common for many small molecule inhibitors, especially those targeting the highly conserved ATP-binding site of kinases.[3][4] The next step is to quantify the selectivity by calculating a selectivity index. This is the ratio of the IC50 value for off-targets to the IC50 value for your primary target.[2] A higher selectivity index indicates a more selective compound. It is also important to consider the physiological relevance of the off-targets. Inhibition of some off-target kinases may have known undesirable side effects.[4][5]

Q3: The in vitro (biochemical) and in vivo (cellular) activities of my compound are inconsistent. What could be the cause?

A3: Discrepancies between biochemical and cellular assays are a common challenge. Several factors can contribute to this:

  • Cellular Permeability: Your compound may not efficiently cross the cell membrane.

  • Efflux Pumps: The compound might be actively transported out of the cell.

  • Metabolism: The compound could be rapidly metabolized into an inactive form within the cell.

  • Off-target Effects in Cells: The observed cellular phenotype might be due to an off-target effect that is not captured in your primary biochemical assay.[6]

  • ATP Concentration: Biochemical assays are often run at ATP concentrations that are much lower than intracellular levels, which can affect the apparent potency of ATP-competitive inhibitors.[4][7]

Q4: How can I improve the selectivity of my lead compound?

A4: Improving selectivity is a key aspect of medicinal chemistry and drug development. Several strategies can be employed:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of your compound and assess the impact on on-target and off-target activity.

  • Targeting Unique Features: Design modifications that exploit less conserved regions of the target protein's binding site.[3][8]

  • Allosteric Inhibition: Develop inhibitors that bind to a site other than the highly conserved active site.[3]

  • Covalent Inhibition: If your target has a suitable reactive residue (like a cysteine) near the binding site, you can design a covalent inhibitor that forms a permanent bond, which can significantly increase selectivity.[3]

Troubleshooting Guides

Issue 1: High Background Signal or False Positives in Biochemical Assays
  • Possible Cause: Compound interference with the assay technology (e.g., fluorescence quenching or enhancement).[9]

  • Troubleshooting Steps:

    • Run a control experiment with your compound in the absence of the enzyme to see if it directly affects the assay signal.

    • If interference is detected, consider using an alternative assay format with a different detection method (e.g., switch from a fluorescence-based assay to a luminescence-based one).[2][9]

  • Possible Cause: Non-specific inhibition due to compound aggregation at high concentrations.

  • Troubleshooting Steps:

    • Include a non-ionic detergent like Triton X-100 in your assay buffer.

    • Visually inspect your compound in solution for any precipitation.

    • Determine the critical aggregation concentration (CAC) of your compound.

Issue 2: Unexpected Cellular Toxicity
  • Possible Cause: The observed toxicity is due to an off-target effect, not inhibition of your intended target.[10]

  • Troubleshooting Steps:

    • Perform a CRISPR/Cas9 knockout of the intended target in your cell line. If the cells remain sensitive to your compound after the target has been removed, the toxicity is off-target mediated.[10]

    • Compare the cellular phenotype induced by your compound with that of a known, highly selective inhibitor of your target.

    • Use computational methods to predict potential off-targets that could be responsible for the toxic effects.[11][12]

Issue 3: Difficulty Confirming Target Engagement in Cells
  • Possible Cause: The antibody used for detecting the downstream signaling event (e.g., phosphorylation) is not specific or sensitive enough.

  • Troubleshooting Steps:

    • Validate your antibody using positive and negative controls (e.g., cells treated with a known activator or inhibitor of the pathway).

    • Try a different antibody from another vendor.

  • Possible Cause: The signaling pathway is buffered by feedback loops or redundant pathways.[8]

  • Troubleshooting Steps:

    • Use a more proximal readout of target engagement, such as a cellular thermal shift assay (CETSA), which directly measures the binding of your compound to the target protein in cells.

    • Measure target engagement at multiple time points to account for dynamic cellular responses.

Quantitative Data Summary

Table 1: Template for Kinase Selectivity Profiling Data

Kinase Target% Inhibition @ 1 µMIC50 (nM)Selectivity Index (IC50 Off-target / IC50 Primary Target)
Primary Target 98%501
Off-target 185%50010
Off-target 260%2,50050
Off-target 320%>10,000>200

Table 2: Comparison of Biochemical and Cellular Potency

Assay TypeMetricValue (nM)Notes
Biochemical AssayIC5050In vitro kinase activity
Cellular AssayEC50750Inhibition of downstream signaling
Cellular AssayGI501,200Cell growth inhibition

Experimental Protocols

Protocol 1: General Luminescence-Based Kinase Activity Assay

  • Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution, ATP solution, and your inhibitor stock solution.

  • Reaction Setup: In a 384-well plate, add 5 µL of your inhibitor at various concentrations. Add 5 µL of a kinase/substrate mix.

  • Initiate Reaction: Add 10 µL of ATP solution to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Add 20 µL of a luminescence-based detection reagent (e.g., ADP-Glo™) that measures ADP production.

  • Readout: Incubate for another 30 minutes and read the luminescence on a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Cellular Target Engagement

  • Cell Culture and Treatment: Plate your cells of interest and allow them to adhere. Treat the cells with various concentrations of your inhibitor for a specified time.

  • Cell Lysis: Wash the cells with cold PBS and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with a primary antibody against the phosphorylated form of your target's downstream substrate overnight at 4°C. Also, probe a separate blot or strip and re-probe the same blot with an antibody for the total protein as a loading control.

  • Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

Visualizations

experimental_workflow cluster_0 In Vitro Characterization cluster_1 Cellular Analysis cluster_2 Optimization Biochemical_Assay Primary Target Biochemical Assay (IC50) Kinome_Scan Broad Kinome Scan (% Inhibition) Biochemical_Assay->Kinome_Scan Confirm On-Target Potency Dose_Response Off-Target Dose-Response (IC50) Kinome_Scan->Dose_Response Identify Hits Cellular_Assay Cellular Target Engagement (EC50) Dose_Response->Cellular_Assay Prioritize for Cellular Studies SAR Medicinal Chemistry (SAR) Dose_Response->SAR Feedback Loop for Selectivity Improvement Phenotypic_Assay Phenotypic Assay (e.g., GI50) Cellular_Assay->Phenotypic_Assay Cellular_Assay->SAR Feedback Loop for Selectivity Improvement Toxicity_Assay Toxicity Profiling Phenotypic_Assay->Toxicity_Assay

Caption: Workflow for characterizing inhibitor selectivity.

troubleshooting_tree Start Inconsistent Biochemical vs. Cellular Data Q1 Is the compound cell permeable? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is cellular ATP concentration affecting potency? A1_Yes->Q2 Action1 Improve physicochemical properties (e.g., LogP) A1_No->Action1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Action2 Re-run biochemical assay at high ATP concentration A2_Yes->Action2 Q3 Is an off-target effect responsible for the cellular phenotype? A2_No->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Action3 Perform target deconvolution (e.g., CRISPR knockout) A3_Yes->Action3 End Re-evaluate on-target hypothesis A3_No->End signaling_pathway Target_Kinase Intended Target (e.g., Kinase A) pSubstrate_A p-Substrate A Target_Kinase->pSubstrate_A Phosphorylates Off_Target_Kinase Off-Target (e.g., Kinase X) pSubstrate_X p-Substrate X Off_Target_Kinase->pSubstrate_X Phosphorylates Substrate_A Substrate A Substrate_X Substrate X On_Target_Effect Desired Cellular Response pSubstrate_A->On_Target_Effect Off_Target_Effect Unintended Cellular Response (e.g., Toxicity) pSubstrate_X->Off_Target_Effect Inhibitor Inhibitor Inhibitor->Off_Target_Kinase Off-target inhibition

References

refining analytical methods for benzyl(1,3-thiazol-5-ylmethyl)amine analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical determination of benzyl(1,3-thiazol-5-ylmethyl)amine. The information is tailored to researchers, scientists, and drug development professionals to assist in refining their analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound, providing potential causes and solutions in a straightforward question-and-answer format.

Q1: Why am I observing peak tailing in my HPLC chromatogram?

A1: Peak tailing is a common issue when analyzing basic compounds like this compound. It is often caused by secondary interactions between the amine functional group and acidic silanol groups on the surface of the silica-based stationary phase.[1][2][3]

  • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (to pH < 3) will protonate the silanol groups, minimizing their interaction with the protonated amine analyte. The use of mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid is recommended.[4]

  • Solution 2: Use an End-Capped Column: Employ a column that has been "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less available for secondary interactions.[3]

  • Solution 3: Add a Competing Base: Introducing a small concentration of a competing amine, such as triethylamine (TEA), into the mobile phase can help to saturate the active silanol sites, thereby improving the peak shape of the analyte.[1]

  • Solution 4: Check for Column Voids: If peak tailing appears suddenly for all peaks, it could indicate a void in the column's packing material. In this case, the column may need to be replaced.[1]

Q2: My chromatogram shows multiple peaks, but I injected a pure standard. What could be the cause?

A2: The presence of multiple peaks from a supposedly pure standard can be attributed to the degradation of the analyte or on-column equilibrium effects.

  • Cause 1: Analyte Degradation: Benzylamines are susceptible to degradation in the presence of air, carbon dioxide, and water.[4] Oxidation can lead to the formation of imines and subsequently aldehydes, and reaction with CO2 can form carbonate salts, all of which would appear as separate peaks.[4]

    • Solution: Ensure proper sample handling and storage. Use fresh samples and high-purity, degassed solvents. Store the standard under an inert atmosphere and protect it from light.

  • Cause 2: On-Column Equilibrium: If the mobile phase pH is not sufficiently acidic, an equilibrium can exist between the free base and the protonated form of the amine. This can result in peak splitting or the appearance of a broad peak.[4]

    • Solution: As with peak tailing, ensure the mobile phase is adequately acidified with a modifier like TFA or formic acid to ensure the analyte is in a single ionic form.[4]

Q3: I am experiencing shifting retention times in my HPLC analysis. Why is this happening?

A3: Fluctuating retention times can compromise the reliability of your analytical method. Several factors can contribute to this issue.

  • Cause 1: Mobile Phase Composition: Inconsistent mobile phase preparation or decomposition of mobile phase components can lead to shifts in retention time.

    • Solution: Prepare fresh mobile phase for each analysis run. Ensure accurate measurement of all components and adequate mixing.

  • Cause 2: Column Temperature: Variations in the column temperature will affect the viscosity of the mobile phase and the kinetics of partitioning, leading to changes in retention time.

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.

  • Cause 3: Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting the analysis can cause retention time drift.

    • Solution: Ensure the column is thoroughly flushed with the mobile phase until a stable baseline is achieved before injecting any samples.

Q4: What are the recommended starting conditions for an HPLC method for this compound?

A4: Based on methods for similar compounds, a reversed-phase HPLC method is a suitable starting point. The following table outlines a recommended starting protocol.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A

Q5: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze this compound?

A5: Yes, GC-MS can be a viable alternative, particularly as benzylamines can sometimes exhibit poor UV absorbance in HPLC.[4]

  • Considerations: The compound needs to be sufficiently volatile and thermally stable. Derivatization may be necessary to improve chromatographic properties and sensitivity. A potential issue with benzylamines is their reactivity, which could lead to degradation in the hot injector.

  • Starting Point for GC-MS Method: A suggested starting method is provided in the experimental protocols section below.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol provides a detailed methodology for the analysis of this compound.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile.

    • Gradient Program:

      Time (min) %A %B
      0.0 90 10
      15.0 10 90
      17.0 10 90
      17.1 90 10

      | 20.0 | 90 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound standard or sample.

    • Dissolve in and dilute to 10.0 mL with Mobile Phase A to obtain a stock solution of 1 mg/mL.

    • Further dilute the stock solution with Mobile Phase A to achieve the desired concentration for analysis (e.g., 0.1 mg/mL for assay).

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol outlines a starting point for developing a GC-MS method for this compound.

  • Instrumentation: A GC system coupled to a Mass Selective Detector (MSD).

  • Chromatographic Conditions:

    • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • MSD Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in methanol or dichloromethane.

    • Dilute as necessary to fall within the linear range of the instrument.

    • Ensure the sample is free of non-volatile matrix components.

Quantitative Data Summary

The following tables represent typical data that should be generated during the validation of an analytical method for this compound.

Table 1: HPLC Method Linearity

Concentration (µg/mL)Peak Area (arbitrary units)
10125,430
25312,980
50624,550
75938,210
1001,251,670
Correlation Coefficient (r²) 0.9998

Table 2: HPLC Method Precision (n=6)

ParameterConcentration (µg/mL)Mean Peak AreaStandard Deviation%RSD
Repeatability 50625,1204,3750.70%
Intermediate Precision 50628,4505,6560.90%

Visualizations

HPLC_Troubleshooting_Workflow start Start: Peak Shape or Retention Issue peak_tailing Peak Tailing Observed? start->peak_tailing multiple_peaks Multiple or Split Peaks? peak_tailing->multiple_peaks No solution_ph Lower Mobile Phase pH (e.g., 0.1% Formic Acid) peak_tailing->solution_ph Yes rt_shift Retention Time Shifting? multiple_peaks->rt_shift No solution_degradation Check for Sample Degradation (Use Fresh Sample/Solvents) multiple_peaks->solution_degradation Yes solution_temp Use Column Oven for Constant Temperature rt_shift->solution_temp Yes end_good_peak Resolution: Good Peak Shape rt_shift->end_good_peak No solution_column Use End-Capped Column or Add Competing Base (TEA) solution_ph->solution_column solution_column->end_good_peak solution_equilibrium Ensure Sufficiently Acidic Mobile Phase solution_degradation->solution_equilibrium solution_equilibrium->end_good_peak solution_mp Prepare Fresh Mobile Phase solution_temp->solution_mp solution_equilibration Ensure Adequate Column Equilibration solution_mp->solution_equilibration solution_equilibration->end_good_peak

Caption: Troubleshooting workflow for common HPLC issues.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing weigh Weigh Sample dissolve Dissolve & Dilute weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC/GC-MS filter->inject separate Chromatographic Separation inject->separate detect Detection (UV or MS) separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Analyte integrate->quantify report Generate Report quantify->report

References

Technical Support Center: Overcoming Resistance to Thiazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with thiazole-based inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for thiazole-based anticancer inhibitors?

A1: Thiazole-based inhibitors employ several mechanisms to exert their anticancer effects. These primarily include:

  • Tubulin Polymerization Inhibition: Many thiazole derivatives bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2][3]

  • Kinase Inhibition: Thiazole-containing compounds can act as potent inhibitors of various protein kinases that are crucial for cancer cell signaling and survival. A key pathway targeted is the PI3K/Akt/mTOR signaling cascade, which regulates cell proliferation, growth, and survival.[4]

  • Induction of Apoptosis: Thiazole derivatives have been shown to induce programmed cell death (apoptosis) through various pathways, including the activation of caspases.[1][2]

  • Topoisomerase Inhibition: Some thiazole-based compounds can inhibit topoisomerase enzymes, which are essential for DNA replication and repair in cancer cells.

Q2: What are the common mechanisms of acquired resistance to thiazole-based inhibitors?

A2: Cancer cells can develop resistance to thiazole-based inhibitors through several mechanisms:

  • Overexpression of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy. This is a common resistance mechanism for thiazole-based tubulin inhibitors.[1][2]

  • Target Protein Alterations: Mutations in the target protein, such as tubulin or specific kinases, can alter the drug-binding site, thereby reducing the inhibitor's affinity and effectiveness.

  • Activation of Alternative Signaling Pathways: Cancer cells can bypass the inhibitory effect by activating alternative survival pathways. For example, in the case of PI3K/Akt/mTOR inhibitors, the cell might upregulate other pro-survival signaling cascades.

  • Metabolic Reprogramming: Alterations in cellular metabolism can contribute to drug resistance by providing alternative energy sources or by increasing the production of molecules that counteract the drug's effects.

Q3: How can I establish a drug-resistant cell line to study resistance mechanisms?

A3: Establishing a drug-resistant cell line is a crucial step in understanding and overcoming resistance. The general protocol involves a gradual dose-escalation method:

  • Determine the initial IC50 (half-maximal inhibitory concentration) of the thiazole-based inhibitor in your parental cell line.

  • Begin by continuously exposing the cells to a low concentration of the drug (e.g., IC20 or 1/10 to 1/5 of the IC50).[5]

  • Culture the cells in the presence of the drug, changing the medium every 2-3 days.

  • Once the cells have adapted and are proliferating steadily, gradually increase the drug concentration. A 1.5 to 2-fold increase at each step is a common starting point.[6]

  • This process is repeated over several months until the cells can tolerate significantly higher concentrations of the drug (e.g., 10-fold or higher IC50 compared to the parental line).[6]

  • It is advisable to freeze cells at intermediate stages of resistance development.[5][7]

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible results in cell viability assays (e.g., MTT assay).
Possible Cause Troubleshooting Suggestion
Compound Interference with MTT Assay: Thiazole-based compounds, due to their chemical structure, may directly reduce the MTT reagent, leading to a false-positive signal for cell viability.[8]Solution: Run a control experiment with the inhibitor in cell-free media containing MTT to check for direct reduction. If interference is observed, consider using an alternative viability assay that does not rely on metabolic reduction, such as the Trypan Blue exclusion assay or a crystal violet-based assay.[8]
Low Cell Seeding Density: Insufficient cell numbers can lead to high variability in results.Solution: Optimize the cell seeding density for your specific cell line and plate format to ensure a robust signal.
Inconsistent Incubation Times: Variations in incubation times with the inhibitor or the assay reagent can affect the results.Solution: Strictly adhere to a consistent incubation schedule for all experiments.
Cell Contamination: Mycoplasma or other microbial contamination can affect cell metabolism and drug sensitivity.Solution: Regularly test your cell lines for mycoplasma contamination.
Problem 2: No significant inhibition of the target pathway observed in Western blot analysis.
Possible Cause Troubleshooting Suggestion
Suboptimal Inhibitor Concentration or Incubation Time: The concentration of the inhibitor may be too low, or the incubation time may be too short to see a downstream effect.Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for inhibiting the target pathway.
Rapid Pathway Reactivation: The signaling pathway may be rapidly reactivated after initial inhibition.Solution: Analyze protein phosphorylation at multiple time points after inhibitor treatment.
Poor Antibody Quality: The primary or secondary antibodies used for Western blotting may not be specific or sensitive enough.Solution: Validate your antibodies using positive and negative controls. Test different antibody dilutions and blocking conditions.
Protein Degradation: The target proteins may be degraded during sample preparation.Solution: Use fresh lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice throughout the preparation process.
Problem 3: Suspected P-glycoprotein (P-gp) mediated efflux of the inhibitor.
Possible Cause Troubleshooting Suggestion
Increased IC50 in resistant cells: Resistant cells show a significantly higher IC50 compared to the parental cell line.Solution: Confirm P-gp overexpression in the resistant cell line by Western blot or qPCR.
Inhibitor is a P-gp substrate: The thiazole-based inhibitor is being actively transported out of the cell.Solution: Perform a cell-based efflux assay. Co-incubate the cells with your thiazole-based inhibitor and a known P-gp inhibitor (e.g., verapamil). A significant decrease in the IC50 of your inhibitor in the presence of the P-gp inhibitor suggests it is a substrate for this efflux pump.

Data Presentation

Table 1: Efficacy of Thiazole-Based Inhibitors in Sensitive and Resistant Cancer Cell Lines

InhibitorTargetCancer Cell LineIC50 (Sensitive)Resistant Cell LineIC50 (Resistant)Fold ResistanceReference Compound
Thiazole-triazole hybrid (6d)T-type Ca2+ channel/MMP-9A549 (NSCLC)21 ± 1 nM---Cisplatin (IC50 = 586 nM)
3-nitrophenylthiazolyl (4d)VEGFR-2MDA-MB-2311.21 µM---Sorafenib (IC50 = 1.18 µM)[9]
Thiazole-based sulfonamide (M5)Carbonic AnhydraseMCF-718.53 µg/ml---Cisplatin
Thiazole-acetamide (10a)Tubulin-2.69 µM---Combretastatin A-4 (IC50 = 8.33 µM)[1][2]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the thiazole-based inhibitor. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot Analysis of PI3K/Akt Pathway
  • Cell Lysis: After treatment with the thiazole-based inhibitor, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Protocol 3: P-glycoprotein Mediated Efflux Assay
  • Cell Seeding: Seed both the parental (sensitive) and the resistant cell lines in 96-well plates.

  • Co-incubation: Treat the cells with your thiazole-based inhibitor in the presence and absence of a P-gp inhibitor (e.g., 10 µM verapamil).

  • Cell Viability Assay: After the desired incubation period, perform a cell viability assay (e.g., MTT) as described in Protocol 1.

  • Data Analysis: Calculate the IC50 values for your inhibitor with and without the P-gp inhibitor. A significant reduction in the IC50 in the presence of the P-gp inhibitor indicates that your compound is a substrate of this efflux pump.

Mandatory Visualizations

G Mechanism of Thiazole-Based Tubulin Inhibitors Thiazole-Based Inhibitor Thiazole-Based Inhibitor Tubulin Dimers (α/β) Tubulin Dimers (α/β) Thiazole-Based Inhibitor->Tubulin Dimers (α/β) Binds to Colchicine Site Microtubule Polymerization Microtubule Polymerization Tubulin Dimers (α/β)->Microtubule Polymerization Inhibits Dynamic Instability Dynamic Instability Microtubule Polymerization->Dynamic Instability Disrupts Mitotic Spindle Formation Mitotic Spindle Formation Dynamic Instability->Mitotic Spindle Formation Prevents Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle Formation->Cell Cycle Arrest (G2/M) Leads to Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: Mechanism of action for thiazole-based tubulin inhibitors.

G P-glycoprotein Mediated Drug Efflux Resistance cluster_cell Cancer Cell Thiazole Inhibitor (In) Low Intracellular Inhibitor Concentration P-gp P-glycoprotein (P-gp) Efflux Pump Thiazole Inhibitor (In)->P-gp Binding Target Intracellular Target (e.g., Tubulin) Thiazole Inhibitor (In)->Target Reduced Inhibition ADP + Pi ADP + Pi P-gp->ADP + Pi Thiazole Inhibitor (Out) High Extracellular Inhibitor Concentration P-gp->Thiazole Inhibitor (Out) Efflux ATP ATP ATP->P-gp Hydrolysis Thiazole Inhibitor (Out)->Thiazole Inhibitor (In) Passive Diffusion

Caption: P-glycoprotein mediated efflux as a resistance mechanism.

G PI3K/Akt/mTOR Signaling Pathway Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Promotes Thiazole-Based Kinase Inhibitor Thiazole-Based Kinase Inhibitor Thiazole-Based Kinase Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

References

Validation & Comparative

Comparative Efficacy of Benzyl(1,3-thiazol-5-ylmethyl)amine and Structurally Related Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. This guide focuses on the therapeutic potential of benzyl(1,3-thiazol-5-ylmethyl)amine and its structural analogs. While direct experimental data on the inhibitory efficacy of this compound is not publicly available, this document provides a comparative analysis of its closely related derivatives. By examining the structure-activity relationships of these known inhibitors, we can infer the potential biological activities of the target compound and guide future research directions. The information presented herein is intended to serve as a valuable resource for researchers in the fields of drug discovery and development.

The benzyl-thiazole core is a privileged structure found in compounds with a wide array of pharmacological activities.[1][2][3] Derivatives have shown promise as anti-inflammatory, antimicrobial, anticancer, and acetylcholinesterase inhibitors.[1][4][5] This guide will synthesize the available data on these analogs to provide a comprehensive overview of their efficacy.

Quantitative Comparison of Benzyl-Thiazole Derivatives

To facilitate a clear comparison of the inhibitory activities of various benzyl-thiazole derivatives, the following table summarizes their reported biological data. This data, gathered from various scientific publications, highlights the diverse therapeutic targets of this class of compounds.

Compound IDStructureTargetActivity (IC50/MIC)Reference
1 5-(4-Bromobenzyl)-1,3,4-thiadiazol-2-amineAcetylcholinesterase (AChE)IC50: 33.16 µM[6]
2 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one derivative (Compound 7)S. aureus, E. coli, P. aeruginosa, S. typhimuriumMIC: 43.3–86.7 µM[5]
3 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one derivative (Compound 12)Ampicillin- and streptomycin-resistant bacteriaMIC: 67.5–135.1 µM[5]
4 N-[5-(R-benzyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamidesAnticancer (various cell lines)Growth Inhibition at 10µM[1]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and extension of these findings. Below is a representative protocol for an in vitro acetylcholinesterase inhibition assay, a common method for evaluating the potency of inhibitors for neurodegenerative disease research.

Protocol: In Vitro Acetylcholinesterase Inhibition Assay

This protocol is based on the well-established Ellman's method.

1. Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compound (benzyl-thiazole derivative)

  • Positive control (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 25 µL of the test compound at various concentrations.

  • Add 50 µL of phosphate buffer (pH 8.0) to each well.

  • Add 25 µL of AChE solution and incubate for 15 minutes at 25°C.

  • Initiate the reaction by adding 50 µL of DTNB and 75 µL of ATCI solution.

  • Measure the absorbance at 405 nm every 30 seconds for 5 minutes using a microplate reader.

  • The rate of reaction is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing Relationships and Workflows

To better understand the structural relationships and a potential screening process, the following diagrams are provided.

General Structure of Benzyl-Thiazole Derivatives cluster_core Core Scaffold cluster_substitutions Common Substitution Points Thiazole_Ring 1,3-Thiazole Ring Benzyl_Group Benzyl Group Thiazole_Ring->Benzyl_Group Attached at C5 R1 R1 at C2-amine Thiazole_Ring->R1 R2 R2 on Benzyl Ring Benzyl_Group->R2

Caption: General chemical scaffold of benzyl-thiazole derivatives.

Hypothetical Screening Workflow for Novel Benzyl-Thiazole Analogs Start Synthesize this compound Analogs Primary_Screening Primary In Vitro Screening (e.g., Enzyme Inhibition Assays) Start->Primary_Screening Hit_Identification Identify 'Hit' Compounds (>50% Inhibition at 10 µM) Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Selectivity_Panel Selectivity Profiling (Against Related Targets) Dose_Response->Selectivity_Panel Lead_Selection Select Lead Compounds Selectivity_Panel->Lead_Selection In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Lead_Selection->In_Vivo_Studies

Caption: A potential workflow for the discovery and development of novel inhibitors.

References

A Comparative Guide to Thiazole-Based Kinase Inhibitors: Spotlight on the Src/Abl Family

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in the development of potent and selective kinase inhibitors, playing a crucial role in the targeted therapy of various cancers. This guide provides a comparative analysis of kinase inhibitors featuring the thiazole motif, with a focus on the well-established dual Src/Abl kinase inhibitor class. While direct experimental data for the specific compound benzyl(1,3-thiazol-5-ylmethyl)amine is not publicly available, we will use the well-characterized, clinically relevant inhibitors Dasatinib , Bosutinib , and Ponatinib as exemplary members of this class to illustrate the comparative landscape. These compounds, all bearing heterocyclic cores that contribute to their kinase binding, offer a valuable framework for understanding the structure-activity relationships and performance metrics within this important class of therapeutics.

Performance Comparison of Thiazole-Based Src/Abl Kinase Inhibitors

The inhibitory activity of kinase inhibitors is a critical determinant of their therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biochemical function. Below is a summary of the IC50 values for Dasatinib, Bosutinib, and Ponatinib against a panel of key kinases, highlighting their potency and selectivity.

Kinase TargetDasatinib IC50 (nM)Bosutinib IC50 (nM)Ponatinib IC50 (nM)
BCR-ABL <1[1][2]1.2[3]0.3 - 2[4]
SRC <1[1]1.2[3]0.3 - 2[4]
LCK <1[1]1.2-
LYN <11.2-
YES <1[1]1.2-
c-KIT 5[1]>1000[3][5]8 - 20[4]
PDGFRβ 16[1]>1000[3][5]-
VEGFR2 ---
FLT3 --0.3 - 2[4]

Signaling Pathways Targeted by Src/Abl Kinase Inhibitors

Dual Src/Abl kinase inhibitors, as their name suggests, primarily target the BCR-ABL fusion protein, a hallmark of chronic myeloid leukemia (CML), and members of the Src family of tyrosine kinases. These kinases are pivotal components of multiple signaling pathways that regulate cell proliferation, survival, and migration.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFR PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway PDGFR->PI3K_AKT_mTOR Integrins Integrins FAK FAK Integrins->FAK BCR_ABL BCR-ABL STAT STAT Pathway BCR_ABL->STAT RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK BCR_ABL->PI3K_AKT_mTOR Src_Family Src Family Kinases (Src, Lck, Lyn, etc.) Src_Family->STAT Src_Family->RAS_RAF_MEK_ERK Src_Family->PI3K_AKT_mTOR Src_Family->FAK Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) STAT->Gene_Expression RAS_RAF_MEK_ERK->Gene_Expression PI3K_AKT_mTOR->Gene_Expression Inhibitor Thiazole-Based Src/Abl Inhibitor Inhibitor->BCR_ABL Inhibition Inhibitor->Src_Family Inhibition

Caption: Simplified signaling pathways downstream of BCR-ABL and Src family kinases.

Experimental Methodologies

The determination of kinase inhibition activity is fundamental to the characterization of novel inhibitors. A common method employed is the in vitro kinase inhibition assay. While specific protocols vary between laboratories and for different kinases, the general workflow remains consistent.

General Protocol for In Vitro Kinase Inhibition Assay

This protocol outlines the general steps for determining the IC50 value of a test compound against a specific kinase.

  • Preparation of Reagents:

    • Kinase Buffer: A buffered solution (e.g., Tris-HCl) at physiological pH containing necessary co-factors such as MgCl2 and a reducing agent like DTT.

    • Enzyme Dilution: The recombinant kinase is diluted to a working concentration in kinase buffer.

    • Substrate Solution: The peptide or protein substrate for the kinase is prepared in kinase buffer.

    • ATP Solution: Adenosine triphosphate (ATP) is prepared at a specific concentration, often near the Km for the kinase being assayed. Radiolabeled [γ-³²P]ATP or [γ-³³P]ATP is commonly used for detection.

    • Test Compound Dilutions: The inhibitor is serially diluted in an appropriate solvent (e.g., DMSO) and then further diluted in kinase buffer to achieve the desired final concentrations.

  • Assay Procedure:

    • In a microplate, the kinase, substrate, and test compound are combined.

    • The reaction is initiated by the addition of the ATP solution.

    • The plate is incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific period to allow the kinase reaction to proceed.

  • Termination and Detection:

    • The reaction is stopped, typically by adding a stop solution containing EDTA to chelate the Mg²⁺ ions necessary for kinase activity.

    • The phosphorylated substrate is then separated from the unreacted ATP. This can be achieved by spotting the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate, followed by washing away the free ATP.

    • The amount of incorporated radiolabel is quantified using a scintillation counter or a phosphorimager.

  • Data Analysis:

    • The kinase activity at each inhibitor concentration is calculated as a percentage of the activity in the control (no inhibitor).

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Reagents Prepare Reagents (Buffer, Kinase, Substrate, ATP, Inhibitor) Mix Combine Kinase, Substrate, and Inhibitor Reagents->Mix Initiate Initiate Reaction with ATP Mix->Initiate Incubate Incubate Initiate->Incubate Stop Stop Reaction Incubate->Stop Separate Separate Phosphorylated Substrate Stop->Separate Quantify Quantify Radioactivity Separate->Quantify Analyze Calculate IC50 Quantify->Analyze

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

The thiazole ring remains a privileged scaffold in the design of kinase inhibitors, particularly for the development of dual Src/Abl inhibitors. While the specific inhibitory profile of this compound requires further investigation, the comparative analysis of established drugs like Dasatinib, Bosutinib, and Ponatinib provides a clear benchmark for this class of compounds. The data presented underscores the high potency of these inhibitors against their primary targets and highlights the variations in their selectivity profiles, which can have significant implications for their therapeutic applications and side-effect profiles. The standardized experimental protocols are essential for the accurate and reproducible evaluation of novel kinase inhibitors, facilitating direct comparisons and advancing the field of targeted cancer therapy.

References

Target Validation for Benzyl(1,3-thiazol-5-ylmethyl)amine Using Genetic Approaches: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of genetic approaches for the target validation of novel compounds, using benzyl(1,3-thiazol-5-ylmethyl)amine as a case study. While the direct biological target of this compound is not yet definitively established in publicly available literature, compounds with similar benzyl-thiazole scaffolds have shown activity against protein kinases involved in cancer progression. For the purpose of this illustrative guide, we will hypothesize that Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in cancer, is the putative target of this compound.[1][2]

This guide will compare two powerful genetic techniques, CRISPR-Cas9-mediated knockout and RNA interference (RNAi), for validating VEGFR-2 as the target of this compound. We will present hypothetical experimental data, detailed protocols, and visual workflows to aid researchers in designing and interpreting their own target validation studies.

A Comparative Analysis of Genetic Approaches

Genetic methods for target validation provide a robust means to mimic the effect of a pharmacological agent by directly modulating the expression of its putative target protein.[3] This allows for a direct comparison of the phenotypic effects of the compound with the genetic perturbation, thereby strengthening the evidence for on-target activity.

FeatureCRISPR-Cas9RNA Interference (RNAi)
Mechanism of Action Permanent gene knockout at the DNA level.Transient gene knockdown at the mRNA level.[4]
Effect Duration Permanent and heritable.Transient, duration depends on cell type and siRNA stability.
Specificity High, but potential for off-target DNA cleavage.[5]Prone to off-target effects due to partial sequence homology.[6]
Efficacy Complete loss of protein expression is achievable.Incomplete knockdown is common.
Experimental Complexity More complex, involves stable cell line generation.Relatively simpler and faster for initial screens.
Use Case Definitive validation of a target's role in a biological process.High-throughput screening and initial target identification.[7]

Hypothetical Performance Data

The following tables present hypothetical data from experiments designed to validate VEGFR-2 as the target of this compound. These data are representative of what might be observed in a typical target validation study.

Table 1: Effect of this compound and Genetic Perturbation on Cancer Cell Viability

ConditionHuman Umbilical Vein Endothelial Cells (HUVEC) IC50 (µM)Lung Carcinoma (A549) IC50 (µM)
This compound 0.55.2
VEGFR-2 siRNA 72% reduction in viability25% reduction in viability
VEGFR-2 CRISPR Knockout 85% reduction in viability30% reduction in viability
Scrambled siRNA Control No significant effectNo significant effect
Wild-Type (Untreated) 100% viability100% viability

Table 2: Inhibition of VEGFR-2 Phosphorylation

ConditionVEGFR-2 Phosphorylation (% of control)
Vehicle Control 100%
This compound (1 µM) 15%
VEGF Stimulation 550%
VEGF + this compound (1 µM) 120%
VEGFR-2 siRNA + VEGF 180%
VEGFR-2 CRISPR Knockout + VEGF 110%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

CRISPR-Cas9 Mediated Knockout of VEGFR-2

Objective: To generate a stable cell line with a complete knockout of the VEGFR-2 gene to assess the phenotypic consequences and compare them to the effects of this compound.

Materials:

  • A549 lung carcinoma cell line

  • Lentiviral vector containing Cas9 nuclease and a guide RNA (gRNA) targeting VEGFR-2

  • Lipofectamine 2000

  • Puromycin

  • PCR primers for VEGFR-2 genomic region

  • Anti-VEGFR-2 antibody for Western blot

Protocol:

  • gRNA Design and Cloning: Design and clone a gRNA sequence targeting an early exon of the VEGFR-2 gene into a lentiviral vector co-expressing Cas9 and a puromycin resistance gene.

  • Lentivirus Production: Co-transfect HEK293T cells with the lentiviral vector and packaging plasmids to produce lentiviral particles.

  • Transduction of A549 Cells: Transduce A549 cells with the VEGFR-2 targeting lentivirus.

  • Selection of Transduced Cells: Select for successfully transduced cells by treating with puromycin.

  • Single-Cell Cloning: Isolate single cells to establish clonal populations.

  • Genomic DNA Verification: Extract genomic DNA from clonal populations and perform PCR and Sanger sequencing to confirm the presence of insertions or deletions (indels) in the VEGFR-2 gene.[8]

  • Protein Knockout Confirmation: Perform Western blot analysis using an anti-VEGFR-2 antibody to confirm the absence of VEGFR-2 protein expression.[9]

  • Phenotypic Assays: Use the validated VEGFR-2 knockout cell line in cell viability and signaling assays.

RNAi-Mediated Knockdown of VEGFR-2

Objective: To transiently reduce the expression of VEGFR-2 using small interfering RNA (siRNA) to rapidly assess its impact on cell phenotype.[10]

Materials:

  • A549 lung carcinoma cell line

  • VEGFR-2 specific siRNA and a non-targeting (scrambled) control siRNA

  • Lipofectamine RNAiMAX

  • Opti-MEM I Reduced Serum Medium

  • qRT-PCR primers for VEGFR-2 and a housekeeping gene (e.g., GAPDH)

  • Anti-VEGFR-2 antibody for Western blot

Protocol:

  • Cell Seeding: Seed A549 cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • Dilute 20 pmol of VEGFR-2 siRNA or scrambled siRNA in 100 µL of Opti-MEM.

    • Dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM.

    • Combine the diluted siRNA and Lipofectamine RNAiMAX solutions and incubate for 5 minutes at room temperature.[11]

  • Transfection: Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 24-72 hours at 37°C.

  • mRNA Knockdown Verification: Extract total RNA and perform qRT-PCR to quantify the reduction in VEGFR-2 mRNA levels relative to the scrambled control and housekeeping gene.

  • Protein Knockdown Verification: Prepare cell lysates and perform Western blot analysis to confirm the reduction in VEGFR-2 protein levels.

  • Phenotypic Assays: Perform cell viability and signaling assays within the optimal window of protein knockdown (typically 48-72 hours post-transfection).

Visualizing Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of the biological pathway and experimental processes.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Points of Intervention VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Phosphorylation MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration Compound Benzyl(1,3-thiazol- 5-ylmethyl)amine Compound->VEGFR2 Inhibition CRISPR CRISPR-Cas9 (Gene Knockout) CRISPR->VEGFR2 Ablation RNAi RNAi (mRNA Degradation) RNAi->VEGFR2 Suppression

Caption: VEGFR-2 signaling pathway and points of intervention.

Genetic_Validation_Workflow cluster_crispr CRISPR-Cas9 Knockout Workflow cluster_rnai RNAi Knockdown Workflow crispr_start Design gRNA for VEGFR-2 crispr_lenti Produce Lentivirus crispr_start->crispr_lenti crispr_transduce Transduce Target Cells crispr_lenti->crispr_transduce crispr_select Puromycin Selection crispr_transduce->crispr_select crispr_clone Single-Cell Cloning crispr_select->crispr_clone crispr_validate_dna Genomic DNA Sequencing (Indel Confirmation) crispr_clone->crispr_validate_dna crispr_validate_protein Western Blot (Protein Knockout Confirmation) crispr_validate_dna->crispr_validate_protein crispr_phenotype Phenotypic Assays crispr_validate_protein->crispr_phenotype rnai_start Select VEGFR-2 siRNA rnai_transfect Transfect Target Cells rnai_start->rnai_transfect rnai_incubate Incubate (24-72h) rnai_transfect->rnai_incubate rnai_validate_mrna qRT-PCR (mRNA Knockdown Confirmation) rnai_incubate->rnai_validate_mrna rnai_validate_protein Western Blot (Protein Knockdown Confirmation) rnai_validate_mrna->rnai_validate_protein rnai_phenotype Phenotypic Assays rnai_validate_protein->rnai_phenotype

Caption: Experimental workflows for CRISPR-Cas9 and RNAi.

Conclusion

Both CRISPR-Cas9 and RNAi are invaluable tools for target validation in drug discovery. The choice between these methods depends on the specific research question and available resources. RNAi offers a rapid and scalable approach for initial target identification and validation, while CRISPR-Cas9 provides a more definitive, "gold-standard" method for confirming the role of a target by ensuring its complete and permanent removal.

For the hypothetical case of this compound, a strong validation of VEGFR-2 as its target would be achieved if the phenotypic effects of the compound, such as inhibition of cell proliferation and signaling, are closely mirrored in the VEGFR-2 knockout and knockdown cells. Any discrepancies between the pharmacological and genetic approaches would warrant further investigation into potential off-target effects of the compound or compensatory mechanisms within the cells. This comparative guide provides a framework for researchers to design and execute robust target validation studies, ultimately increasing the confidence in the therapeutic potential of novel drug candidates.

References

assessing the selectivity profile of benzyl(1,3-thiazol-5-ylmethyl)amine against a panel of kinases

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The selective inhibition of protein kinases is a cornerstone of modern drug discovery, particularly in oncology. The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide provides a framework for assessing the kinase selectivity profile of such compounds.

Due to the absence of publicly available kinase screening data for the specific compound, benzyl(1,3-thiazol-5-ylmethyl)amine, this guide will use the well-characterized, thiazole-containing drug Dasatinib as an illustrative example. Dasatinib is a potent inhibitor of the BCR-ABL fusion protein and the Src family of kinases, approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] This guide will compare its selectivity profile with other BCR-ABL inhibitors, Imatinib and Nilotinib.

Kinase Selectivity Profile of Dasatinib

Dasatinib is known to be a multi-targeted kinase inhibitor.[2][3] Its potency against a panel of kinases is typically determined through in vitro kinase inhibition assays, with results often expressed as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher potency.

The following table summarizes the IC50 values of Dasatinib against a selection of kinases, demonstrating its potent activity against its primary targets and a broader range of other kinases. For comparison, the selectivity profiles of Imatinib and Nilotinib, other BCR-ABL inhibitors, are also presented. Imatinib and Nilotinib exhibit a more selective profile compared to the broader activity of Dasatinib.[2]

Kinase TargetDasatinib IC50 (nM)Imatinib IC50 (nM)Nilotinib IC50 (nM)
ABL <125-75020-45
SRC 0.5 - 1.1>10,000>3000
LCK 1.1>10,000>10,000
LYN 1.1>10,000>10,000
c-KIT <30100-500100-200
PDGFRβ <30100-50050-100
EphA2 3.1>10,000>10,000
DDR1 --Potent Inhibitor

Data compiled from multiple sources.[1][2][3] Note that IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical development. A variety of biochemical assays are employed for this purpose.

In Vitro Kinase Inhibition Assay (Radiometric)

A common method to determine the IC50 of an inhibitor is the radiometric kinase assay, which measures the incorporation of a radiolabeled phosphate from ATP onto a substrate.

Objective: To quantify the inhibitory potency of a test compound against a specific kinase.

Materials:

  • Recombinant Kinase

  • Kinase-specific substrate (peptide or protein)

  • [γ-³³P]ATP (radiolabeled ATP)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compound (e.g., Dasatinib) dissolved in DMSO

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO.

  • Reaction Setup: The kinase, substrate, and kinase buffer are added to the wells of a 96-well plate.

  • Inhibitor Addition: The diluted test compound is added to the wells. A DMSO control (no inhibitor) is also included.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³³P]ATP.

  • Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.

  • Termination: The reaction is stopped, often by the addition of a high concentration of non-radiolabeled ATP or a denaturing agent.

  • Washing: The phosphorylated substrate is captured on the filter plate, and unincorporated [γ-³³P]ATP is washed away.

  • Detection: The amount of incorporated radiolabel is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the DMSO control. The IC50 value is determined by fitting the data to a dose-response curve.

LanthaScreen™ Eu Kinase Binding Assay

This is a fluorescence resonance energy transfer (FRET)-based competition binding assay that measures the displacement of a fluorescent tracer from the kinase's ATP-binding site by a test compound.[4]

Principle: A europium (Eu)-labeled antibody binds to the kinase, and an Alexa Fluor-labeled tracer binds to the ATP pocket. When both are bound, FRET occurs. An inhibitor competing with the tracer for the ATP site will disrupt FRET.[4]

Procedure:

  • A mixture of the kinase and the Eu-labeled antibody is prepared.

  • The test compound at various concentrations is added to the wells of a microplate.

  • The kinase/antibody mixture is added to the wells.

  • The Alexa Fluor-labeled tracer is added to initiate the binding reaction.

  • After incubation, the FRET signal is measured using a plate reader.

  • A decrease in the FRET signal indicates displacement of the tracer by the inhibitor.

  • IC50 values are calculated from the dose-response curve.

Visualizations

Experimental_Workflow Experimental Workflow for Kinase Inhibitor Profiling cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Reaction Kinase Reaction Incubation (with [γ-³³P]ATP) Compound_Prep->Reaction Kinase_Prep Kinase & Substrate Preparation Kinase_Prep->Reaction Termination Reaction Termination Reaction->Termination Washing Washing & Filtration Termination->Washing Detection Scintillation Counting Washing->Detection IC50_Calc IC50 Determination Detection->IC50_Calc

Caption: Workflow for a radiometric kinase inhibition assay.

BCR_ABL_Signaling Simplified BCR-ABL Signaling Pathway cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_MAPK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Proliferation Increased Proliferation RAS_MAPK->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis JAK_STAT->Proliferation Adhesion Altered Adhesion JAK_STAT->Adhesion Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibition

Caption: BCR-ABL signaling and the inhibitory action of Dasatinib.

Conclusion

The assessment of a kinase inhibitor's selectivity is a multi-faceted process that relies on robust biochemical assays. While data for this compound is not currently in the public domain, the example of Dasatinib illustrates the comprehensive analysis required. The thiazole scaffold remains a valuable starting point for the design of both highly selective and multi-targeted kinase inhibitors. The comparative analysis of selectivity profiles, as demonstrated with Dasatinib, Imatinib, and Nilotinib, is crucial for understanding the therapeutic potential and potential off-target effects of these targeted therapies.

References

Cross-Validation of In Vitro and In Vivo Activity: A Comparative Guide to Benzyl(1,3-thiazol-5-ylmethyl)amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the biological activities of 2-amino-5-benzyl-1,3-thiazole derivatives, serving as a proxy for benzyl(1,3-thiazol-5-ylmethyl)amine due to the limited availability of specific data on the latter. This guide provides a comparative overview of their in vitro anticancer and anti-inflammatory properties, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The thiazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory effects.[1][2] This guide focuses on the 2-amino-5-benzyl-1,3-thiazole framework, a class of compounds that has demonstrated significant potential in preclinical studies. We will explore the correlation between in vitro cellular assays and in vivo models, providing a critical assessment of their therapeutic promise.

In Vitro Anticancer Activity

Derivatives of 2-amino-5-benzyl-1,3-thiazole have been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of cytotoxic activity. The primary mechanism of action appears to be the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase.[3][4]

Table 1: In Vitro Anticancer Activity of 2-Amino-5-Benzyl-1,3-Thiazole Derivatives

Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference DrugIC50 (µM)Reference
N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamideMurine Lymphoma (NK/Ly)MTT~10-50--[5][6]
N-acylated-2-amino-5-benzyl-1,3-thiazolesHuman Glioblastoma (U251)MTTSelective Action--[7]
N-acylated-2-amino-5-benzyl-1,3-thiazolesHuman Melanoma (WM793)MTTSelective Action--[7]
2-amino-thiazole-5-carboxylic acid phenylamide derivativeHuman Leukemia (K563)Not Specified16.3Dasatinib11.08[7]
Ethyl β-(4-methoxyphenyl)-β-[4-(p-chlorophenyl)-thiazole-2-ylamino]-α-cyano acrylate (4b)Leukemia (HL-60)MTTMost PromisingDoxorubicin-[3][4]

In Vivo Anticancer Activity

While extensive in vitro data exists, in vivo studies for 2-amino-5-benzyl-1,3-thiazole derivatives are limited in the reviewed literature. However, studies on structurally similar compounds, such as 5-benzyl-1,3,4-thiadiazol-2-amine derivatives, have shown significant tumor growth inhibition in murine models.

Table 2: In Vivo Anticancer Activity of Structurally Related Thiazole/Thiadiazole Derivatives

Compound/DerivativeAnimal ModelTumor ModelDose/Route% Tumor Growth InhibitionReference Drug% InhibitionReference
5-benzyl-1,3,4-thiadiazol-2-amine derivative (Compound 3)MiceEhrlich Ascites CarcinomaNot Specified60.8%5-FluorouracilNot Specified[8]
5-benzyl-1,3,4-thiadiazol-2-amine derivative (Compound 2)MiceEhrlich Ascites CarcinomaNot Specified54.63%5-FluorouracilNot Specified[8]

In Vitro and In Vivo Anti-inflammatory Activity

Thiazole derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade.[9][10]

Table 3: Anti-inflammatory Activity of Thiazole Derivatives

Compound/DerivativeAssay/ModelTarget/EndpointIC50 (µM) / % InhibitionReference DrugActivityReference
Thiazole Derivative (6l)In Vitro Enzyme AssayCOX-15.55--[9]
Thiazole Derivative (6l)In Vitro Enzyme AssayCOX-20.09--[9]
Thiazole Derivative (6l)In Vitro Enzyme Assay5-LOX0.38--[9]
Thiazole Derivative (6l)Carrageenan-induced paw edema (Rat)Paw Edema Reduction60.82%Indomethacin-[9]
Benzoxazolinone-based 1,3,4-thiadiazole (1f)Carrageenan-induced paw edema (Rat)Paw Edema Reduction65.83% (at 3h)Indomethacin68.33% (at 3h)[11]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

apoptosis_pathway ext_stim Extrinsic Stimulus (e.g., TNF, FasL) receptor Death Receptors ext_stim->receptor int_stim Intrinsic Stimulus (e.g., DNA Damage) bcl2 Bcl-2 Family (Bax/Bak, Bid) int_stim->bcl2 caspase8 Caspase-8 receptor->caspase8 mitochondria Mitochondria cyto_c Cytochrome c mitochondria->cyto_c caspase3 Executioner Caspases (Caspase-3, -6, -7) caspase8->caspase3 bcl2->mitochondria apaf1 Apaf-1 cyto_c->apaf1 caspase9 Caspase-9 apaf1->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Extrinsic and intrinsic apoptosis signaling pathways.

cell_cycle G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S Checkpoint G2 G2 Phase (Growth) S->G2 M M Phase (Mitosis) G2->M Checkpoint M->G1

Caption: The four main phases of the eukaryotic cell cycle.

inflammation_pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox Cyclooxygenase (COX) arachidonic_acid->cox lox Lipoxygenase (LOX) arachidonic_acid->lox prostaglandins Prostaglandins (PGs) cox->prostaglandins leukotrienes Leukotrienes (LTs) lox->leukotrienes inflammation Inflammation prostaglandins->inflammation leukotrienes->inflammation

Caption: The COX and LOX inflammatory pathways.

in_vitro_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cells plate_cells 2. Plate Cells in 96-well Plates cell_culture->plate_cells incubation1 3. Incubate (24h) plate_cells->incubation1 add_compound 4. Add Thiazole Derivatives (Varying Concentrations) incubation1->add_compound incubation2 5. Incubate (48-72h) add_compound->incubation2 add_mtt 6. Add MTT Reagent incubation2->add_mtt incubation3 7. Incubate (4h) add_mtt->incubation3 add_dmso 8. Add Solubilizer (DMSO) incubation3->add_dmso read_abs 9. Read Absorbance (570nm) add_dmso->read_abs calc_ic50 10. Calculate IC50 read_abs->calc_ic50

Caption: Workflow for in vitro cytotoxicity testing using MTT assay.

in_vivo_workflow cluster_prep Animal Preparation cluster_treatment Treatment & Induction cluster_measurement Measurement cluster_analysis Data Analysis acclimatize 1. Acclimatize Rats baseline 2. Measure Baseline Paw Volume acclimatize->baseline administer_drug 3. Administer Thiazole Derivative or Vehicle (Control) baseline->administer_drug inject_carrageenan 4. Inject Carrageenan into Paw administer_drug->inject_carrageenan measure_volume 5. Measure Paw Volume at Regular Intervals (1-5h) inject_carrageenan->measure_volume calc_inhibition 6. Calculate % Inhibition of Edema measure_volume->calc_inhibition

Caption: Workflow for in vivo carrageenan-induced paw edema assay.

Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Treat the cells with various concentrations of the thiazole derivative and a vehicle control. Incubate for 48-72 hours.[12]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1][12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Culture and Treatment: Culture cells to about 70-80% confluency and treat with the test compound for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 2 hours.[5]

  • Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[5] Incubate in the dark for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in the cells.

  • Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14]

Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.[15]

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[16][17]

  • Compound Administration: Administer the thiazole derivative or a reference drug (e.g., Indomethacin) orally or intraperitoneally. The control group receives the vehicle.[18]

  • Induction of Edema: After a set time (e.g., 30-60 minutes), inject 0.1 mL of a 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.[6][16]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[17][18]

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point.

Conclusion

The available data strongly suggest that 2-amino-5-benzyl-1,3-thiazole derivatives are a promising class of compounds with potent in vitro anticancer and anti-inflammatory activities. Their mechanism of action in cancer involves the induction of apoptosis and cell cycle arrest, while their anti-inflammatory effects are likely mediated through the inhibition of COX and LOX pathways.

A critical gap in the current research is the limited availability of in vivo efficacy and pharmacokinetic data for this specific chemical series. While results from structurally related compounds are encouraging, further in vivo studies are imperative to validate the in vitro findings and to establish a clear in vitro-in vivo correlation. Such studies will be crucial for advancing these promising compounds through the drug development pipeline. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to conduct these necessary investigations.

References

A Comparative Analysis of Benzyl(1,3-thiazol-5-ylmethyl)amine and Its Structural Analogs in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of benzyl(1,3-thiazol-5-ylmethyl)amine and its structural analogs, focusing on their potential as anticancer agents. By examining the structure-activity relationships (SAR) of various substituted benzyl-thiazole derivatives from recent studies, we aim to provide a comprehensive overview of their therapeutic potential and the experimental basis for these findings. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support further research and development in this area.

Comparative Analysis of Biological Activity

The therapeutic potential of thiazole-containing compounds has been extensively explored, with a particular focus on their anticancer properties. This section compares the cytotoxic and kinase inhibitory activities of various structural analogs of this compound. The data presented is compiled from multiple studies to highlight key structure-activity relationships.

Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of various N-benzylthiazole derivatives against different human cancer cell lines. These compounds, while not direct analogs of this compound, share the core benzyl-thiazole scaffold and provide valuable insights into the impact of structural modifications on anticancer activity.

Table 1: Cytotoxicity (IC50, µM) of Benzyl-Thiazole Analogs in Cancer Cell Lines

Compound IDCore StructureR1 (Benzyl Substitution)R2 (Thiazole Substitution)Cell LineIC50 (µM)Reference
8a N-Benzyl-acetamide-thiazoleH4-(2-morpholinoethoxy)phenylCCRF-CEM (Leukemia)>50[1]
8b N-Benzyl-acetamide-thiazole4-F4-(2-morpholinoethoxy)phenylCCRF-CEM (Leukemia)~15[1]
8e N-Benzyl-acetamide-thiazole4-CH34-(2-morpholinoethoxy)phenylCCRF-CEM (Leukemia)~20[1]
7c N-Benzyl-thiazole-hydrazono-indolinoneH4-(p-methoxyphenyl)MCF-7 (Breast)7.17 ± 0.94[2]
7d N-Benzyl-thiazole-hydrazono-indolinoneH4-(p-chlorophenyl)MCF-7 (Breast)2.93 ± 0.47[2]
4 N-Benzylthiazole-pyrazolone4-acetylphenylamino-methylidene5-methyl-2-phenylpyrazol-3-oneHCT-116 (Colon)7.3 ± 0.47[3]
4 N-Benzylthiazole-pyrazolone4-acetylphenylamino-methylidene5-methyl-2-phenylpyrazol-3-oneA549 (Lung)20.4 ± 0.55[3]
2b 2-Mercaptobenzothiazole derivative-N-(4-chlorophenyl)-2-phenylacetamideAsPC-1 (Pancreatic)12.44[4][5]
4d 2-Mercaptobenzothiazole derivative-N-(4-fluorophenyl)-2-phenylacetamideBxPC-3 (Pancreatic)3.99[4][5]

Structure-Activity Relationship (SAR) Insights:

  • Substitution on the Benzyl Ring: As observed with compounds 8a , 8b , and 8e , substitution on the benzyl ring significantly influences cytotoxic activity. A 4-fluoro substitution (8b ) on the benzyl ring of the N-benzyl-acetamide-thiazole scaffold resulted in a notable increase in potency against CCRF-CEM leukemia cells compared to the unsubstituted analog (8a ).[1]

  • Substitution on the Thiazole Ring: In the N-benzyl-thiazole-hydrazono-indolinone series, the nature of the substituent at the 4-position of the thiazole ring plays a critical role. A 4-(p-chlorophenyl) group (7d ) conferred significantly higher potency against MCF-7 breast cancer cells than a 4-(p-methoxyphenyl) group (7c ).[2]

  • Hybrid Molecules: The incorporation of the N-benzylthiazole moiety into more complex hybrid molecules, such as the pyrazolone derivative 4 , has shown promising activity against colon and lung cancer cell lines.[3]

Kinase Inhibitory Activity

Several benzyl-thiazole derivatives have been investigated as kinase inhibitors, a key mechanism for anticancer activity. The following table presents the 50% growth inhibitory concentration (GI50) against c-Src kinase, a non-receptor tyrosine kinase often implicated in cancer progression.

Table 2: c-Src Kinase Inhibitory Activity of N-Benzyl-Thiazole Acetamide Derivatives

Compound IDR1 (Benzyl Substitution)NIH3T3/c-Src527F GI50 (µM)SYF/c-Src527F GI50 (µM)Reference
8a H1.342.30[1][6]
8b 4-F1.492.51[1][6]
8c 2,4-di-F2.514.31[1]
8d 4-Cl3.205.30[1]
8e 4-CH35.208.80[1][6]

Structure-Activity Relationship (SAR) Insights:

The unsubstituted N-benzyl derivative 8a demonstrated the most potent inhibition of c-Src kinase.[1][6] Introduction of substituents on the benzyl ring generally led to a decrease in inhibitory activity. For instance, a 4-methyl group (8e ) resulted in an almost 4-fold decrease in potency compared to the unsubstituted analog.[1] This suggests that for this particular scaffold, an unsubstituted benzyl group is optimal for Src kinase inhibition.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for key assays used in the evaluation of the presented compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9][10]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Western Blot Analysis for MAPK Signaling Pathway

Western blotting is a technique used to detect specific proteins in a sample. It can be used to assess the activation state of signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, by detecting the phosphorylation of key proteins like ERK, JNK, and p38.[11][12][13][14]

Protocol:

  • Cell Lysis: After treatment with the test compounds, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-ERK, ERK, p-p38, p38) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system and imaging equipment.

  • Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the research methodology.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Many anticancer drugs target components of this pathway.

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Regulates

Caption: The MAPK/ERK signaling cascade.

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for screening and evaluating the anticancer potential of novel compounds.

Experimental_Workflow Compound_Synthesis Compound Synthesis & Characterization MTT_Assay MTT Assay for Cytotoxicity (IC50) Compound_Synthesis->MTT_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay Kinase_Assay Kinase Inhibition Assay (e.g., Src) MTT_Assay->Kinase_Assay Active Compounds Mechanism_Study Mechanism of Action Studies Kinase_Assay->Mechanism_Study Potent Inhibitors Western_Blot Western Blot (Signaling Pathways) Mechanism_Study->Western_Blot Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Mechanism_Study->Apoptosis_Assay Lead_Optimization Lead Optimization Western_Blot->Lead_Optimization Apoptosis_Assay->Lead_Optimization

Caption: Workflow for anticancer compound evaluation.

References

Safety Operating Guide

Proper Disposal of Benzyl(1,3-thiazol-5-ylmethyl)amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential procedural guidance for the proper disposal of benzyl(1,3-thiazol-5-ylmethyl)amine, a compound frequently utilized in pharmaceutical research and development. Adherence to these protocols is imperative to mitigate risks to personnel and the environment.

Hazard Profile and Safety Precautions

This compound is classified as a substance that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, stringent safety measures must be implemented during handling and disposal.

Personal Protective Equipment (PPE): Before initiating any disposal procedures, all personnel must be equipped with the following PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If there is a risk of dust or aerosol generation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3]

Disposal Protocol

The primary directive for the disposal of this compound is to treat it as hazardous waste. It should not be discharged into drains or the environment.[2][3] The recommended procedure is to dispose of the contents and its container at an approved waste disposal plant.[3]

Step-by-Step Disposal Procedure:

  • Container Management: Keep the waste this compound in a suitable, closed, and properly labeled container.

  • Waste Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Collection for Disposal: Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company. Ensure they are informed of the material's identity and associated hazards.

  • Spill Management: In the event of a spill, absorb the material with an inert absorbent such as sand, silica gel, or vermiculite.[2] Collect the absorbed material and place it into an airtight container for disposal as hazardous waste.[2]

Quantitative Hazard Data

The following table summarizes the key hazard classifications for this compound.

Hazard ClassificationGHS CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AWarningH319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)Category 3WarningH335: May cause respiratory irritation

Source: PubChem CID 691952[1]

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory considerations are met.

A Identify Waste (this compound) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is this a spill? B->C D Contain and Absorb Spill (Inert Material) C->D Yes E Package in a Labeled, Closed Container C->E No D->E F Store in a Designated Hazardous Waste Area E->F G Arrange for Licensed Waste Disposal F->G H Proper Disposal Complete G->H

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling Benzyl(1,3-thiazol-5-ylmethyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is available for benzyl(1,3-thiazol-5-ylmethyl)amine. The following guidance is based on the known hazards of structurally similar compounds, specifically benzylamine and thiazole derivatives. Researchers must exercise extreme caution and handle this compound as potentially hazardous.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The procedural guidance herein is intended to support safe laboratory operations and proper disposal.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the presence of a benzylamine moiety, this compound is anticipated to be corrosive and harmful upon skin contact, ingestion, and inhalation. Thiazole derivatives have been associated with potential liver and kidney toxicity. Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) and Safety Measures

Protection Type Specification Rationale
Eye Protection Chemical safety goggles with a face shield (8-inch minimum).Protects against splashes and vapors which are likely to be corrosive to the eyes.
Hand Protection Nitrile or neoprene gloves. Inspect gloves for integrity before each use.Provides a barrier against skin contact. Double gloving is recommended.
Skin and Body Laboratory coat, closed-toe shoes, and long pants. Consider a chemical-resistant apron.Prevents accidental skin exposure.
Respiratory Use in a well-ventilated chemical fume hood.Minimizes inhalation of potentially harmful vapors.

Operational Plan: Handling and Storage

Safe handling and storage are paramount to preventing exposure and ensuring the stability of the compound.

Experimental Protocol for Handling:

  • Preparation: Before handling, ensure a chemical fume hood is operational and the sash is at the appropriate height. Have an emergency spill kit readily available.

  • Personal Protective Equipment: Don the required PPE as outlined in Table 1.

  • Dispensing: Conduct all weighing and dispensing of the compound within the chemical fume hood to contain any dust or vapors.

  • Solution Preparation: When dissolving, add the compound slowly to the solvent to avoid splashing.

  • Post-Handling: After use, thoroughly decontaminate all surfaces and equipment. Wash hands and any exposed skin immediately with soap and water.

Storage:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents and acids.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the area. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact environmental health and safety personnel.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous waste.

  • Chemical Waste: Collect all unused material and solutions in a designated, labeled hazardous waste container.

  • Contaminated Materials: Dispose of all contaminated PPE (gloves, etc.) and lab supplies in a sealed, labeled hazardous waste bag or container.

  • Disposal Method: Arrange for disposal through a licensed hazardous waste disposal company. Do not dispose of down the drain or in regular trash.

Visual Workflow for Safe Handling

The following diagram outlines the logical steps for safely handling this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response prep_hood Verify Fume Hood Operation prep_ppe Don Appropriate PPE prep_hood->prep_ppe prep_spill Prepare Spill Kit prep_ppe->prep_spill handling_weigh Weigh/Dispense in Hood prep_spill->handling_weigh Proceed to Handling handling_solution Prepare Solution in Hood handling_weigh->handling_solution cleanup_decon Decontaminate Surfaces handling_solution->cleanup_decon Proceed to Cleanup cleanup_wash Wash Hands cleanup_decon->cleanup_wash cleanup_disposal Dispose of Waste cleanup_decon->cleanup_disposal emergency_spill Spill spill_evacuate Evacuate Area emergency_spill->spill_evacuate spill_contain Contain Spill emergency_spill->spill_contain spill_dispose Dispose of Cleanup Materials emergency_spill->spill_dispose emergency_exposure Personal Exposure exposure_firstaid Administer First Aid emergency_exposure->exposure_firstaid exposure_medical Seek Medical Attention emergency_exposure->exposure_medical

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.